Product packaging for Ethyl 2-acetoxybenzoate(Cat. No.:CAS No. 529-68-0)

Ethyl 2-acetoxybenzoate

Cat. No.: B1584812
CAS No.: 529-68-0
M. Wt: 208.21 g/mol
InChI Key: UYDSGXAKLVZWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-acetoxybenzoate can be synthesized by reacting ethyl salicylate and acetic anhydride in the presence of zeolite Hβ . It can also be obtained from the reaction between acetylsalicyloyl chloride (in pyridine) with ethanol.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1584812 Ethyl 2-acetoxybenzoate CAS No. 529-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSGXAKLVZWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200948
Record name Ethyl acetylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-68-0
Record name Ethyl 2-acetoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl acetylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl O-acetylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ACETYLSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX19C5613T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-Acetoxybenzoate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth exploration of the synthetic pathway to Ethyl 2-acetoxybenzoate, commencing from salicylic acid. The synthesis is presented as a two-stage process: the initial Fischer-Speier esterification of salicylic acid to yield the intermediate, ethyl salicylate, followed by the acetylation of this intermediate to produce the final product, this compound. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the underlying reaction mechanisms, detailed experimental protocols, and requisite analytical characterization techniques. By explaining the causality behind experimental choices and integrating self-validating protocols through rigorous purification and spectroscopic analysis, this guide upholds the principles of scientific integrity and provides a reliable framework for laboratory application.

Part 1: Synthesis of Ethyl Salicylate via Fischer-Speier Esterification

The initial step in the synthesis is the conversion of salicylic acid to its ethyl ester, ethyl salicylate. This transformation is a classic example of the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is a reversible process that relies on an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate.[2][3] The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of salicylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][4]

  • Nucleophilic Attack: A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, ethyl salicylate.[4]

To drive this reversible reaction toward the product side, a large excess of the alcohol reactant (ethanol) is typically used, in accordance with Le Châtelier's principle.[4]

Fischer_Esterification Mechanism of Fischer-Speier Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products SalicylicAcid Salicylic Acid ProtonatedSA Protonated Salicylic Acid SalicylicAcid->ProtonatedSA 1. Protonation Ethanol Ethanol TetrahedralInt Tetrahedral Intermediate Ethanol->TetrahedralInt H_plus H+ (Catalyst) ProtonatedSA->TetrahedralInt 2. Nucleophilic Attack by Ethanol WaterLeaving Protonated Intermediate TetrahedralInt->WaterLeaving 3. Proton Transfer ProtonatedEster Protonated Ethyl Salicylate WaterLeaving->ProtonatedEster 4. Elimination of H2O Water Water EthylSalicylate Ethyl Salicylate ProtonatedEster->EthylSalicylate 5. Deprotonation H_plus_regen H+ (Regenerated)

Caption: Acid-catalyzed mechanism for the formation of ethyl salicylate.

Experimental Protocol: Synthesis of Ethyl Salicylate

This protocol is designed as a self-validating system, where successful isolation and characterization of the intermediate confirm the efficacy of the procedure before proceeding.

Reagents and Equipment:

  • Salicylic Acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 13.8 g (0.10 mol) of salicylic acid and 40 mL (approx. 0.68 mol) of absolute ethanol.[5]

  • Catalyst Addition: While gently swirling the flask, cautiously add 1.5 mL of concentrated sulfuric acid. Caution: This addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for a minimum of 90 minutes.[5][6] The condenser is essential to prevent the volatile ethanol from escaping.[5]

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a 250 mL separatory funnel. Add 50 mL of cold water.

  • Carefully neutralize the unreacted sulfuric acid and salicylic acid by adding saturated sodium bicarbonate solution in small portions until effervescence ceases.[7] This step is critical as it converts the acidic impurities into their water-soluble sodium salts.

  • Extraction: Extract the aqueous layer with 30 mL of dichloromethane or diethyl ether. Combine the organic layers in the separatory funnel and wash with 30 mL of water, followed by 30 mL of brine.

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude ethyl salicylate, an oily liquid, can be purified by vacuum distillation to yield a clear, colorless liquid with a characteristic wintergreen odor.[8][9]

Characterization of Ethyl Salicylate
  • Appearance: Colorless liquid with a pleasant wintergreen-like odor.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for confirming the functional groups present. Key absorptions include:

    • A broad peak around 3200 cm⁻¹ corresponding to the phenolic -OH group.

    • A strong, sharp peak around 1700-1730 cm⁻¹ for the ester carbonyl (C=O) stretch.[10][11]

    • C-O stretching bands in the 1100-1300 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • A triplet around 1.4 ppm (3H) for the methyl (-CH₃) protons of the ethyl group.

    • A quartet around 4.4 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group.[12]

    • A singlet for the phenolic proton (-OH), which may be broad and its chemical shift can vary.

    • A series of multiplets in the aromatic region (6.8-7.8 ppm) for the four protons on the benzene ring.

Part 2: Synthesis of this compound from Ethyl Salicylate

The second stage involves the acetylation of the phenolic hydroxyl group of ethyl salicylate using acetic anhydride. This reaction converts the phenol into an acetate ester, yielding the final product. The mechanism is analogous to the well-known synthesis of aspirin from salicylic acid.[13][14]

Reaction Mechanism: Acetylation

This reaction is also typically catalyzed by a small amount of strong acid, such as sulfuric acid or phosphoric acid.[14]

  • Activation of Acetic Anhydride: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, increasing the electrophilicity of the adjacent carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of ethyl salicylate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: The intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming a protonated version of the final product.[13]

  • Deprotonation: A weak base removes the final proton to yield this compound.

Acetylation Mechanism of Acetylation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products EthylSalicylate Ethyl Salicylate TetrahedralInt Tetrahedral Intermediate EthylSalicylate->TetrahedralInt AceticAnhydride Acetic Anhydride ActivatedAnhydride Activated Anhydride AceticAnhydride->ActivatedAnhydride 1. Protonation H_plus H+ (Catalyst) H_plus->ActivatedAnhydride ActivatedAnhydride->TetrahedralInt 2. Nucleophilic Attack ProtonatedProduct Protonated Final Product TetrahedralInt->ProtonatedProduct 3. Elimination of Acetic Acid AceticAcid Acetic Acid FinalProduct This compound ProtonatedProduct->FinalProduct 4. Deprotonation

Caption: Acid-catalyzed mechanism for the acetylation of ethyl salicylate.

Experimental Protocol: Synthesis of this compound

Reagents and Equipment:

  • Ethyl Salicylate (from Part 1)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL flask, place 8.3 g (0.05 mol) of purified ethyl salicylate.

  • Reagent Addition: Add 10.2 g (10 mL, 0.10 mol) of acetic anhydride to the flask, followed by 2-3 drops of concentrated sulfuric acid as a catalyst.[13]

  • Reaction Conditions: Gently warm the mixture in a water bath at approximately 50-60°C for 10-15 minutes.

  • Quenching: Cool the flask in an ice-water bath. To hydrolyze the excess acetic anhydride, cautiously add 20 mL of cold water dropwise. Stir the mixture until the product separates as an oil.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution (to remove acetic acid and catalyst), then with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Final Purification: The final product, this compound, is a liquid and should be purified by vacuum distillation.[15]

Characterization of this compound
  • Appearance: Colorless to yellowish liquid.[15]

  • Infrared (IR) Spectroscopy: Successful acetylation is confirmed by key changes in the IR spectrum compared to the starting material:

    • Disappearance of the broad phenolic -OH peak around 3200 cm⁻¹.

    • Appearance of a new C=O stretching band for the acetyl ester around 1760-1770 cm⁻¹.

    • The original ester carbonyl peak remains around 1720-1730 cm⁻¹.

  • ¹H NMR Spectroscopy: The NMR spectrum provides conclusive evidence of the structure:

    • Appearance of a new sharp singlet around 2.3 ppm (3H) corresponding to the methyl protons of the acetyl group (-OCOCH₃).[16]

    • The ethyl group signals (triplet at ~1.4 ppm, quartet at ~4.4 ppm) remain.

    • The aromatic protons will show slightly different chemical shifts compared to the starting material due to the change in the electronic environment.

    • Disappearance of the phenolic -OH proton signal.

Workflow and Data Summary

The entire synthetic process from starting material to final product is a sequential workflow involving reaction, isolation, and purification at each stage.

Synthesis_Workflow Overall Synthesis Workflow Start Salicylic Acid + Ethanol Step1_Reaction Fischer Esterification (H+ Catalyst, Reflux) Start->Step1_Reaction Step1_Workup Work-up: Neutralization (NaHCO3) Extraction Step1_Reaction->Step1_Workup Intermediate_Crude Crude Ethyl Salicylate Step1_Workup->Intermediate_Crude Step1_Purify Purification: Vacuum Distillation Intermediate_Crude->Step1_Purify Intermediate_Pure Pure Ethyl Salicylate Step1_Purify->Intermediate_Pure Step1_Analysis Analysis: IR, NMR Intermediate_Pure->Step1_Analysis Step2_Reaction Acetylation (Warm) Intermediate_Pure->Step2_Reaction Step2_Reagents Acetic Anhydride (H+ Catalyst) Step2_Reagents->Step2_Reaction Step2_Workup Work-up: Quench (H2O) Extraction Step2_Reaction->Step2_Workup Product_Crude Crude Ethyl 2-Acetoxybenzoate Step2_Workup->Product_Crude Step2_Purify Purification: Vacuum Distillation Product_Crude->Step2_Purify Product_Final Pure Ethyl 2-Acetoxybenzoate Step2_Purify->Product_Final Step2_Analysis Analysis: IR, NMR Product_Final->Step2_Analysis

References

Prepared for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Acetoxybenzoate

Introduction

This compound, also known as ethyl acetylsalicylate, is a benzoate ester and a derivative of the well-known compound acetylsalicylic acid (aspirin). Its structural features, comprising both an ester and an acetyl group, confer upon it a unique set of physicochemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a thorough guide to its analytical characterization. The methodologies presented herein are grounded in established scientific principles, ensuring both accuracy and reproducibility for researchers and drug development professionals.

Chemical Identity and Structure

  • CAS Number: 529-68-0[1][2]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1][2]

  • Synonyms: Ethyl acetylsalicylate, 2-Carbethoxyphenyl acetate, Acetylsalicylic acid ethyl ester[1][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's behavior in various systems, from biological membranes to formulation matrices.

PropertyValueSource(s)
Melting Point 70-71 °C[1][2]
Boiling Point 278-279 °C (lit.)[2][4]
Density 1.158 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.506 (lit.)[2][4]
Water Solubility 3.32 g/L (at 37 °C)[2][5]
logP (calculated) 1.6[6]
Appearance Colorless to pale yellow liquid[3][7]
Experimental Protocols for Physicochemical Property Determination
  • Principle: The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Methodology (Capillary Method):

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • Apparatus: A calibrated melting point apparatus is used.

    • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute to ensure thermal equilibrium.

    • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

  • Causality of Experimental Choices: A slow heating rate near the melting point is crucial to allow for efficient heat transfer, ensuring that the observed temperature accurately reflects the temperature of the sample. A broad melting range can indicate the presence of impurities.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Methodology (Thiele Tube Method):

    • Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is attached to a thermometer.

    • Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Causality of Experimental Choices: The Thiele tube design promotes uniform heating of the sample through convection currents. The point at which the liquid enters the capillary tube signifies that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The OECD Guideline 105 (Flask Method) is a standardized procedure for this determination.[1][2][6]

  • Methodology (OECD 105 - Flask Method):

    • Equilibration: An excess amount of this compound is added to a known volume of water in a flask.

    • Agitation: The flask is agitated at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Phase Separation: The mixture is allowed to stand to allow any undissolved solid to settle.

    • Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is critical as solubility is temperature-dependent. The final analytical measurement provides a quantitative value for the solubility.

  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

  • Methodology (Shake-Flask Method):

    • Phase Preparation: n-Octanol and water are mutually saturated by stirring them together overnight and then separating the layers.

    • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

    • Equilibration: The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.

    • Analysis: The layers are separated, and the concentration of this compound in each phase is determined analytically.

    • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Causality of Experimental Choices: n-Octanol is used as a surrogate for biological membranes. The shake-flask method is a direct and reliable way to measure the partitioning of a compound between a lipophilic and a hydrophilic environment, which is crucial for predicting its behavior in biological systems.

Synthesis of this compound

Synthesis_Workflow Salicylic_Acid Salicylic Acid Ethyl_Salicylate Ethyl Salicylate Salicylic_Acid->Ethyl_Salicylate Ethanol Ethanol Ethanol->Ethyl_Salicylate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ethyl_Salicylate Fischer Esterification Ethyl_2_Acetoxybenzoate This compound Ethyl_Salicylate->Ethyl_2_Acetoxybenzoate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Ethyl_2_Acetoxybenzoate Acetylation Purification Purification (Distillation/Recrystallization) Ethyl_2_Acetoxybenzoate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Principle: The synthesis is a two-step process involving an initial Fischer esterification of salicylic acid with ethanol to form ethyl salicylate, followed by acetylation of the phenolic hydroxyl group using acetic anhydride.

  • Methodology:

    • Esterification:

      • To a round-bottom flask, add salicylic acid and an excess of ethanol.

      • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) while cooling the flask in an ice bath. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[3]

      • Heat the mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

      • After cooling, the reaction mixture is worked up by neutralizing the excess acid and extracting the ethyl salicylate into an organic solvent.

    • Acetylation:

      • The crude ethyl salicylate is then reacted with acetic anhydride, often in the presence of a catalyst such as a small amount of acid or a base like pyridine.

      • The mixture is heated to ensure the complete acetylation of the phenolic hydroxyl group.

      • The reaction is quenched with water to hydrolyze any remaining acetic anhydride.

    • Purification:

      • The crude this compound is purified by either distillation under reduced pressure or recrystallization from a suitable solvent system.

Analytical Characterization

¹H NMR Spectroscopy
  • Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Typical Instrument Parameters:

    • Spectrometer: 300-500 MHz

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Expected ¹H NMR Spectrum and Interpretation:

    • Aromatic Protons (4H): Multiple signals in the range of 7.0-8.0 ppm. The substitution pattern on the benzene ring will lead to a complex splitting pattern.

    • Ethyl Group (CH₂): A quartet around 4.4 ppm due to coupling with the adjacent methyl protons.

    • Acetyl Group (CH₃): A singlet around 2.3 ppm as there are no adjacent protons.

    • Ethyl Group (CH₃): A triplet around 1.4 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy
  • Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

  • Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Expected ¹³C NMR Spectrum and Interpretation:

    • Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically around 165-170 ppm for the ester and acetyl carbonyls.

    • Aromatic Carbons: Multiple signals in the range of 120-150 ppm.

    • Ethyl Group (OCH₂): A signal around 61 ppm.

    • Acetyl Group (CH₃): A signal around 21 ppm.

    • Ethyl Group (CH₃): A signal around 14 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Expected FT-IR Spectrum and Interpretation:

    • C=O Stretching (Ester): A strong, sharp absorption band around 1750-1735 cm⁻¹.

    • C=O Stretching (Acetyl): Another strong, sharp absorption band around 1770-1750 cm⁻¹.

    • C-O Stretching (Ester): Strong absorptions in the 1300-1000 cm⁻¹ region.

    • Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, which can give information about the substitution pattern of the benzene ring.

Mass Spectrometry
  • Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[1][5][7]

  • Expected Mass Spectrum and Interpretation:

    • Molecular Ion Peak (M⁺): A peak at m/z = 208, corresponding to the molecular weight of this compound.

    • Major Fragmentation Peaks:

      • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163.

      • Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 165.

      • Further fragmentation of these initial ions will lead to a characteristic pattern that can be used to confirm the structure.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear protective gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Applications

This compound serves as a valuable intermediate in organic synthesis. Its structural similarity to aspirin makes it a compound of interest in medicinal chemistry research for the development of new therapeutic agents. It is also used in the fragrance and flavoring industry due to its pleasant odor.[3][5]

References

A Comprehensive Spectroscopic Guide to Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for ethyl 2-acetoxybenzoate (also known as ethyl acetylsalicylate), a molecule of significant interest in synthetic chemistry and drug development. For researchers and scientists, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, and providing validated protocols for data acquisition.

The structural formula of this compound is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol .[1][2] Its identity is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each providing a unique and complementary piece of the structural puzzle.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the ethyl group, the acetyl group, and the aromatic protons.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 7.1 Multiplet 4H Ar-H
4.40 Quartet (q) 2H -O-CH₂ -CH₃
2.35 Singlet (s) 3H -O-C(=O)-CH₃

| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum provides clear, unambiguous evidence for the structure of this compound.

  • Aromatic Region (δ 8.0 - 7.1): The complex multiplet integrating to four protons is characteristic of a disubstituted benzene ring. The specific pattern and chemical shifts within this region are dictated by the electronic effects of the ortho-acetoxy and ester substituents.

  • Ethyl Group (δ 4.40 and 1.38): The presence of an ethyl ester is confirmed by two key signals. The downfield quartet at δ 4.40 ppm corresponds to the methylene (-CH₂-) protons, which are deshielded by the adjacent oxygen atom.[3][4] This quartet arises from coupling to the three protons of the neighboring methyl group. The upfield triplet at δ 1.38 ppm, integrating to three protons, is assigned to the terminal methyl (-CH₃) group, split by the two protons of the adjacent methylene group.

  • Acetyl Group (δ 2.35): A sharp singlet integrating to three protons at approximately δ 2.35 ppm is the characteristic signature of the acetyl methyl group (-COCH₃). Its protons are deshielded by the adjacent carbonyl group, and as there are no neighboring protons to couple with, the signal appears as a singlet.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the functional groups.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 169.5 Acetyl C =O
~ 165.0 Ethyl Ester C =O
~ 150.0 Ar-C -O
~ 134.0 - 121.0 Aromatic C H & C -COOEt
~ 61.5 -O-CH₂ -CH₃
~ 21.0 -O-C(=O)-CH₃

| ~ 14.0 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum corroborates the structure derived from ¹H NMR data.

  • Carbonyl Carbons (δ > 160): Two distinct signals are observed in the downfield region, characteristic of carbonyl carbons. The peak around δ 169.5 ppm is assigned to the acetyl carbonyl, while the peak at ~165.0 ppm corresponds to the ethyl ester carbonyl.[5][6]

  • Aromatic Carbons (δ 150 - 121): The signals for the six carbons of the benzene ring appear in this range. The carbon attached to the acetoxy group (Ar-C-O) is the most deshielded among the ring carbons, appearing around δ 150.0 ppm. The other five aromatic carbons produce signals between δ 134.0 and 121.0 ppm.[6]

  • Aliphatic Carbons (δ < 70): The upfield region contains the signals for the aliphatic carbons. The methylene carbon (-O-CH₂-) of the ethyl group is found around δ 61.5 ppm, deshielded by the ester oxygen. The acetyl methyl carbon (-COCH₃) appears near δ 21.0 ppm, and the terminal methyl carbon of the ethyl group is the most shielded, appearing at approximately δ 14.0 ppm.[5]

Experimental Protocol for NMR Spectroscopy

The integrity of NMR data is critically dependent on meticulous sample preparation.[7]

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ with TMS) weigh->dissolve Accurate Mass transfer 3. Filter & Transfer (Filter through glass wool into a clean NMR tube) dissolve->transfer Ensure Homogeneity insert 4. Insert Sample (Place in spectrometer) lock 5. Lock (Stabilize field on deuterium signal) insert->lock shim 6. Shim (Optimize magnetic field homogeneity) lock->shim tune 7. Tune & Match (Optimize probe for nucleus) shim->tune acquire 8. Acquire Data (Set parameters and run experiment) tune->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean vial.[7][8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chloroform-d is a common choice for nonpolar organic compounds.[7][9] Include an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then perform a series of automated or manual procedures:

    • Locking: The magnetic field is stabilized by locking onto the deuterium signal of the solvent.[7]

    • Shimming: The magnetic field is homogenized across the sample to ensure sharp, well-resolved peaks.[7]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[7]

  • Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[10] It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: Key IR Absorptions for this compound

Frequency Range (cm⁻¹) Bond Vibration Intensity Assignment
3100-3000 C-H Stretch Medium Aromatic (sp²)
2980-2850 C-H Stretch Medium Aliphatic (sp³)
~ 1765 C=O Stretch Strong, Sharp Acetyl Ester
~ 1730 C=O Stretch Strong, Sharp Ethyl Ester
~ 1600, ~1485 C=C Stretch Medium Aromatic Ring
~ 1200 C-O Stretch Strong Acetoxy (Aryl-O)

| ~ 1100 | C-O Stretch | Strong | Ester (O-Alkyl) |

Interpretation of the IR Spectrum: The IR spectrum of this compound is dominated by strong absorptions from its two distinct ester functional groups.

  • Carbonyl (C=O) Stretching Region: This is the most diagnostic region of the spectrum. Two strong, sharp peaks are expected. The absorption at the higher wavenumber (~1765 cm⁻¹) is characteristic of the phenyl acetate (acetoxy) group. The second strong peak, at a slightly lower wavenumber (~1730 cm⁻¹), is attributed to the conjugated ethyl ester group.[11][12] The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[4]

  • C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the C-H bonds of the ethyl and acetyl groups (sp³ carbons).

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks, including the strong C-O stretching vibrations of the two ester groups around 1200-1100 cm⁻¹.[13][14] Aromatic C=C stretching bands also appear around 1600 and 1485 cm⁻¹. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.[13]

Experimental Protocol for FT-IR Spectroscopy (Thin Film Method)

For a liquid sample like this compound, the thin film method is straightforward and efficient.

  • Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.

  • Apply Sample: Place a single drop of this compound onto the center of one plate.

  • Form Film: Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone or methylene chloride), and return them to the desiccator to prevent fogging from atmospheric moisture.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It provides the exact molecular weight and crucial information about a molecule's structure through the analysis of its fragmentation patterns.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z Ion Loss from Molecular Ion
208 [C₁₁H₁₂O₄]⁺˙ Molecular Ion (M⁺˙)
166 [C₉H₁₀O₃]⁺˙ Loss of •CH₂=C=O (ketene)
163 [C₉H₇O₃]⁺ Loss of •OC₂H₅ (ethoxy radical)
138 [C₈H₆O₂]⁺˙ Loss of C₂H₅OH (ethanol)
121 [C₇H₅O₂]⁺ Loss of •OC₂H₅ and CO

| 43 | [CH₃CO]⁺ | Acetyl Cation |

Interpretation of the Mass Spectrum: Under electron ionization (EI), the this compound molecule will ionize and fragment in predictable ways.

  • Molecular Ion (m/z 208): The peak corresponding to the intact radical cation (M⁺˙) should be observed, confirming the molecular weight of 208.[17]

  • Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral fragments.

    • Loss of Ethoxy Radical (m/z 163): A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), leading to a stable acylium ion at m/z 163.

    • Loss of Ketene (m/z 166): A characteristic fragmentation of aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to the ethyl salicylate radical cation at m/z 166.

    • Formation of Acetyl Cation (m/z 43): The cleavage of the acetoxy group bond can produce the highly stable acetyl cation ([CH₃CO]⁺), which often appears as a prominent base peak in the spectrum.

Visualization of Key Fragmentation Pathways

MS_Fragmentation cluster_path1 Loss of Ethoxy Radical cluster_path2 Loss of Ketene cluster_path3 Formation of Acetyl Cation M [M]⁺˙ m/z = 208 F1 [M - C₂H₅O]⁺ m/z = 163 M->F1 - •OC₂H₅ F2 [M - C₂H₂O]⁺˙ m/z = 166 M->F2 - CH₂=C=O F3 [CH₃CO]⁺ m/z = 43 M->F3 Cleavage

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis of complex mixtures.[18]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization). This process ejects an electron from the molecule, forming a positively charged radical ion (molecular ion).[17][19]

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18][19]

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key ester functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer an unequivocal confirmation of the molecule's structure, providing researchers with the robust analytical foundation required for advanced scientific applications.

References

An In-depth Technical Guide to the Hydrolysis Kinetics of Ethyl 2-Acetoxybenzoate to Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical kinetics governing the hydrolysis of ethyl 2-acetoxybenzoate, a compound structurally related to acetylsalicylic acid (aspirin), into its principal degradation product, salicylic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep, mechanistic understanding and practical guidance for studying this transformation.

Introduction: The Significance of Ester Hydrolysis in Drug Stability

Ester hydrolysis is a critical degradation pathway for many pharmaceutical compounds, impacting their stability, efficacy, and safety. This compound, an ester of salicylic acid, serves as an excellent model for understanding these processes. Its hydrolysis reaction, which yields salicylic acid and ethanol, is analogous to the degradation of aspirin, a widely studied phenomenon.[1][2] Understanding the kinetics of this reaction—the rate at which it occurs and the factors that influence this rate—is paramount for formulation development, stability testing, and ensuring the therapeutic viability of ester-containing drugs.

The hydrolysis of an ester like this compound can be catalyzed by acid or base.[3] The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond.[4][5]

Mechanistic Pathways of this compound Hydrolysis

The rate of hydrolysis of this compound is profoundly influenced by the pH of the medium. Different mechanistic pathways dominate under acidic, neutral, and basic conditions. This relationship is often visualized in a pH-rate profile, which plots the logarithm of the observed rate constant (k_obs) against pH.[6][7]

Acid-Catalyzed Hydrolysis (pH < 4)

Under strongly acidic conditions, the reaction is specifically catalyzed by hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5][7]

The rate law for this region can be expressed as: Rate = k_H+ * [this compound] * [H₃O⁺]

Where k_H+ is the second-order rate constant for acid catalysis. Since the concentration of H₃O⁺ is constant at a given pH, the reaction follows pseudo-first-order kinetics.[6]

G cluster_acid Acid-Catalyzed Hydrolysis Ester This compound ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster + H₃O⁺ - H₂O TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O Products Salicylic Acid + Ethanol TetrahedralIntermediate->Products - H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Water-Mediated Hydrolysis (pH 4-8)

In the near-neutral pH range, the hydrolysis is primarily driven by the uncatalyzed attack of water molecules on the ester. The rate of this reaction is relatively slow and largely independent of pH in this region.[7]

The rate law is: Rate = k_H2O * [this compound]

Where k_H2O is the first-order rate constant for the water-mediated reaction.

Base-Catalyzed Hydrolysis (pH > 8)

In alkaline media, hydrolysis is catalyzed by hydroxide ions (OH⁻), which are much stronger nucleophiles than water. This reaction, often termed saponification, is typically much faster than the acid-catalyzed or water-mediated pathways.[3][4] The mechanism involves the direct attack of the hydroxide ion on the carbonyl carbon.[4]

The rate law for this region is: Rate = k_OH- * [this compound] * [OH⁻]

Where k_OH- is the second-order rate constant for base catalysis. This reaction also follows pseudo-first-order kinetics at a constant pH.[8]

G cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_base This compound TetrahedralIntermediate_base Tetrahedral Intermediate Ester_base->TetrahedralIntermediate_base + OH⁻ Products_base Salicylate + Ethanol TetrahedralIntermediate_base->Products_base Elimination FinalProducts Salicylic Acid Products_base->FinalProducts + H⁺ (acid workup)

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Design for Kinetic Analysis

A robust experimental design is crucial for accurately determining the hydrolysis kinetics. The following protocol outlines a validated approach using UV-Vis spectrophotometry, a widely adopted technique for this type of analysis due to its simplicity and the strong UV absorbance of the product, salicylic acid.[9][10]

Materials and Reagents
  • This compound (high purity)[11]

  • Buffer solutions (pH 2-12, e.g., phosphate, acetate, borate)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Deionized water

  • Ethanol (for stock solution preparation)

  • UV-Vis Spectrophotometer

  • Constant temperature water bath or incubator[6]

  • Volumetric flasks, pipettes, and cuvettes

Experimental Protocol: Determining the Pseudo-First-Order Rate Constant (k_obs)

The following workflow is designed to measure the rate of hydrolysis at a specific pH and temperature.

G cluster_workflow Kinetic Experiment Workflow A Prepare Buffer Solution (Target pH) B Equilibrate Buffer to Target Temperature (e.g., 60°C) A->B D Initiate Reaction: Add Stock Solution to Buffer B->D C Prepare Stock Solution of This compound in Ethanol C->D E Take Aliquots at Timed Intervals D->E F Measure Absorbance of Aliquots at λ_max of Salicylic Acid (~298 nm) E->F H Plot ln(A_infinity - A_t) vs. Time (t) F->H G Determine A_infinity (Absorbance at reaction completion) G->H I Calculate k_obs from the Slope of the Linear Plot (Slope = -k_obs) H->I

Caption: Workflow for determining the pseudo-first-order rate constant (k_obs).

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffer solutions covering the desired pH range. Ensure the ionic strength is kept constant across all buffers.

  • Temperature Control: Place the buffer solutions in a constant temperature water bath and allow them to equilibrate. A temperature of 60°C can be used to accelerate the reaction for easier measurement.[12]

  • Reaction Initiation: Prepare a concentrated stock solution of this compound in a small amount of ethanol to ensure solubility. To start a kinetic run, inject a small, precise volume of this stock solution into the pre-heated buffer in a volumetric flask.[6]

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate (faster sampling for higher pH values).

  • Spectrophotometric Analysis: Immediately measure the absorbance of each aliquot at the wavelength of maximum absorbance (λ_max) for salicylic acid (approximately 298-303 nm).[6][10]

  • Determining A_infinity: The absorbance at infinite time (A_infinity), corresponding to 100% hydrolysis, can be determined by either waiting for the reaction to go to completion (several half-lives) or by preparing a standard solution of salicylic acid with a concentration equivalent to the complete hydrolysis of the initial this compound.[6]

  • Data Analysis: The hydrolysis of this compound follows pseudo-first-order kinetics at a constant pH.[6] The observed rate constant, k_obs, is determined by plotting ln(A_infinity - A_t) versus time (t), where A_t is the absorbance at time t. This plot should yield a straight line with a slope of -k_obs.[6]

Data Presentation and Interpretation

To build a comprehensive understanding, the experiment should be repeated at various pH values and temperatures.

Influence of pH

The relationship between the observed rate constant and pH is critical. A summary table should be constructed to present the kinetic data clearly.

pHTemperature (°C)Observed Rate Constant, k_obs (s⁻¹)Half-life, t_½ (s)
2.060[Experimental Value][Calculated Value]
4.060[Experimental Value][Calculated Value]
7.060[Experimental Value][Calculated Value]
10.060[Experimental Value][Calculated Value]
12.060[Experimental Value][Calculated Value]

Half-life (t_½) is calculated as 0.693 / k_obs for a first-order reaction.

Plotting log(k_obs) versus pH will generate the pH-rate profile, which typically shows a V-shape or a more complex curve, indicating the transition between the different catalytic mechanisms.[7][12]

Influence of Temperature

The effect of temperature on the reaction rate is described by the Arrhenius equation.[13] By determining k_obs at several different temperatures (e.g., 40, 50, 60, and 70 °C) at a constant pH, the activation energy (Ea) for the hydrolysis can be calculated.

k = A * e^(-Ea / RT)

A plot of ln(k_obs) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line with a slope of -Ea / R, where R is the ideal gas constant.[13][14] This provides fundamental thermodynamic insight into the reaction's energy barrier.

Advanced Analytical Considerations

While UV-Vis spectrophotometry is a robust method, High-Performance Liquid Chromatography (HPLC) offers superior specificity and the ability to simultaneously monitor the disappearance of the reactant (this compound) and the appearance of the product (salicylic acid).[15] A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with acid (to suppress ionization) is typically effective for separating these compounds.[15][16]

Conclusion

The hydrolysis of this compound is a multi-faceted process governed by well-defined kinetic principles. Its rate is highly sensitive to pH and temperature, with distinct acid-catalyzed, water-mediated, and base-catalyzed mechanisms dominating in different regimes. By employing systematic experimental protocols, such as the time-resolved UV-Vis spectrophotometric method detailed here, researchers can accurately quantify the reaction kinetics. This knowledge is fundamental for predicting the stability of ester-containing pharmaceuticals and for designing formulations that ensure their potency and safety over their shelf life.

References

The Multifaceted Therapeutic Potential of Ethyl 2-Acetoxybenzoate and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Scaffold

Ethyl 2-acetoxybenzoate, an ester derivative of the venerable acetylsalicylic acid, represents a foundational scaffold in medicinal chemistry. While its parent compound, aspirin, is a household name, the nuanced world of its derivatives offers a fertile ground for the development of novel therapeutics with enhanced efficacy and tailored activity profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this compound and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic promise harbored within this versatile chemical class. We will delve into their anti-inflammatory, analgesic, and anticancer properties, supported by detailed experimental protocols, quantitative data, and mechanistic insights to empower your research and development endeavors.

Synthetic Strategies: Building the Molecular Arsenal

The synthesis of this compound and its derivatives is primarily achieved through well-established esterification and acylation reactions. The choice of synthetic route is often dictated by the desired structural modifications and the nature of the starting materials.

Fischer-Speier Esterification: A Classic Approach

The direct esterification of salicylic acid with ethanol in the presence of an acid catalyst is a common and straightforward method for producing ethyl salicylate, a precursor to this compound.[1][2]

Experimental Protocol: Synthesis of Ethyl Salicylate [1]

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5 g of dry salicylic acid with 20 mL of 100% ethanol.

  • Catalyst Addition: Add approximately 0.5 g of boric acid as a catalyst. Concentrated sulfuric acid can also be used.[2]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle or hot plate. Maintain the reflux for a minimum of 1.5 hours.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

  • Extraction: Add 10 mL of 2M NaOH(aq) to the separatory funnel. The ethyl salicylate will form an insoluble bottom layer. Allow the layers to separate.

  • Purification: The crude ethyl salicylate can be further purified by distillation.

Schotten-Baumann Reaction: Versatility in Acylation

The Schotten-Baumann reaction offers a versatile method for acylating phenols and amines, making it suitable for synthesizing a wide array of benzoate esters and amides.[3][4][5] This reaction is typically performed in a two-phase system with a base to neutralize the generated acid.[6]

Experimental Protocol: General Schotten-Baumann Benzoylation of a Phenol [3][4]

  • Reactant Preparation: Dissolve the phenolic starting material in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Base Addition: In a separate flask, prepare an aqueous solution of a base, typically 10% sodium hydroxide.

  • Reaction: Add the benzoyl chloride (or a substituted derivative) to the phenolic solution. Then, add the aqueous base to the mixture with vigorous stirring.

  • Reaction Time: Continue stirring for 15-30 minutes. The disappearance of the characteristic smell of benzoyl chloride can indicate the completion of the reaction.

  • Isolation: The solid benzoate ester will precipitate out of the solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of a Key Intermediate: Methyl 2-acetoxy-5-aminobenzoate

This derivative serves as a valuable building block for more complex molecules. Its synthesis involves the hydrolysis of a Schiff base precursor.[7]

Experimental Protocol: Synthesis of Methyl 2-acetoxy-5-aminobenzoate [7]

  • Hydrolysis: Boil 19 g of methyl 2-acetoxy-5-benzylideneaminobenzoate with 100 mL of water for 1 hour.

  • Isolation: Cool the reaction mixture and evaporate it to dryness under vacuum.

  • Purification: Recrystallize the resulting solid from water to yield the pure methyl 2-acetoxy-5-aminobenzoate.

Characterization of Synthesized Compounds:

The structural integrity of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework.

  • FTIR Spectroscopy: To identify key functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The anti-inflammatory properties of salicylates are well-documented and form the cornerstone of their therapeutic use.[8][9] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[8] Furthermore, salicylates can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.

Mechanism of Action: A Two-Pronged Attack
  • COX Inhibition: this compound and its derivatives can inhibit both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation.[8] The acetyl group of aspirin, for instance, irreversibly acetylates a serine residue in the active site of COX enzymes.[10]

  • NF-κB Pathway Inhibition: Salicylates can prevent the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes.[11] This is achieved by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11]

Anti-inflammatory Mechanism Figure 1: Anti-inflammatory Mechanism of Salicylates Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound & Derivatives This compound & Derivatives This compound & Derivatives->COX-1 / COX-2 Inhibition This compound & Derivatives->NF-κB Pathway Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Inflammation

Caption: Simplified signaling pathway for the anti-inflammatory action of salicylates.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema [11]

  • Animal Model: Use male Wistar rats (150-200 g).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

DerivativeDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Aspirin Nanoemulsion60Significant reduction[11]
Aspirin Nano Multiple Emulsion60Significant reduction[11]
Methyl Ester of Acetylsalicylic Acid-Appreciable activity[12]

Analgesic Activity: Alleviating Pain at its Source

The analgesic effects of this compound and its derivatives are closely linked to their anti-inflammatory properties, primarily through the inhibition of prostaglandin synthesis.[13] These compounds have shown efficacy in various animal models of pain.

In Vivo Evaluation of Analgesic Activity

Several well-established animal models are employed to screen for and characterize the analgesic potential of new chemical entities.

Experimental Protocol: Acetic Acid-Induced Writhing Test [11][14]

  • Animal Model: Use Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage protection against writhing for the treated groups compared to the control group.

Experimental Protocol: Hot Plate Test [11][15]

  • Animal Model: Use mice or rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-treatment Measurement: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

DerivativeAnimal ModelAssayDose (mg/kg)Observed EffectReference
o-Diphenylacetoxy benzoic acidMice--Superior analgesic to aspirin[13]
Aspirin NanoemulsionRatsAcetic Acid Writhing60Decreased number of constrictions[11]
Aspirin NanoemulsionRatsHot Plate60Increased reaction time[11]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)MiceAcetic Acid Writhing20 and 5074% and 75% reduction in painful activity[16][17]

Anticancer Activity: A New Frontier for an Old Scaffold

Recent research has unveiled the promising anticancer potential of benzoic acid derivatives.[18][19] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways.

Mechanism of Action: Inducing Cancer Cell Demise
  • Apoptosis Induction: Benzoic acid derivatives have been shown to induce apoptosis in various cancer cell lines.[18] This can occur through the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • HDAC Inhibition: Some benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells.[20] HDAC inhibition can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis.

Anticancer Mechanism Figure 2: Anticancer Mechanism of Benzoic Acid Derivatives Benzoic Acid Derivatives Benzoic Acid Derivatives Cancer Cell Cancer Cell Benzoic Acid Derivatives->Cancer Cell HDACs HDACs Benzoic Acid Derivatives->HDACs Inhibition Apoptosis Signaling Pathways Apoptosis Signaling Pathways Benzoic Acid Derivatives->Apoptosis Signaling Pathways Activation Cancer Cell->HDACs Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylation Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Histone Acetylation->Tumor Suppressor Gene Expression Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Apoptosis Signaling Pathways->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanisms for the anticancer activity of benzoic acid derivatives.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay [18]

  • Cell Culture: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 2MCF-718.7[18]
Compound 14MCF-715.6[18]
Benzoic AcidMG6385.54 (µg/ml)[21][22]
Benzoic AcidCRM612100.3 (µg/ml)[21][22]
Benzoic AcidA673115.9 (µg/ml)[21][22]

Conclusion and Future Directions

The this compound scaffold and its derivatives continue to be a rich source of therapeutic innovation. Their well-established anti-inflammatory and analgesic properties, coupled with emerging evidence of their anticancer potential, underscore their significance in modern drug discovery. The synthetic versatility of this chemical class allows for the fine-tuning of their pharmacological profiles, paving the way for the development of next-generation therapeutics with improved efficacy and reduced side effects. Future research should focus on elucidating the structure-activity relationships of novel derivatives, exploring their potential in other therapeutic areas, and advancing the most promising candidates through preclinical and clinical development. This guide provides a solid foundation for researchers to build upon, fostering the continued exploration of this remarkable class of molecules.

References

An In-depth Technical Guide to Ethyl 2-acetoxybenzoate as a Prodrug of Aspirin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-acetoxybenzoate, exploring its potential as a prodrug of acetylsalicylic acid (aspirin). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for an Aspirin Prodrug

Aspirin, or acetylsalicylic acid, is a cornerstone of modern medicine, widely used for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects[1][2]. Its therapeutic benefits are primarily derived from the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins[1]. Despite its widespread use, aspirin's clinical utility is often hampered by its significant gastrointestinal (GI) side effects, including stomach upset, ulcers, and bleeding[1][3][4][5]. These adverse effects are largely attributed to the local irritation caused by the free carboxylic acid group of the aspirin molecule and the systemic depletion of gastroprotective prostaglandins[2][6].

The prodrug approach represents a strategic solution to mitigate these undesirable properties. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes[7]. The primary goal of an aspirin prodrug is to temporarily mask the acidic carboxyl group, thereby reducing direct contact with the gastric mucosa and minimizing local irritation[8]. This compound, an ester derivative of aspirin, has been investigated as such a prodrug candidate[9][10][11][12][13]. The core concept is that this compound will pass through the stomach intact and, once absorbed into the bloodstream, will be hydrolyzed by plasma esterases to release the active aspirin molecule.

Synthesis and Characterization of this compound

The synthesis of this compound is typically a two-step process. The first step involves the esterification of salicylic acid with ethanol to produce ethyl salicylate, commonly achieved through Fischer esterification using an acid catalyst[14][15][16][17]. The subsequent step is the acetylation of the phenolic hydroxyl group of ethyl salicylate using acetic anhydride to yield the final product, this compound[11].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl Salicylate

  • In a round-bottom flask, combine salicylic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux the mixture for a designated period, typically 1.5 to 2 hours, to drive the esterification reaction to completion[16].

  • After cooling, neutralize the excess acid with a sodium bicarbonate solution.

  • Extract the ethyl salicylate using an organic solvent like dichloromethane.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude ethyl salicylate.

  • Purify the crude product by vacuum distillation.

Step 2: Acetylation of Ethyl Salicylate

  • Dissolve the purified ethyl salicylate in a suitable solvent, such as pyridine or in the presence of a catalyst like zeolite Hβ[11][18].

  • Slowly add acetic anhydride to the solution while stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Upon completion, pour the reaction mixture into cold water to precipitate the this compound.

  • Collect the product by filtration, wash it thoroughly with water, and recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyls, aromatic ring).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The Prodrug Activation Pathway: A Double-Edged Sword

The therapeutic efficacy of this compound as a prodrug hinges on its efficient in vivo conversion to aspirin. This biotransformation is primarily mediated by non-specific esterases present in the plasma, liver, and other tissues[7]. The intended metabolic pathway involves the hydrolysis of the ethyl ester to release acetylsalicylic acid (aspirin). However, a significant challenge in aspirin prodrug design is the competing hydrolysis of the acetyl ester at the 2-position[2][19].

If the acetyl group is cleaved before the ethyl ester, the resulting metabolite is ethyl salicylate, which is then hydrolyzed to salicylic acid. While salicylic acid possesses anti-inflammatory and analgesic properties, it lacks the potent antiplatelet activity of aspirin, which is due to the irreversible acetylation of COX-1[1][2]. Therefore, for this compound to be considered a "true" aspirin prodrug, the rate of ethyl ester hydrolysis must significantly exceed the rate of acetyl ester hydrolysis[2][19].

G EAB This compound ASA Acetylsalicylic Acid (Aspirin) (Active Drug) EAB->ASA Desired Pathway (Plasma/Liver Esterases) Ethyl Ester Hydrolysis ES Ethyl Salicylate EAB->ES Undesired Pathway (Plasma/Liver Esterases) Acetyl Ester Hydrolysis SA Salicylic Acid ASA->SA Hydrolysis ES->SA Hydrolysis

Figure 1. Metabolic pathways of this compound.

Preclinical Evaluation: Assessing Efficacy and Safety

A rigorous preclinical evaluation is essential to determine the viability of this compound as a clinically useful prodrug. This involves a combination of in vitro and in vivo studies.

In Vitro Hydrolysis Studies

The stability and conversion kinetics of this compound must be assessed in various biological fluids.

Experimental Protocol: In Vitro Hydrolysis Kinetics

  • Prepare solutions of this compound in simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and human plasma.

  • Incubate these solutions at 37°C.

  • At predetermined time intervals, withdraw aliquots and quench the enzymatic reaction (e.g., by adding acetonitrile).

  • Analyze the samples using a validated HPLC method to quantify the concentrations of this compound, aspirin, ethyl salicylate, and salicylic acid[20][21].

  • Calculate the hydrolysis rate constants and half-lives for each compound in the different media.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and for comparing its efficacy and GI toxicity with that of aspirin.

Pharmacokinetic Analysis:

Following oral administration of this compound or aspirin to animal models (e.g., rats), blood samples are collected at various time points. The plasma concentrations of the parent compound and its metabolites are then determined by HPLC or LC-MS/MS.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters

ParameterThis compoundAspirin
Cmax (Aspirin) LowerHigher
Tmax (Aspirin) DelayedRapid
AUC (Aspirin) ComparableComparable
Cmax (Salicylic Acid) ComparableComparable
AUC (Salicylic Acid) ComparableComparable

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Gastrointestinal Toxicity Assessment:

The primary advantage of a prodrug strategy is the reduction of gastric injury. This can be evaluated by administering equivalent doses of this compound and aspirin to rats and then assessing the gastric mucosa for lesions, ulcers, and bleeding[6][22][23][24]. The severity of the damage can be scored to provide a quantitative comparison.

Table 2: Hypothetical Gastric Ulcer Index

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)
Control (Vehicle) -0.2 ± 0.1
Aspirin 1004.5 ± 1.2
This compound 129 (equimolar)1.1 ± 0.4

Bioanalytical Methodology

Accurate and sensitive analytical methods are paramount for the quantitative determination of this compound and its metabolites in biological matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique[20][21][25].

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection Injection onto RP-HPLC Column Supernatant->Injection Separation Isocratic/Gradient Elution (e.g., Acetonitrile/Water/Acid) Injection->Separation Detection UV Detection (e.g., 240 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Results Concentration Data Quantification->Results

Figure 2. General workflow for the bioanalysis of this compound and its metabolites.

Experimental Protocol: HPLC Method for Bioanalysis
  • Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed for 10 minutes.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol or acetonitrile and water with a pH-adjusting acid like phosphoric acid[21].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of approximately 240 nm[21].

  • Quantification: Construct a calibration curve using standard solutions of known concentrations for this compound, aspirin, and salicylic acid. Determine the concentrations in the unknown samples by interpolation from this curve.

Conclusion and Future Perspectives

This compound holds promise as a prodrug of aspirin with the potential to mitigate the gastrointestinal side effects that limit the long-term use of the parent drug. The core of its success lies in its ability to be preferentially hydrolyzed to aspirin in the systemic circulation rather than to salicylate precursors.

Future research should focus on:

  • Detailed Enzymatic Studies: Identifying the specific human esterases responsible for the conversion and determining the kinetic parameters to better predict in vivo performance.

  • Formulation Development: Optimizing the delivery system of this compound to enhance its stability in the GI tract and improve its absorption profile.

  • Comprehensive Toxicological Studies: Conducting long-term toxicity studies to ensure the safety of the prodrug and its metabolites.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm the gastro-sparing effect and therapeutic equivalence of this compound to aspirin in humans.

The development of a successful aspirin prodrug like this compound could significantly improve patient tolerance and adherence to long-term aspirin therapy, particularly for cardiovascular protection and cancer prevention[2][8].

References

Mechanism of action of ethyl 2-acetoxybenzoate in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-Acetoxybenzoate in Biological Systems

Introduction

Chemical Identity and Synonyms of this compound

This compound, with the CAS Number 529-68-0, is an organic ester.[1][2] It is also commonly known by several synonyms, including ethyl acetylsalicylate, acetylsalicylic acid ethyl ester, and 2-carbethoxyphenyl acetate.[1] This compound is structurally the ethyl ester of acetylsalicylic acid (aspirin).

Rationale as a Prodrug of Acetylsalicylic Acid (Aspirin)

This compound is understood to function as a prodrug. While direct in vivo metabolism studies for this specific ester are not extensively detailed in readily available literature, based on the well-established rapid in vivo hydrolysis of other esters by ubiquitous esterases in the blood and tissues, it is chemically and pharmacologically logical to conclude that this compound is rapidly hydrolyzed to its active components: acetylsalicylic acid (aspirin) and ethanol.[3][4] The therapeutic effects of this compound are therefore attributable to the actions of its active metabolite, aspirin, and its subsequent metabolite, salicylic acid.

Overview of Therapeutic Potential

The therapeutic potential of this compound is intrinsically linked to the well-documented pharmacological activities of aspirin. These include anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[4] The conversion to aspirin allows for the targeted inhibition of key enzymes involved in pain and inflammation pathways.

Pharmacokinetics: From Prodrug to Active Metabolite

Absorption and Presumed Rapid Hydrolysis

As an ester, this compound is expected to be readily absorbed following oral administration. Upon entering the systemic circulation, it is presumed to undergo rapid hydrolysis by plasma and tissue esterases, releasing acetylsalicylic acid.[3][4]

Distribution of the Active Metabolite

Once formed, acetylsalicylic acid is distributed throughout the body. Its subsequent metabolite, salicylate, also distributes rapidly into most body fluids and tissues.[4]

Metabolism of Acetylsalicylic Acid and Salicylic Acid

Acetylsalicylic acid has a very short half-life of about 13 to 19 minutes, as it is quickly deacetylated in the plasma, liver, and other tissues to form salicylic acid.[5] Salicylic acid is the primary active metabolite responsible for most of the anti-inflammatory and analgesic effects, although the acetyl group of aspirin is crucial for its potent antiplatelet activity.[4] Salicylic acid is further metabolized in the liver, primarily through conjugation with glycine to form salicyluric acid, and with glucuronic acid to form salicyl acyl and phenolic glucuronides.[6]

Excretion

The metabolites of salicylic acid are primarily excreted by the kidneys.[6] The rate of excretion is influenced by urinary pH.

Core Mechanism of Action: Irreversible Cyclooxygenase (COX) Inhibition

The Cyclooxygenase (COX) Enzymes: COX-1 and COX-2

The primary targets of acetylsalicylic acid are the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. There are two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet function. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in mediating pain, fever, and inflammation.[7]

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds with diverse hormone-like effects and are key mediators of inflammation, pain, and fever.[8] Their synthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into different prostaglandins (e.g., PGE2, PGD2) and thromboxane A2 (TXA2).[8]

G cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Thromboxane Synthase

Prostaglandin Synthesis Pathway.

Covalent Modification of COX Enzymes by Acetylsalicylic Acid

The mechanism of action of acetylsalicylic acid is unique among nonsteroidal anti-inflammatory drugs (NSAIDs) in that it irreversibly inhibits COX enzymes through covalent modification.[9]

Acetylsalicylic acid transfers its acetyl group to a specific serine residue, Ser-530, within the active site of COX-1.[9] This acetylation physically blocks the channel through which arachidonic acid must pass to reach the catalytic site of the enzyme, thereby irreversibly inhibiting its cyclooxygenase activity. This is particularly important in anucleated platelets, which cannot synthesize new COX-1, leading to a prolonged antiplatelet effect.

Acetylsalicylic acid also acetylates Ser-530 in COX-2. However, the consequence of this acetylation is different from that in COX-1. While the cyclooxygenase activity that produces prostaglandins is inhibited, the enzyme retains some catalytic function, converting arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), a lipid mediator with its own biological activities, some of which may be anti-inflammatory.

G cluster_aspirin Active Metabolite cluster_products Consequences Aspirin Acetylsalicylic Acid (from this compound) COX1 COX-1 Enzyme Aspirin->COX1 Acetylation of Ser-530 COX2 COX-2 Enzyme Aspirin->COX2 Acetylation of Ser-530 Acetylated_COX1 Acetylated COX-1 (Inactive) COX1->Acetylated_COX1 Acetylated_COX2 Acetylated COX-2 (Altered Activity) COX2->Acetylated_COX2 No_PG_TX No Prostaglandin or Thromboxane Synthesis Acetylated_COX1->No_PG_TX HETE_production 15(R)-HETE Production Acetylated_COX2->HETE_production

Acetylation of COX-1 and COX-2 by Aspirin.

Comparative Inhibitory Potency

The inhibitory potency of aspirin and its metabolite, salicylic acid, against COX-1 and COX-2 can be quantified by their half-maximal inhibitory concentration (IC50) values. It is important to note that salicylic acid, lacking the acetyl group, is a much weaker inhibitor of COX activity compared to aspirin.[10][11]

CompoundCOX-1 IC50COX-2 IC50Selectivity (COX-2/COX-1)Reference(s)
Aspirin 1.3 ± 0.5 µM29.3 µM~22.5[8][12]
3.57 µM[8]
Salicylic Acid Weakly active or inactive5 µg/mL (~36 µM)N/A[10][11]
>100 µg/mL>100 µg/mL (with high arachidonic acid)N/A[11]

Note: IC50 values can vary depending on the specific assay conditions.

Downstream Physiological Consequences of COX Inhibition

The inhibition of prostaglandin and thromboxane synthesis by the active metabolites of this compound leads to a range of physiological effects.

Anti-inflammatory Effects

Prostaglandins, particularly PGE2, are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and potentiation of pain and swelling.[13] By inhibiting the production of these prostaglandins at the site of inflammation, primarily through COX-2 inhibition, aspirin exerts its anti-inflammatory effects.[7]

Analgesic Effects

Prostaglandins sensitize peripheral nociceptors to other pain-producing stimuli like bradykinin and histamine. By reducing prostaglandin synthesis, aspirin decreases the sensitivity of these pain receptors, leading to an analgesic effect for mild to moderate pain.

Antiplatelet Effects

Thromboxane A2 (TXA2), produced by COX-1 in platelets, is a powerful vasoconstrictor and promoter of platelet aggregation.[9] The irreversible inhibition of platelet COX-1 by aspirin for the entire lifespan of the platelet (7-10 days) leads to a sustained reduction in TXA2 production. This is the basis for the use of low-dose aspirin in the prevention of cardiovascular events.

Antipyretic Effects

Fever is often triggered by pyrogens that induce the production of prostaglandins in the hypothalamus, which in turn elevate the hypothalamic set-point for body temperature. Aspirin reduces fever by inhibiting prostaglandin synthesis in the central nervous system.

Secondary and Alternative Mechanisms of Action

Beyond direct enzyme inhibition, the metabolites of this compound may exert their effects through other mechanisms.

Inhibition of COX-2 Gene Transcription

Therapeutic concentrations of salicylate have been shown to suppress the induction of COX-2 mRNA and protein levels.[10] This effect is independent of direct COX enzyme inhibition and appears to involve the inhibition of nascent COX-2 transcript synthesis.[10]

Modulation of NF-κB Signaling

Salicylates may also exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, which is a key regulator of many pro-inflammatory genes, including COX-2. However, the concentrations required for this effect may be higher than those typically achieved with therapeutic doses.[11]

Experimental Protocols for Elucidating the Mechanism of Action

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity of the enzyme is typically monitored by measuring the consumption of oxygen or the formation of a product, such as PGH2 or its downstream metabolites.

  • Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., aspirin) or vehicle control for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a defined period.

  • Product Quantification: Measure the amount of prostaglandin product formed, often using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G Start Start Enzyme Prepare Purified COX-1 or COX-2 Enzyme Start->Enzyme Incubate Pre-incubate Enzyme with Test Compound or Vehicle Enzyme->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Terminate Reaction Add_Substrate->Stop_Reaction Quantify Quantify Prostaglandin Product (EIA or LC-MS) Stop_Reaction->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

In Vitro COX Inhibition Assay Workflow.

Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay

This assay measures the inhibition of prostaglandin synthesis in intact cells. Cells, often macrophages or endothelial cells, are stimulated to produce prostaglandins in the presence or absence of the test compound. The amount of PGE2 released into the cell culture medium is then quantified.[8]

  • Cell Culture: Plate suitable cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and prostaglandin synthesis.

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of PGE2 synthesis.

G Start Start Plate_Cells Plate Cells (e.g., RAW 264.7) Start->Plate_Cells Treat_Compound Treat Cells with Test Compound Plate_Cells->Treat_Compound Stimulate Stimulate with LPS to Induce COX-2 Treat_Compound->Stimulate Collect_Supernatant Collect Culture Supernatant Stimulate->Collect_Supernatant Quantify_PGE2 Quantify PGE2 by ELISA Collect_Supernatant->Quantify_PGE2 Analyze Calculate IC50 Quantify_PGE2->Analyze End End Analyze->End

Cell-Based PGE2 Synthesis Assay Workflow.

Conclusion and Future Directions

This compound exerts its biological effects as a prodrug for acetylsalicylic acid. Its mechanism of action is centered on the irreversible acetylation and subsequent inhibition or modification of COX-1 and COX-2 enzymes by its active metabolite. This leads to a reduction in the synthesis of prostaglandins and thromboxanes, which underlies its anti-inflammatory, analgesic, antipyretic, and antiplatelet properties. Further research could focus on the specific pharmacokinetic profile of this compound to optimize its delivery and therapeutic efficacy, as well as to fully characterize any potential direct activities of the parent compound.

References

A Comprehensive Guide to the Thermal Stability and Degradation of Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetoxybenzoate, an ester derivative of salicylic acid, serves as a critical analogue and potential prodrug in pharmaceutical development. Its efficacy and safety are intrinsically linked to its chemical stability. This guide provides an in-depth analysis of the thermal stability and degradation pathways of this compound. We will explore the core degradation mechanism—hydrolysis—elucidate the kinetic principles governing this process, and present validated, field-proven protocols for conducting thermal stress studies and quantifying degradation products. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to ensure the stability and quality of formulations containing this compound, in alignment with rigorous scientific and regulatory standards.

Introduction: The Imperative of Stability

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the shelf-life, storage conditions, and ultimately, the safety and efficacy of the final medicinal product. This compound, while structurally similar to its renowned cousin, acetylsalicylic acid (aspirin), possesses unique physicochemical properties that warrant a dedicated stability assessment. The primary threat to its integrity is degradation, a process that can lead to loss of potency and the formation of potentially harmful impurities.

Understanding the molecule's response to environmental factors, particularly temperature, is a non-negotiable step in preclinical and formulation development. The purpose of stability testing is to provide robust evidence on how the quality of a drug substance changes over time under the influence of variables like temperature and humidity.[1][2][3] This guide will focus specifically on thermal degradation, offering both the theoretical underpinnings and the practical workflows to comprehensively characterize the stability profile of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the logical starting point for any stability investigation. These parameters influence its solubility, degradation kinetics, and analytical behavior.

PropertyValueSource
Chemical Name This compound[4]
Synonyms Ethyl acetylsalicylate, Acetylsalicylic Acid Ethyl Ester[4][5]
CAS Number 529-68-0[4][5]
Molecular Formula C₁₁H₁₂O₄[4][5]
Molecular Weight 208.21 g/mol [4]
Appearance Colorless or yellowish liquid[6]
Solubility Sparingly soluble in water; soluble in alcohol and ether[6]
Boiling Point 278-279 °C[6]

The Core Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, yielding its constituent parts: salicylic acid and ethanol. This process is analogous to the degradation of aspirin into salicylic acid and acetic acid.[7]

This reaction is highly sensitive to environmental conditions. The rate of hydrolysis is significantly influenced by:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.[8][9]

  • pH: The reaction is catalyzed by both acids and bases. The stability of the ester is generally lowest in alkaline (basic) and strongly acidic conditions.[7] For the closely related aspirin, alkali degradation can be particularly pronounced.[10]

  • Moisture: As a reactant, the presence of water is essential for hydrolysis to occur.

The formation of salicylic acid is the primary concern from a pharmaceutical standpoint, as it represents a loss of the active moiety and introduces a degradation impurity that must be monitored and controlled within strict limits.

Diagram: The Hydrolysis Degradation Pathway

The following diagram illustrates the primary degradation route for this compound when subjected to thermal and hydrolytic stress.

G cluster_reactants Reactants cluster_conditions Stress Conditions cluster_products Degradation Products EAB This compound SA Salicylic Acid EAB->SA Hydrolysis Eth Ethanol EAB->Eth Heat Heat (Δ) Heat->EAB Water Water (H₂O) Water->EAB Catalyst Acid/Base (H⁺/OH⁻) Catalyst->EAB G cluster_setup 1. Study Setup cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Drug Substance (Solid & Solution) Forced Forced Degradation (Heat, pH, H₂O₂) Prep->Forced Batches Select ≥ 3 Primary Batches (as per ICH Q1A) Accelerated Accelerated Stability (e.g., 40°C/75% RH) Batches->Accelerated LongTerm Long-Term Stability (e.g., 25°C/60% RH) Batches->LongTerm HPLC Analyze via Validated Stability-Indicating HPLC Forced->HPLC Identify Degradants Sampling Pull Samples at Defined Timepoints Accelerated->Sampling LongTerm->Sampling Sampling->HPLC Quant Quantify Parent Drug (Assay) & Degradants HPLC->Quant Kinetics Determine Degradation Kinetics & Establish Shelf-Life Quant->Kinetics

References

A Guide to the Structural Elucidation of Ethyl 2-Acetoxybenzoate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, optimizing its properties, and ensuring its efficacy and safety. Ethyl 2-acetoxybenzoate, a key organic ester, serves as a valuable case study for the application of single-crystal X-ray diffraction, the gold standard for atomic-level structural determination. This guide provides a comprehensive, in-depth exploration of the multifaceted process of elucidating the crystal structure of this compound. We will navigate through the essential stages of synthesis and purification, crystal growth, X-ray diffraction data collection, and structure solution and refinement. This document is designed not merely as a set of instructions, but as a technical guide that illuminates the scientific rationale behind each methodological choice, empowering researchers to apply these principles to their own molecular investigations.

Introduction: The Significance of Crystal Structure in Drug Development

The precise arrangement of atoms within a crystal lattice, known as the crystal structure, governs a molecule's fundamental physicochemical properties, including its solubility, stability, melting point, and bioavailability. In the pharmaceutical industry, these properties are critical determinants of a drug's performance. For a molecule like this compound, an ester derivative of salicylic acid, understanding its crystal structure can provide invaluable insights into its behavior as a potential therapeutic agent or as a crucial intermediate in drug synthesis.

This whitepaper will detail the methodological journey to determine the crystal structure of this compound, a compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2][3][4][5]

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of a highly pure compound. The presence of impurities can significantly impede crystallization.

Synthesis Protocol

A common and effective method for the synthesis of this compound is the esterification of salicylic acid followed by acetylation.

Step-by-Step Protocol:

  • Esterification: Salicylic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux. This reaction yields ethyl salicylate.

  • Acetylation: The resulting ethyl salicylate is then acetylated using acetic anhydride, often with a catalyst like a few drops of concentrated sulfuric acid or a solid acid catalyst, to produce this compound.

  • Work-up: The reaction mixture is cooled and then poured into cold water to precipitate the crude product. The precipitate is collected by filtration.

  • Neutralization: The crude product is washed with a dilute solution of sodium bicarbonate to remove any unreacted acidic components, followed by a wash with water.

  • Drying: The purified product is dried thoroughly.

Purification

For crystallographic studies, the synthesized this compound must be of the highest possible purity.

Recommended Purification Technique: Recrystallization

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a mixture of ethanol and water is often a good choice.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Gradually add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the purified crystals by filtration and dry them under vacuum.

Crystal Growth: The Art and Science of Single Crystals

The growth of a single, high-quality crystal is often the most challenging step in a crystal structure determination. A suitable crystal for single-crystal X-ray diffraction should be well-formed, with sharp edges and faces, and typically have dimensions in the range of 0.1 to 0.5 mm in all directions.

Crystallization Techniques for Small Organic Molecules

Several techniques can be employed to grow single crystals of this compound:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container containing a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent"). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is placed in the outer container and its vapor diffuses into the solution of the compound, inducing crystallization.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.

Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Frames Collection of Diffraction Frames Diffractometer->Data_Frames Integration Integration of Intensities Data_Frames->Integration Scaling Data Scaling and Merging Integration->Scaling Structure_Factors Generation of Structure Factors Scaling->Structure_Factors

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for Data Collection
  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (usually 100 K).

  • Data Collection: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations.

  • Data Processing: The collected frames are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled to produce a unique set of structure factors.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the information needed to solve and refine the crystal structure.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Several methods can be used to solve the phase problem for small molecules like this compound:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases. This is the most common approach for small molecules.

  • Patterson Methods: This technique is useful if the molecule contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can help to determine the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.

Refinement Process:

  • Least-Squares Refinement: The atomic coordinates, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Difference Fourier Maps: These maps reveal the locations of missing atoms (including hydrogen atoms) and can indicate disorder or incorrect atom assignments.

  • Final Refinement: The final model is refined until the crystallographic R-factors (indicators of the agreement between the model and the data) converge to low values, and the difference Fourier map is essentially featureless.

Analysis and Interpretation of the Crystal Structure

A successfully refined crystal structure of this compound would provide a wealth of information:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the three-dimensional shape of the molecule.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice, highlighting important non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial for understanding the crystal's stability and physical properties.

  • Packing Efficiency: How the molecules are packed in the unit cell, which influences the density and stability of the crystal.

The following diagram illustrates the logical relationship between the key stages of crystal structure determination:

logical_relationship Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: Logical flow of crystal structure determination.

Conclusion: A Foundation for Rational Drug Design

While a definitive crystal structure for this compound is not yet publicly available, this guide provides a comprehensive roadmap for its determination. The methodologies detailed herein represent the standard practices in modern small-molecule crystallography. By following these protocols, researchers can obtain the precise atomic-level information necessary to understand the structure-property relationships of this compound. This knowledge is not only of fundamental scientific interest but also serves as a critical foundation for rational drug design and the development of new and improved pharmaceutical products.

References

A Guide to Quantum Chemical Calculations on Ethyl 2-Acetoxybenzoate for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern drug discovery, in silico computational methods are indispensable for the rapid and cost-effective evaluation of potential therapeutic agents. This technical guide provides a comprehensive walkthrough of performing quantum chemical calculations on ethyl 2-acetoxybenzoate, an ester derivative of the renowned acetylsalicylic acid (aspirin). Authored for researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings, practical workflows, and interpretive analysis of quantum calculations. By leveraging Density Functional Theory (DFT), we explore how to elucidate the structural, electronic, and thermodynamic properties of this compound, translating fundamental quantum data into actionable insights for assessing its potential as a drug candidate.

Introduction: The Scientific Context of this compound

This compound (CAS 529-68-0), also known as ethyl acetylsalicylate, is a derivative of salicylic acid, the core moiety of a class of drugs known as salicylates.[1][2] Its parent compound, aspirin, is one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) worldwide. The therapeutic action of salicylates is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3][4]

The structural modification from acetylsalicylic acid to its ethyl ester form can significantly alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[5] These changes directly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making this compound a person of interest for developing new therapeutic agents with potentially improved pharmacokinetic or pharmacodynamic characteristics.[6] Quantum chemical calculations offer a powerful, first-principles approach to predict these properties before undertaking costly and time-consuming synthesis and experimental testing.[7]

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [8]
CAS Number 529-68-0[2]
IUPAC Name ethyl 2-acetyloxybenzoate[1]
Melting Point 70-71 °C[2][8]
Boiling Point 278-279 °C[8]
Density 1.158 g/mL at 25 °C[8]

The Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical prediction hinges on the chosen methodology. For a molecule the size of this compound, a balance between computational cost and accuracy is essential.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for computational studies of drug-sized organic molecules.[9] Unlike more computationally expensive ab initio methods like Hartree-Fock (HF), which approximate the many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach provides a high level of accuracy for a fraction of the computational cost, making it ideal for the analyses described herein.[10]

Expertise in Method Selection: Functional and Basis Set

The choice of the functional and basis set within a DFT calculation is a critical decision that dictates the quality of the results.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely validated and extensively used functional for organic molecules.[3][11] It incorporates aspects of both HF theory and exchange-correlation functionals, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for systems like aspirin and its derivatives.[10]

  • Basis Set (6-31G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a reliable choice for this type of analysis.

    • 6-31G: This indicates that the core atomic orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into two parts (an inner part with 3 Gaussians and an outer part with 1 Gaussian) for greater flexibility.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is crucial for accurately describing chemical bonds and non-covalent interactions. This level of theory is well-documented for providing reliable results for NSAIDs.[9][10]

The Computational Workflow: From Structure to Properties

This section provides a self-validating, step-by-step protocol for conducting a comprehensive quantum chemical analysis of this compound. The workflow is designed to ensure that each step builds logically upon the last, culminating in a rich dataset of molecular properties.

G cluster_input Step 1: Input Generation cluster_calc Step 2 & 3: Core Calculations cluster_analysis Step 4: Property Extraction A Draw 3D Structure (e.g., Avogadro, GaussView) B Create Input File (Specify charge=0, multiplicity=1) A->B Export Coordinates C Geometry Optimization (Find lowest energy structure) Keywords: opt B->C Submit to Software (e.g., Gaussian) D Frequency Analysis (Confirm minimum, get thermo data) Keywords: freq C->D Use Optimized Geometry E Electronic Properties (HOMO, LUMO, ESP Map) Keywords: pop=full D->E From Frequency Output F Thermodynamic Data (Gibbs Free Energy, Enthalpy) D->F From Frequency Output G Vibrational Spectra (Theoretical IR) D->G From Frequency Output

Figure 1: A standardized workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization

  • Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). Perform a preliminary geometry cleanup using molecular mechanics if available.

  • Input File Creation: Create an input file for your quantum chemistry software (e.g., Gaussian). Specify the molecular coordinates, a charge of 0, and a spin multiplicity of 1 (singlet state).

  • Keyword Specification: Use the following keywords for the calculation route section: #p B3LYP/6-31G(d,p) opt. The opt keyword instructs the software to perform a geometry optimization to find the energetic minimum.

  • Execution: Submit the calculation.

  • Causality Check: The purpose of this step is to find the most stable, three-dimensional arrangement of the atoms. All subsequent calculations must be performed on this optimized structure to be physically meaningful.

Protocol 2: Vibrational Frequency Analysis
  • Input File: Use the optimized geometry obtained from the previous step.

  • Keyword Specification: Modify the route section to #p B3LYP/6-31G(d,p) freq. The freq keyword initiates the frequency calculation.

  • Execution: Submit the calculation.

  • Trustworthiness & Validation: This step is a critical self-validation check. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point, and the geometry optimization must be revisited.

  • Data Extraction: The output of this calculation provides:

    • Zero-point vibrational energy (ZPVE).

    • Thermal corrections to enthalpy and Gibbs free energy.[11]

    • The theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.[3][10]

Protocol 3: Electronic Property Analysis
  • Input File: Use the same optimized geometry and level of theory.

  • Keyword Specification: Add population analysis keywords to the route section: #p B3LYP/6-31G(d,p) pop=full. To generate files for visualization, additional keywords like output=wfx may be needed.

  • Execution: Run the calculation.

  • Analysis & Visualization: Post-process the output to obtain and visualize key electronic properties:

    • Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Electrostatic Potential (ESP) Map: Generate a surface map that shows the charge distribution across the molecule.

    • Atomic Charges: Extract Mulliken or other atomic charges to quantify the charge on each atom.[11]

Data Interpretation for Drug Development

The true value of quantum calculations lies in translating the numerical output into predictive chemical and biological insights.

Chemical Reactivity Descriptors

The energies of the HOMO and LUMO orbitals are fundamental to understanding a molecule's reactivity.[11] A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy signifies a greater ability to accept electrons. The HOMO-LUMO energy gap is a powerful indicator of chemical stability; a smaller gap suggests higher reactivity.[9]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the propensity to accept electrons.[9]

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other derivatives or parent drugs like aspirin.

Predicting Drug-Likeness

Quantum chemical outputs serve as high-quality descriptors for building Quantitative Structure-Activity Relationship (QSAR) models and predicting ADMET properties.[6]

G cluster_quantum Quantum Chemical Outputs cluster_physchem Physicochemical Properties cluster_drugged Drug Development Insights A ESP Map D Polar Surface Area (PSA) A->D Informs B Dipole Moment E Solubility (LogS) B->E Correlates with F Lipophilicity (LogP) B->F Correlates with C HOMO/LUMO Energies H Metabolic Stability C->H Relates to Reactivity I Receptor Binding Affinity C->I Influences Interactions G Membrane Permeability D->G Predicts F->G Predicts

Figure 2: Relationship between quantum properties and drug development metrics.
  • Lipinski's Rule of Five: This is a heuristic to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[12] The calculated properties of this compound (MW = 208.21, and calculated values for LogP, H-bond donors/acceptors) can be checked against these rules.

  • Polar Surface Area (PSA): The PSA, which can be estimated from the charge distribution and molecular geometry, is a critical predictor of drug absorption and blood-brain barrier penetration.[12]

  • Solubility and Lipophilicity: Properties like the dipole moment and electrostatic potential are inputs for models that predict water solubility (LogS) and the octanol-water partition coefficient (LogP), both of which are fundamental to a drug's pharmacokinetic profile.[5]

Conclusion

The application of a systematic quantum chemical workflow provides a robust, predictive framework for the initial assessment of this compound as a potential drug candidate. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d,p) basis set, researchers can reliably determine the molecule's optimal geometry, vibrational characteristics, and electronic properties. The true power of this in silico approach is its ability to translate these fundamental properties into meaningful, high-level insights regarding chemical reactivity, stability, and drug-likeness. This guide serves as a foundational protocol, enabling scientific teams to make more informed, data-driven decisions early in the drug discovery pipeline, thereby optimizing resources and accelerating the journey from concept to clinic.

References

A Historical and Synthetic Perspective on Ethyl 2-Acetoxybenzoate: From Aspirin's Precursor to a Modern Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive historical and chemical analysis of ethyl 2-acetoxybenzoate, a notable ester of acetylsalicylic acid (Aspirin). We trace the lineage of its discovery from the ancient use of willow bark through the pivotal isolation of salicylic acid and the landmark syntheses of acetylsalicylic acid by Charles Frédéric Gerhardt and Felix Hoffmann. The guide elucidates the scientific rationale for developing derivatives like this compound, primarily as prodrugs to mitigate the gastrointestinal side effects of the parent compound. A detailed, step-by-step laboratory protocol for its synthesis via Fischer esterification is presented, alongside a thorough characterization of its physicochemical properties. The narrative underscores the evolution of chemical synthesis and pharmaceutical development, positioning this compound within the broader context of optimizing one of history's most significant therapeutic agents.

The Precursor's Legacy: From Willow Bark to Salicylic Acid

The journey to this compound begins not in a modern laboratory, but in antiquity. For millennia, civilizations such as the Sumerians and Egyptians utilized the bark of the willow tree as a remedy for pain and fever[1][2]. The Greek physician Hippocrates, around 400 BC, prescribed willow leaf tea to alleviate the pain of childbirth[2]. This empirical knowledge formed the foundation for future chemical investigations.

The critical transition from herbal remedy to isolated chemical compound occurred in the 19th century. In 1828, Joseph Buchner, a professor at the University of Munich, successfully extracted the active ingredient from willow, yielding bitter yellow crystals he named "salicin"[2]. Shortly thereafter, in 1838, Italian chemist Raffaele Piria advanced this work by converting salicin into a more potent acidic form: salicylic acid[3].

By the 1860s, Hermann Kolbe developed a method for the industrial synthesis of salicylic acid, making it widely available for therapeutic use[3]. While effective in treating rheumatism and reducing fevers, salicylic acid's utility was hampered by severe gastric irritation, a significant side effect that drove the scientific community to seek a better-tolerated alternative[1][3].

G cluster_0 Ancient & Early Chemical Era Willow_Bark Willow Bark (Ancient Use) Salicin Salicin (Buchner, 1828) Willow_Bark->Salicin Salicylic_Acid Salicylic Acid (Piria, 1838) Salicin->Salicylic_Acid Industrial_SA Industrial Synthesis (Kolbe, 1860) Problem: Gastric Irritation Salicylic_Acid->Industrial_SA

Figure 1: Historical progression from willow bark to industrial salicylic acid.

The Birth of a Blockbuster: The Synthesis of Acetylsalicylic Acid (Aspirin)

The challenge of mitigating the harshness of salicylic acid led directly to the development of its acetylated form, a molecule that would become one of the most widely used drugs in the world.

The Pioneering Synthesis: Charles Frédéric Gerhardt (1853)

The first synthesis of acetylsalicylic acid was achieved by French chemist Charles Frédéric Gerhardt in 1853.[3][4][5] By treating sodium salicylate with acetyl chloride, Gerhardt successfully produced the acetylated compound. However, he found the resulting substance to be unstable and impure, and having no immediate commercial ambitions for it, he abandoned the discovery.[5][6][7] His work, though groundbreaking, remained a chemical curiosity for several decades.

Industrial Perfection and Commercialization: Bayer's Contribution (1897)

The story of acetylsalicylic acid was resurrected in the burgeoning pharmaceutical landscape of late 19th-century Germany. At the Friedrich Bayer and Company dye firm, which had transitioned into pharmaceutical research, the quest for a less irritating form of salicylic acid was a key objective[1].

On August 10, 1897, chemist Felix Hoffmann, reportedly motivated by his father's suffering from the painful side effects of salicylic acid used to treat arthritis, revisited the acetylation process.[8][9] Hoffmann developed a new method using acetic anhydride and salicylic acid, which successfully produced acetylsalicylic acid (ASA) in a pure and stable form, a feat that had eluded his predecessors.[4][10][11] This process was scalable and commercially viable. While Hoffmann is officially credited, some historical evidence suggests that Arthur Eichengrün, another Bayer chemist, played a significant directive role in this development.[11]

Bayer patented the process and, in 1899, began marketing the new drug under the trade name "Aspirin".[2][3][4] The name was derived from "A" for acetyl and "spirin" from Spiraea ulmaria, the meadowsweet plant, another natural source of salicin.[2][9] This innovation marked the invention of not just a new drug, but a new drug delivery system, where the acetylated molecule could pass through the stomach with less irritation before being hydrolyzed back to its active salicylic acid form in the bloodstream.[1]

From Aspirin to its Esters: The Rationale for this compound

The success of Aspirin did not halt the chemical exploration of its structure. A key strategy in modern drug development is the creation of prodrugs : chemically modified versions of a drug that are inactive until metabolized within the body. The primary motivation for creating ester derivatives of acetylsalicylic acid, such as this compound, was to further enhance its properties:

  • Reduced Gastric Irritation: By masking the free carboxylic acid group responsible for direct irritation of the stomach lining, esters were hypothesized to be even gentler than aspirin itself.

  • Modified Pharmacokinetics: Altering the lipophilicity of the molecule by adding an ethyl group can change its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to different therapeutic applications or dosing regimens.

This compound, also known as ethyl acetylsalicylate, is a direct result of this line of inquiry, representing a logical next step in the refinement of the original molecule.[12][13]

Synthesis and Characterization of this compound

This compound can be synthesized through several methods, including the reaction of ethyl salicylate with acetic anhydride or the esterification of acetylsalicylic acid with ethanol. The latter, a classic Fischer esterification, is a common and illustrative laboratory procedure.

Experimental Protocol: Fischer Esterification of Acetylsalicylic Acid

This protocol describes the synthesis of this compound from acetylsalicylic acid and ethanol using an acid catalyst.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add 5.0 g of acetylsalicylic acid.

  • Add 25 mL of absolute ethanol to the flask.

  • Swirl the flask gently to dissolve the solid.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise to the mixture. This acts as the catalyst.

  • Add a few boiling chips to ensure smooth boiling.

Step 2: Reflux

  • Attach a reflux condenser to the flask and secure it with a clamp.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 60 minutes. The reflux ring should be stable in the lower third of the condenser.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add 50 mL of cold distilled water and shake. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 25 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted acetylsalicylic acid. Caution: CO2 gas will be evolved. Vent the funnel frequently.

  • Wash the organic layer again with 25 mL of saturated sodium chloride solution (brine) to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

Step 4: Purification

  • Decant or filter the dried solution to remove the sodium sulfate.

  • Remove the solvent (excess ethanol) using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation to yield pure this compound as a colorless to yellowish liquid.[14]

G cluster_workflow Synthesis Workflow Start 1. Combine Reactants (Aspirin, Ethanol, H₂SO₄) Reflux 2. Heat under Reflux (60 minutes) Start->Reflux Workup 3. Aqueous Work-up (Water, NaHCO₃, Brine) Reflux->Workup Dry 4. Dry Organic Layer (Na₂SO₄) Workup->Dry Evaporate 5. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify 6. Vacuum Distillation Evaporate->Purify Product Pure Ethyl 2-Acetoxybenzoate Purify->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

The identity and purity of the synthesized compound are confirmed by its physical and chemical properties.

PropertyValue
Molecular Formula C₁₁H₁₂O₄[15]
Molecular Weight 208.21 g/mol [15]
Appearance Colorless to yellowish liquid[14]
Boiling Point 278-279 °C (lit.)[14]
Density 1.158 g/mL at 25 °C (lit.)[14]
Refractive Index (n20/D) 1.506 (lit.)
CAS Number 529-68-0

Pharmacological Perspective and Mechanism of Action

This compound functions as a prodrug of aspirin. Upon ingestion and absorption, it is hydrolyzed by esterase enzymes in the blood and liver, releasing acetylsalicylic acid and ethanol. The liberated acetylsalicylic acid then exerts its therapeutic effects.

The primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[16] By acetylating a serine residue in the active site of these enzymes, aspirin blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of pain, inflammation, fever, and platelet aggregation.[16][17] The anti-inflammatory actions are primarily due to the inhibition of COX-2, while the inhibition of COX-1 in platelets is responsible for its anti-clotting effects.[16] The common gastrointestinal side effects are also linked to the inhibition of COX-1, which is involved in protecting the stomach lining.[16]

Research into aspirin derivatives continues, with compounds like nitric oxide-releasing aspirin (e.g., NCX 4016) being developed to further improve the safety profile, demonstrating an ongoing effort to build upon the foundational discoveries of the past two centuries.[18]

Conclusion

The story of this compound is intrinsically linked to the rich history of its parent compound, aspirin. This journey, from the ancient use of willow bark to the sophisticated chemical manipulations of modern pharmacology, showcases a relentless drive to understand, isolate, and refine therapeutic agents. The initial synthesis of acetylsalicylic acid by Gerhardt and its perfection by Hoffmann at Bayer solved the critical problem of salicylic acid's gastric toxicity. The subsequent development of ester derivatives like this compound represents a further step in this optimization process, employing the prodrug concept to potentially enhance tolerability and modify the drug's behavior in the body. This narrative not only highlights a pivotal chapter in pharmaceutical history but also exemplifies the core principles of medicinal chemistry: the continuous, iterative improvement of molecules to maximize therapeutic benefit and minimize harm.

References

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ethyl 2-acetoxybenzoate. This compound, an ester of acetylsalicylic acid, serves as a key intermediate in various synthetic processes and its accurate determination is crucial for quality control and reaction monitoring. The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in linearity, accuracy, precision, specificity, and robustness.[1][2][3] This self-validating system is designed for immediate implementation in research, development, and quality control laboratories.

Introduction: The Rationale for a Validated Method

This compound (also known as ethyl acetylsalicylate) is a significant chemical entity, often utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][5] The purity and concentration of this intermediate directly impact the yield and quality of the final product. Therefore, a reliable and validated analytical method is indispensable for its quantification. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.[6]

This document provides a comprehensive protocol grounded in established scientific principles. It moves beyond a simple recitation of steps to explain the causality behind critical choices in the analytical procedure, ensuring the method is not only followed but also understood. The validation framework described herein ensures that the method is fit for its intended purpose, providing trustworthy and reproducible results.[2]

Analyte Physicochemical Properties

Understanding the properties of this compound is fundamental to developing an effective HPLC method, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource(s)
Chemical Name This compound[4][7]
Synonyms Ethyl acetylsalicylate, 2-Acetoxybenzoic acid ethyl ester[5][7]
CAS Number 529-68-0[4][7]
Molecular Formula C₁₁H₁₂O₄[4][5]
Molar Mass 208.21 g/mol [4]
Appearance Colorless to pale yellow liquid[4][5]
Solubility Soluble in organic solvents like ethanol, ether, and acetonitrile; limited solubility in water.[4][5]

Detailed Experimental Protocol

This section outlines the complete, step-by-step methodology for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[8]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (Analytical Grade)

    • This compound Reference Standard (>99% purity)

Optimized Chromatographic Conditions

The selection of a C18 column is based on the non-polar nature of this compound, promoting retention and separation via reversed-phase chromatography. The mobile phase composition is optimized to achieve a suitable retention time and symmetric peak shape.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase separation of moderately non-polar compounds.
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric AcidProvides optimal elution and peak shape. Phosphoric acid controls the pH to ensure consistent analyte ionization state and improve peak symmetry.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30°CEnhances method reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Detection Wavelength 230 nmProvides high sensitivity for the benzoate chromophore.
Injection Volume 10 µLA common volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L solvent reservoir.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[8]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in acetonitrile and dilute to the mark with the same solvent.

    • This stock solution should be stored at 2-8°C and is typically stable for several weeks.[8]

  • Working Standard Solutions (for Calibration):

    • Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase.

    • A suggested concentration range for linearity is 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the analyte in the prepared samples.[9]

Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution with an analyte concentration that falls within the established linear range of the method.[10][11]

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or the mobile phase, using a volumetric flask to ensure a known final volume.

  • The target concentration should be within the calibration range (e.g., ~25 µg/mL).

  • Crucial Step: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter, which can otherwise block the column frit and damage the HPLC system.[8]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Standards (Build Calibration Curve) D->E F Inject Samples E->F G Integrate Peak Areas F->G H Quantify Analyte Concentration G->H I Generate Report H->I

Fig 1. General workflow for HPLC analysis.

Method Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following protocol is based on the ICH Q2(R2) guidelines.[2][3]

System Suitability

Before any validation or sample analysis, the suitability of the chromatographic system must be confirmed. This is achieved by making five or six replicate injections of a working standard solution (~25 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak asymmetry. A value >2 indicates potential issues with the column or mobile phase.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[1]
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[1][9]

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), and a standard solution of this compound.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response.[9]

  • Protocol: Analyze the prepared working standard solutions (e.g., 5-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy represents the closeness of the test results to the true value.[6] It is determined through recovery studies.

  • Protocol: Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three replicates at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.[1]

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (e.g., 0.9 and 1.1 mL/min)

    • Mobile Phase Composition (e.g., Acetonitrile ±2%)

    • Column Temperature (e.g., 28°C and 32°C)

  • Acceptance Criteria: The system suitability parameters must remain within the established limits for all tested variations.

ICH_Validation cluster_main ICH Q2(R2) Validation Pillars cluster_outcome Specificity Specificity Linearity Linearity Outcome A Validated Method Fit for Purpose Specificity->Outcome Accuracy Accuracy Linearity->Outcome Precision Precision Accuracy->Outcome Precision->Outcome Robustness Robustness Range Range Robustness->Outcome LOQ LOQ/LOD Range->Outcome LOQ->Outcome

Fig 2. Core parameters for analytical method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantification of this compound. By adhering to the comprehensive experimental and validation protocols, laboratories can ensure the generation of high-quality, reproducible data suitable for regulatory submission and internal quality control. The causality-driven explanations for procedural choices empower scientists to not only execute the method but also to troubleshoot and adapt it as necessary, embodying the principles of sound scientific practice.

References

Application Note: High-Throughput GC-MS Analysis of Ethyl 2-Acetoxybenzoate and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of ethyl 2-acetoxybenzoate, also known as ethyl acetylsalicylate, and its potential impurities. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. This document provides a comprehensive, step-by-step protocol for sample preparation, instrument configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction: The Importance of Impurity Profiling

This compound (CAS 529-68-0) is an organic ester that serves as a significant building block in pharmaceutical synthesis.[1][2][3][4] The manufacturing process of this intermediate can introduce various impurities, including unreacted starting materials, by-products, and residual solvents.[5] Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and intermediates, as they can impact the stability, safety, and efficacy of the final drug product.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high resolving power and sensitivity, which allows for the separation and identification of volatile and semi-volatile organic compounds.[7][8] This note details a GC-MS method that is both specific and reliable for the routine analysis of this compound and its common process-related impurities.

Potential Impurities Covered:

  • Salicylic Acid: A primary starting material for the synthesis of many salicylate esters.

  • Ethyl Salicylate: A related ester that can be present as an impurity.[9][10][11]

  • Acetic Anhydride: A common acetylating agent used in synthesis.

  • Residual Solvents (e.g., Dichloromethane, Ethanol): Used during the synthesis and purification process.[12]

Principles of GC-MS for Ester Analysis

GC-MS combines two powerful analytical techniques. Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.[8][13] For ester analysis, GC-MS offers the necessary selectivity to differentiate between structurally similar compounds.[14]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps and parameters that ensure accuracy, precision, and robustness, in line with the International Council for Harmonisation (ICH) guidelines.[15]

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free sample in a volatile organic solvent suitable for GC-MS injection.[16][17]

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and each potential impurity standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable volatile organic solvent such as dichloromethane or ethyl acetate. This creates individual stock standards of approximately 1 mg/mL.

    • Prepare a mixed standard solution by appropriately diluting the individual stock standards to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

    • If the sample contains particulates, filter the solution through a 0.45 µm syringe filter before transferring to a GC vial.[16]

Causality: The choice of a volatile organic solvent is crucial as water and non-volatile solvents are incompatible with most GC systems.[16][17] Accurate weighing and dilution are fundamental for quantitative accuracy.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890 GC or equivalentProvides reliable and reproducible chromatographic separation.[18][19]
Mass Spectrometer Agilent 5975 MSD or equivalentOffers high sensitivity and selectivity for confident peak identification.[18]
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnA non-polar column provides good separation for a range of analytes with varying polarities.[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minAn inert carrier gas is essential for chromatography. Helium provides good efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the sample without thermal degradation.[7]
Injection Mode Split (40:1 ratio)Prevents column overloading and ensures sharp peaks for the main component.[18][19]
Injection Volume 1 µLA standard volume for capillary GC.
Oven Program Initial: 70°C, hold for 2 min; Ramp: 20°C/min to 250°C; Hold: 5 min at 250°CThis temperature program allows for the separation of volatile solvents at the beginning of the run and the elution of higher-boiling point analytes.[7]
MS Source Temp. 230°COptimizes ionization efficiency.
MS Quad Temp. 150°CMaintains ion flight path stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)Full scan is used for initial identification of unknowns. SIM mode provides higher sensitivity for quantifying known impurities at low levels.[7][20]

Data Analysis and Interpretation

Identification of this compound and Impurities

Identification is achieved by comparing the retention time and the mass spectrum of each peak in the sample chromatogram with those of the reference standards.

Expected Retention Times and Key Diagnostic Ions:

Compound Approx. Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound~8.5208166, 138, 120, 92
Salicylic Acid (as TMS derivative)Varies210 (for TMS derivative)195, 135, 73
Ethyl Salicylate~7.8166138, 120, 92
Acetic Anhydride< 4.010243

Note: For less volatile or highly polar impurities like salicylic acid, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic peak shape.[7][18][21]

Fragmentation Pattern of this compound

Understanding the fragmentation pattern is key to confident identification. The mass spectrum of this compound is characterized by specific fragmentation pathways.

G M This compound (m/z 208) F1 Loss of -OCH2CH3 (m/z 163) M->F1 - •OCH2CH3 F2 Loss of C2H2O (ketene) (m/z 166) M->F2 - C2H2O F3 [Ethyl Salicylate]+• F2->F3 Rearrangement F4 Loss of -CH2CH3 (m/z 138) F3->F4 - C2H4 F5 [Salicylic Acid]+• F4->F5 Rearrangement F6 Loss of H2O (m/z 120) F5->F6 - H2O F7 [Benzoyl Cation]+ F5->F7 - OH F8 Loss of CO (m/z 92) F7->F8 - CO

Caption: Fragmentation pathway of this compound.

The molecular ion at m/z 208 is often observed. A prominent peak at m/z 166 corresponds to the loss of ketene (CH₂=C=O).[22][23] Subsequent loss of an ethyl group from this fragment leads to the ion at m/z 138, which can rearrange to a salicylic acid-like structure. Further fragmentation can lead to the characteristic ion of the benzene ring at m/z 92.[24]

Method Validation

To ensure the reliability of this method for routine quality control, it should be validated according to ICH Q2(R1) guidelines.[15][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting can be visualized as a streamlined workflow.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis A Sample Receipt B Standard & Sample Preparation A->B C GC-MS System Setup B->C D Sequence Acquisition C->D E Data Processing (Integration & Identification) D->E F Quantification & Reporting E->F

Caption: GC-MS analytical workflow.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust tool for the quality control of this compound. By understanding the rationale behind the experimental parameters and the fragmentation behavior of the target analyte, researchers and drug development professionals can confidently identify and quantify potential impurities, ensuring the quality and safety of their pharmaceutical products. This method serves as a strong foundation for routine analysis and can be adapted for similar ester compounds with minimal modification.

References

Application Notes and Protocols: The Versatility of Ethyl 2-Acetoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ester

Ethyl 2-acetoxybenzoate, also known as ethyl acetylsalicylate, is an organic compound that serves as a valuable and versatile intermediate in the landscape of organic synthesis.[1][2] While structurally related to the common analgesic aspirin, its utility extends far beyond simple pharmaceutical applications. For the synthetic chemist, it represents a stable, easily handled derivative of ethyl salicylate, where the reactive phenolic hydroxyl group is masked by an acetyl protecting group. This protection strategy is fundamental, allowing for selective reactions on other parts of the molecule, such as the aromatic ring or the ethyl ester functionality.

This guide provides an in-depth exploration of this compound's applications, focusing on its role as a protected scaffold for molecular elaboration. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and offer insights for researchers in synthetic chemistry and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its effective and safe use in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 529-68-0[3][4]
Molecular Formula C₁₁H₁₂O₄[1][3][4]
Molecular Weight 208.21 g/mol [3][4]
Appearance Colorless to pale yellow clear liquid[1][3][5]
Boiling Point 278-279 °C (lit.)[3]
Density 1.158 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.506 (lit.)[3]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1][5]
SMILES CCOC(=O)c1ccccc1OC(C)=O[4]
InChIKey UYDSGXAKLVZWIJ-UHFFFAOYSA-N[1][4]

Safety and Handling:

This compound is considered to have low toxicity, but standard laboratory safety precautions are essential.[1] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. In case of accidental contact, wash skin thoroughly with soap and water.[3] Store the compound in a tightly closed container in a cool, dry place.[6]

Core Synthetic Applications

The synthetic utility of this compound is primarily derived from the orthogonal reactivity of its three key components: the acetyl protecting group, the ethyl ester, and the aromatic ring.

Selective Deprotection: Unmasking the Phenolic Hydroxyl

The acetyl group serves as an effective protecting group for the phenolic hydroxyl of ethyl salicylate. This is crucial in multi-step syntheses where the presence of a free phenol would interfere with subsequent reactions, such as those involving strong bases or organometallics. The acetyl group can be selectively removed under mild basic or acidic conditions without affecting the ethyl ester, a testament to the differential reactivity of ester functionalities (phenolic vs. alkyl).

Base-catalyzed hydrolysis (saponification) is a common and efficient method for this deprotection. The mechanism involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, which is more electrophilic than the ester carbonyl due to the electron-donating nature of the ethoxy group.

G cluster_workflow Workflow: Base-Catalyzed Deprotection start This compound (Starting Material) reagents Add NaOH (aq) and a co-solvent (e.g., EtOH) start->reagents reaction Stir at Room Temperature Monitor by TLC reagents->reaction workup Acidify with HCl (aq) to neutralize excess base and protonate the phenoxide reaction->workup extraction Extract with an organic solvent (e.g., Ethyl Acetate) workup->extraction purification Dry, concentrate, and purify (e.g., Column Chromatography) extraction->purification product Ethyl Salicylate (Final Product) purification->product

Caption: General workflow for the hydrolysis of this compound.

A Scaffold for Aromatic Ring Functionalization

With the phenol protected, the aromatic ring of this compound is available for electrophilic aromatic substitution reactions. The directing effects of the substituents are key to predicting the outcome. The acetoxy group is an ortho-, para-director, while the ethyl carboxylate group is a meta-director. The activating ortho-, para-directing effect of the acetoxy group typically dominates, guiding incoming electrophiles primarily to the position para to it (position 5), with some substitution at the ortho position (position 3). This allows for the regioselective synthesis of substituted salicylic acid derivatives, which are important precursors in medicinal chemistry.[7][8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, including steps for reaction monitoring, workup, and purification.

Protocol 1: Base-Catalyzed Deprotection to Synthesize Ethyl Salicylate

This protocol details the selective removal of the acetyl protecting group.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH) solution (1.1 eq)

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (e.g., silica gel with UV indicator), separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 2.08 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: To the stirring solution, add 1 M NaOH solution (11 mL, 11 mmol) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:EtOAc mixture. The product, ethyl salicylate, will have a different Rf value than the starting material.

  • Workup: Once the reaction is complete (disappearance of starting material by TLC), concentrate the mixture on a rotary evaporator to remove the ethanol.

  • Acidification: Add deionized water (20 mL) to the residue and cool the flask in an ice bath. Slowly add 1 M HCl solution dropwise with stirring until the pH of the solution is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl salicylate can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity after extraction.

Protocol 2: Regioselective Nitration of this compound

This protocol demonstrates the use of the molecule as a scaffold for electrophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask cooled to 0 °C in an ice-salt bath, add this compound (e.g., 4.16 g, 20 mmol) to concentrated sulfuric acid (20 mL) slowly with vigorous stirring. Ensure the temperature remains below 5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~22 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, also cooled to 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (4:1 Hexane:EtOAc).

  • Workup (Quenching): Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (~200 g) with stirring. A precipitate should form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a mixture of isomers, primarily ethyl 5-nitro-2-acetoxybenzoate.

  • Characterization: The product's structure and regiochemistry should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

G cluster_mechanism Mechanism: Electrophilic Nitration start This compound intermediate σ-complex (Wheland intermediate) [Resonance Stabilized] start->intermediate Electrophilic attack at C5 nitronium NO₂⁺ (from HNO₃ + H₂SO₄) nitronium->intermediate product Ethyl 5-nitro-2-acetoxybenzoate + H⁺ intermediate->product - H⁺ (Aromatization)

Caption: Simplified mechanism for the nitration of this compound.

Conclusion

This compound is a strategically important building block in organic synthesis. Its true value lies not in its direct reactivity as an acetylating agent, but in its capacity to serve as a protected and tunable aromatic scaffold. By leveraging the differential reactivity of its functional groups, chemists can perform selective deprotection and regioselective functionalization, enabling the efficient construction of complex substituted aromatic compounds for applications in pharmaceuticals, materials science, and beyond. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this versatile reagent.

References

Technical Guide & Evaluation Protocol: Ethyl 2-Acetoxybenzoate as a Potential Flavoring Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the evaluation of ethyl 2-acetoxybenzoate (CAS 529-68-0) for its potential use as a flavoring agent in the food industry. Critically, this substance, also known as ethyl acetylsalicylate, is the ethyl ester of acetylsalicylic acid (aspirin) and is not currently recognized or approved as a food additive by major international regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the Joint FAO/WHO Expert Committee on Food Additives (JECFA). It does not possess a FEMA (Flavor and Extract Manufacturers Association) number, unlike the related but chemically distinct compound, ethyl salicylate (FEMA 2458). Therefore, this guide is structured not as an application note for an existing ingredient, but as a rigorous evaluation protocol for a novel substance, emphasizing the critical safety, stability, and regulatory hurdles that must be addressed.

Introduction and Current Regulatory Landscape

This compound is an organic ester with a pleasant, fruity odor.[1] Its chemical structure (Figure 1) is closely related to both acetylsalicylic acid and salicylic acid, compounds with well-documented physiological effects.[2] This relationship is the primary driver of the significant safety and regulatory scrutiny required before it could ever be considered for food use.

While some chemical suppliers may generically list it as a "flavoring agent," this is not substantiated by food law.[1][3] The U.S. Code of Federal Regulations (CFR) Title 21 contains stringent rules for substances added to food, including specific warnings for drug preparations containing salicylates.[4][5] Any new food ingredient must undergo a thorough safety assessment and be approved via a food additive petition or be determined to be Generally Recognized as Safe (GRAS), a status this compound does not hold.[6]

It is crucial to distinguish this compound from ethyl salicylate (CAS 118-61-6). Ethyl salicylate is the ester of salicylic acid and ethanol and is an approved flavoring substance (FEMA 2458) with a recognized wintergreen-like profile.[7][8][9] The presence of the acetyl group in this compound fundamentally changes its chemical identity, stability, and toxicological profile.

Figure 1: Chemical Structures

  • A) this compound (CAS 529-68-0): The subject of this evaluation protocol.

  • B) Ethyl Salicylate (CAS 118-61-6): An approved flavoring agent (FEMA 2458).

  • C) Acetylsalicylic Acid (Aspirin) : The parent acid of this compound.

  • D) Salicylic Acid : The hydrolysis product of concern.

This guide will proceed with the necessary scientific protocols to characterize this unapproved substance for potential food use, highlighting the causality behind each experimental choice.

Part I: Pre-Formulation Assessment & Physicochemical Characterization

The first pillar of evaluating any new food ingredient is to establish its identity, purity, and fundamental sensory characteristics. This ensures that all subsequent data is based on a well-defined material.

Protocol 1: Identity, Purity, and Impurity Profiling

Rationale: The synthesis of this compound can result in residual starting materials and side-products, such as free salicylic acid or unreacted acetylsalicylic acid. Free salicylic acid is a particular concern due to its physiological activity and potential to impact flavor. This protocol establishes a baseline for material quality control.

Methodology:

  • Identity Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃. Confirm the presence of the characteristic ethyl group, acetyl group, and substituted benzene ring signals, matching them to reference spectra.

    • FTIR Spectroscopy: Identify characteristic ester carbonyl stretches (approx. 1760 cm⁻¹ for the acetate and 1720 cm⁻¹ for the benzoate) and aromatic C-H bands.

  • Purity Assay:

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Column: Use a mid-polarity column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

      • Injector: 250°C, split mode (e.g., 50:1).

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Detector: Mass Spectrometer, scanning from m/z 40-400.

      • Analysis: Calculate purity based on the relative peak area of the main compound. Identify any co-eluting impurities by their mass spectra.

  • Quantification of Critical Impurities:

    • HPLC-UV: Develop a method to specifically quantify free salicylic acid.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water (acidified with 0.1% phosphoric acid) mixture.

      • Detector: UV detector set to the λmax of salicylic acid (approx. 303 nm).

      • Quantification: Use a certified reference standard of salicylic acid to create a calibration curve for accurate quantification. The target limit should be as low as reasonably achievable, ideally <0.1%.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 529-68-0 [10]
Molecular Formula C₁₁H₁₂O₄ [10]
Molecular Weight 208.21 g/mol [10]
Appearance Colorless to pale yellow liquid [1][3]
Boiling Point 278-279 °C [11][12]
Density ~1.158 g/mL at 25°C [11][13]

| Solubility | Sparingly soluble in water (3.32 g/L at 37°C) | |

Part II: Stability and Food Matrix Interactions

A critical aspect of any food ingredient is its stability during processing and shelf life. For this compound, the primary concern is hydrolysis, which would break the ester bonds.

Hydrolysis Pathway and Its Implications

The ester linkages in this compound are susceptible to hydrolysis under acidic or basic conditions, which are common in food systems. This degradation would yield ethanol, acetic acid, and, most importantly, salicylic acid. The generation of salicylic acid in a food product would introduce an unapproved substance with known physiological effects, representing a significant safety risk.

Hydrolysis_Pathway cluster_factors Influencing Factors E2AB This compound P1 Ethyl Salicylate + Acetic Acid E2AB->P1 Hydrolysis (Acetoxy Ester) P2 Acetylsalicylic Acid + Ethanol E2AB->P2 Hydrolysis (Ethyl Ester) SA Salicylic Acid + Ethanol + Acetic Acid P1->SA Further Hydrolysis P2->SA Further Hydrolysis pH pH (Acid/Base) pH->E2AB Temp Temperature Temp->E2AB Enz Enzymes (Esterases) Enz->E2AB

Caption: Hydrolysis pathways for this compound.

Protocol 2: Hydrolytic Stability Assessment

Rationale: To determine the viability of this compound in a food system, its degradation rate must be quantified under relevant conditions. This protocol simulates conditions found in beverages, sauces, and baked goods.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at pH 3.0, 5.0, and 7.0 to simulate high-acid, mid-acid, and neutral foods.

  • Sample Preparation: Spike a known concentration of purified this compound into each buffer solution in sealed, temperature-controlled vials.

  • Incubation:

    • Store sets of vials at different temperatures: refrigerated (4°C), ambient (25°C), and accelerated (40°C).

    • A high-temperature processing condition (e.g., 85°C for 15 minutes) should also be tested to simulate pasteurization.

  • Time-Point Analysis:

    • At specified time points (e.g., T=0, 1, 3, 7, 14, 30 days), remove a vial from each condition.

    • Immediately quench any reaction by cooling and neutralizing if necessary.

    • Analyze the samples using the HPLC-UV method developed in Protocol 1 to quantify both the remaining this compound and the generated salicylic acid.

  • Data Analysis:

    • Plot the concentration of this compound and salicylic acid versus time for each pH/temperature condition.

    • Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition to predict shelf-life stability.

Part III: Regulatory Pathway and Safety Considerations

The use of any substance as a food ingredient is predicated on a robust demonstration of its safety. Given the pharmacological nature of salicylates, the regulatory burden for this compound would be exceptionally high.

Key Safety Concerns:
  • Salicylate Intolerance: A portion of the population exhibits sensitivity to salicylates, with reactions ranging from rhinitis to gastrointestinal inflammation.[14] The introduction of a new dietary source of salicylates is a major public health consideration.

  • Toxicological Profile: The complete toxicological profile of this compound is not established for food use. Chronic ingestion studies would be required.

  • Hydrolysis to Salicylic Acid: As demonstrated, the compound can hydrolyze to salicylic acid. The toxicological effects of salicylic acid are well-known, and its levels in the body from all sources (including potential food ingredients) must be carefully controlled.[2]

Pathway to Regulatory Approval

For this compound to be legally used as a flavoring agent in the United States, it would need to undergo a formal regulatory review process.

Regulatory_Workflow cluster_research Research & Development cluster_submission Regulatory Submission cluster_review Agency Review & Approval char 1. Characterization (Protocol 1) stab 2. Stability Testing (Protocol 2) char->stab tox 3. Toxicological Studies (In-vitro / In-vivo) stab->tox dossier 4. Dossier Preparation (Safety, Intake Data) tox->dossier submit 5. Submission to Agency (e.g., FDA, EFSA) dossier->submit review 6. Safety Review & Risk Assessment submit->review approval 7. Approval & Rulemaking (e.g., 21 CFR Listing) review->approval market 8. Market Use approval->market

Caption: Generalized workflow for novel food ingredient approval.

This process involves submitting a comprehensive dossier including all chemical, stability, and toxicological data, as well as estimated dietary exposure, to regulatory bodies like the FDA or the European Food Safety Authority (EFSA).[15] Without this exhaustive and costly process, any use of this compound in food would be unlawful.

Conclusion and Recommendations

Based on the current regulatory landscape and scientific principles of food safety, This compound cannot be recommended for use as a flavoring agent in any food or beverage product. Its close chemical relationship to aspirin, its inherent instability leading to the formation of salicylic acid, and its complete lack of regulatory approval present insurmountable hurdles for its direct application.

For researchers and developers, this substance should be treated as a novel chemical entity. The protocols outlined in this document provide a foundational framework for the rigorous scientific evaluation required. However, the significant investment in toxicological studies and regulatory affairs, coupled with the high probability of safety concerns, suggests that resources would be better directed toward exploring already approved and characterized flavoring substances.

References

Formulation of Ethyl 2-Acetoxybenzoate for Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of ethyl 2-acetoxybenzoate for topical drug delivery. This compound, an ester of salicylic acid, presents a promising active pharmaceutical ingredient (API) for various dermatological applications, leveraging the well-known keratolytic and anti-inflammatory properties of salicylates.[1][2] This guide delves into the critical physicochemical properties of the API, outlines rational formulation design strategies for creams and gels, and provides detailed, field-proven protocols for preparation and evaluation. The methodologies described herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for Topical this compound

Topical drug delivery offers a targeted approach for treating localized skin conditions, minimizing systemic side effects often associated with oral administration.[3] this compound, a lipophilic derivative of salicylic acid, is a compelling candidate for topical formulations due to its potential for enhanced skin permeation and localized therapeutic action.[1][2] The ester linkage may facilitate passage through the stratum corneum, the primary barrier of the skin, with subsequent hydrolysis in the viable epidermis to release the active salicylic acid. This localized bioactivation can be advantageous for conditions such as acne, psoriasis, and other hyperkeratotic disorders.

The successful development of a topical formulation hinges on a thorough understanding of the API's characteristics and the intricate interplay between the drug, the vehicle, and the skin. This guide provides a systematic approach to formulating and evaluating this compound in two common topical dosage forms: an oil-in-water (O/W) cream and a hydroalcoholic gel.

Physicochemical Characterization of this compound

A comprehensive understanding of the physicochemical properties of this compound is paramount for rational formulation design.

PropertyValue/DescriptionSignificance in FormulationSource
Chemical Name This compound-[4][5]
CAS Number 529-68-0-[4]
Molecular Formula C11H12O4-[4]
Molecular Weight 208.21 g/mol Influences diffusion and permeation rates.[4]
Appearance Colorless or yellowish liquidImpacts the aesthetic properties of the final product.[6]
Solubility Soluble in organic solvents (e.g., ether, alcohol); insoluble in water.Dictates the choice of vehicle and potential need for solubilizers.[6]
LogP (Octanol/Water Partition Coefficient) 1.6 (Computed)Indicates lipophilicity, suggesting good potential for skin permeation.[4]
Boiling Point 278-279°CRelevant for assessing stability during manufacturing processes involving heat.[6]
Density 1.158 g/mL at 25°CImportant for accurate measurements during formulation preparation.[6]

Formulation Development Strategies

The choice of formulation vehicle is critical and depends on the desired therapeutic outcome, skin condition, and patient preference. Here, we detail the development of an O/W cream and a hydroalcoholic gel.

Oil-in-Water (O/W) Cream Formulation

O/W creams are emulsions where small droplets of oil are dispersed in a continuous aqueous phase.[7] They are generally less greasy and more easily spread than water-in-oil (W/O) creams, making them cosmetically elegant and suitable for a wide range of skin types.

Rationale for Excipient Selection:

  • Oil Phase: Serves as a carrier for the lipophilic this compound and contributes to the emollient properties of the cream.[7]

  • Emulsifying Agents: Essential for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases. A combination of emulsifiers is often used to achieve a stable and desirable consistency.[8]

  • Thickeners/Stabilizers: Modify the viscosity of the cream, ensuring good spreadability and physical stability.[7][8]

  • Humectants: Attract and retain moisture in the skin, enhancing hydration.[8]

  • Preservatives: Prevent microbial growth in the aqueous phase of the formulation.[9]

Table 2: Composition of this compound O/W Cream

IngredientFunction% w/w
Oil Phase
This compoundActive Pharmaceutical Ingredient (API)2.0
Cetyl AlcoholThickener, Emollient5.0
Stearic AcidEmulsifier, Thickener3.0
Isopropyl MyristateEmollient, Penetration Enhancer5.0
Aqueous Phase
Purified WaterVehicleq.s. to 100
GlycerinHumectant5.0
Polysorbate 80Emulsifier (O/W)2.0
Other
TriethanolaminepH Adjusterq.s. to pH 5.5
MethylparabenPreservative0.2
PropylparabenPreservative0.02
Hydroalcoholic Gel Formulation

Gels are semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix.[3] Hydroalcoholic gels offer a non-greasy, cooling sensation upon application and can enhance the solubility and penetration of certain drugs.

Rationale for Excipient Selection:

  • Gelling Agent: Forms the gel matrix, providing the desired viscosity and structure. Carbomers are widely used synthetic polymers that form clear gels with good aesthetic properties.[10]

  • Solvents/Co-solvents: A combination of water and alcohol (e.g., ethanol or isopropyl alcohol) is used to dissolve the this compound and other excipients. The alcohol component can also act as a penetration enhancer.[8]

  • Neutralizing Agent: Required to neutralize the acidic carbomer, leading to polymer chain uncoiling and gel formation.[11]

  • Humectant: Prevents drying of the gel and skin.[10]

Table 3: Composition of this compound Hydroalcoholic Gel

IngredientFunction% w/w
This compoundActive Pharmaceutical Ingredient (API)2.0
Carbopol® 940Gelling Agent1.0
Isopropyl AlcoholSolvent, Penetration Enhancer30.0
Propylene GlycolHumectant, Co-solvent10.0
Purified WaterVehicleq.s. to 100
TriethanolamineNeutralizing Agentq.s. to pH 5.5
MethylparabenPreservative0.2

Experimental Protocols

Preparation of O/W Cream

Protocol:

  • Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C with continuous stirring until all components are melted and homogenous. Add the this compound and propylparaben to the molten oil phase and stir until dissolved.

  • Aqueous Phase Preparation: In a separate vessel, heat the purified water to 70-75°C. Add glycerin, polysorbate 80, and methylparaben. Stir until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear homogenization.

  • Cooling and Neutralization: Continue homogenization for 5-10 minutes, then switch to gentle stirring and allow the emulsion to cool to room temperature. When the temperature is below 40°C, add triethanolamine dropwise to adjust the pH to approximately 5.5.

  • Final Product: Continue stirring until the cream is uniform.

Preparation of Hydroalcoholic Gel

Protocol:

  • Gelling Agent Dispersion: Disperse the Carbopol® 940 in the purified water with continuous stirring. Allow the dispersion to hydrate for at least 2 hours or until a uniform, lump-free dispersion is obtained.

  • API Solution Preparation: In a separate vessel, dissolve the this compound and methylparaben in the isopropyl alcohol and propylene glycol.

  • Mixing: Slowly add the API solution to the carbomer dispersion with continuous stirring.

  • Neutralization: Add triethanolamine dropwise while stirring until a clear, viscous gel is formed and the pH is approximately 5.5.

  • Final Product: Continue stirring until the gel is homogenous.

In Vitro and Ex Vivo Evaluation Protocols

The performance of the developed formulations must be rigorously evaluated. The following protocols are essential for characterizing drug release and skin permeation.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the API is released from the formulation.[12][13][14][15][16] It is a valuable method for formulation optimization and quality control.

Protocol using Franz Diffusion Cells:

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) with a defined pore size.

  • Receptor Medium: A phosphate-buffered saline (PBS) solution (pH 7.4) containing a suitable solubilizer (e.g., 30% ethanol) to maintain sink conditions. The receptor medium should be deaerated before use.

  • Procedure: a. Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell. b. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 0.5°C. c. Apply a finite dose (e.g., 10-15 mg/cm²) of the formulation to the surface of the membrane in the donor compartment. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18][19]

IVRT_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Franz Diffusion Cell Assembly B Membrane Mounting A->B C Receptor Medium Filling (pH 7.4 PBS) B->C D Temperature Control (32°C) C->D E Formulation Application D->E F Sampling at Time Intervals E->F G Receptor Medium Replacement F->G F->G H HPLC-UV Analysis G->H I Data Interpretation (Release Profile) H->I

Caption: Workflow for In Vitro Release Testing (IVRT).

Ex Vivo Skin Permeation Testing

Ex vivo skin permeation studies provide a more biologically relevant model for predicting in vivo performance by using excised animal or human skin.[20][21][22]

Protocol using Excised Skin in Franz Diffusion Cells:

  • Skin Preparation: a. Obtain full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat) or human cadaveric skin.[22][23] b. Carefully remove any subcutaneous fat and connective tissue.[20] c. Cut the skin into appropriate sizes to fit the Franz diffusion cells. The skin can be stored at -20°C until use.

  • Apparatus and Receptor Medium: Same as for IVRT.

  • Procedure: a. Thaw the skin and hydrate it in PBS (pH 7.4) for 30 minutes before mounting.[24] b. Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[23] c. Equilibrate the system for 30 minutes. d. Apply a finite dose of the formulation to the skin surface. e. Collect samples from the receptor medium at predetermined time intervals over 24 hours.

  • Analysis: a. Quantify the amount of this compound that has permeated through the skin into the receptor medium using a validated HPLC-UV method. b. At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and determine the amount of drug retained in the skin (epidermis and dermis) after appropriate extraction.

ExVivo_Permeation_Workflow cluster_prep Skin Preparation cluster_exp Permeation Experiment cluster_analysis Analysis A Skin Excision B Defatting A->B C Storage (-20°C) B->C D Skin Mounting in Franz Cell C->D E Formulation Application D->E F Sampling from Receptor E->F H Quantification of Retained Drug E->H G Quantification of Permeated Drug (HPLC) F->G I Data Analysis (Permeation Parameters) G->I H->I

Caption: Workflow for Ex Vivo Skin Permeation Testing.

Stability Testing

Stability testing is essential to ensure that the formulation maintains its quality, safety, and efficacy throughout its shelf life.[25][26][27]

Protocol:

  • Storage Conditions: Store the formulations in their final proposed packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[25]

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, phase separation, and consistency.

    • pH

    • Viscosity

    • Assay of this compound: To determine the chemical stability of the API.

    • Microbial Limits: To ensure the effectiveness of the preservative system.

Conclusion

The successful formulation of this compound for topical delivery requires a systematic and scientifically rigorous approach. This guide has provided a detailed framework, from understanding the API's physicochemical properties to developing and evaluating cream and gel formulations. The protocols outlined herein serve as a robust starting point for researchers and drug development professionals. By adhering to these principles of rational design and thorough evaluation, it is possible to develop safe, effective, and stable topical products containing this compound for various dermatological applications.

References

Enzymatic hydrolysis of ethyl 2-acetoxybenzoate using lipases

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Hydrolysis of Ethyl 2-Acetoxybenzoate Using Lipases

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective hydrolysis of ester functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their precursors. This application note provides a comprehensive guide to the enzymatic hydrolysis of this compound, the ethyl ester of aspirin, using lipases. This biocatalytic approach offers a green, highly selective, and efficient alternative to traditional chemical hydrolysis methods, which often require harsh conditions and can lead to unwanted side reactions. We delve into the mechanistic underpinnings of lipase catalysis, provide detailed protocols for enzyme screening and preparative-scale hydrolysis, and outline robust analytical methods for reaction monitoring. The causality behind key experimental choices—such as enzyme selection, pH, and temperature—is explained to empower researchers to optimize this transformation for their specific applications, primarily the synthesis of valuable compounds like salicylic acid or acetylsalicylic acid.

Theoretical Background & Scientific Rationale

This compound possesses two distinct ester groups susceptible to hydrolysis: the ethyl ester at the C1 position and the acetyl ester at the C2 position. The selective cleavage of one of these esters is crucial for synthesizing specific target molecules. Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3), a class of serine hydrolases, are exceptionally well-suited for this task due to their high chemo- and regioselectivity under mild reaction conditions.[1][2]

Mechanism of Lipase-Catalyzed Hydrolysis

The catalytic activity of lipases originates from a conserved structural feature known as the catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic or glutamic acid (Asp/Glu).[3] The hydrolysis of an ester by a lipase proceeds via a two-step mechanism:

  • Acylation: The serine residue, activated by the other members of the triad, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which then collapses to release the alcohol moiety (ethanol or a phenol derivative in this case) and forms a covalent acyl-enzyme intermediate.[3][4]

  • Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme for the next catalytic cycle.

A key feature of many lipases is interfacial activation . In aqueous solutions, many lipases exist in a "closed" conformation. However, in the presence of a hydrophobic-hydrophilic interface (like an oil-water emulsion), the enzyme undergoes a conformational change, exposing the active site and dramatically increasing its catalytic activity.[5]

Advantages of the Biocatalytic Approach

Compared to conventional acid- or base-catalyzed hydrolysis, the use of lipases offers significant advantages:

  • Mild Conditions: Reactions are typically performed at or near ambient temperature and neutral pH, preserving sensitive functional groups elsewhere in the molecule.[2][6]

  • High Selectivity: Lipases can often differentiate between sterically or electronically distinct ester groups, enabling regioselective hydrolysis that is difficult to achieve with chemical methods.[7]

  • Environmental Sustainability: The process avoids harsh chemicals, reduces energy consumption, and utilizes biodegradable catalysts.

Key Experimental Parameters and Optimization Strategy

The success of the enzymatic hydrolysis hinges on the careful selection and optimization of several parameters. The rationale behind these choices is critical for developing a robust and efficient process.

  • Enzyme Selection: Not all lipases are equally effective. Lipases from different sources exhibit varied substrate specificities. Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst known for its broad substrate range, high stability, and lack of interfacial activation, making it active even in non-emulsified systems.[1][8] Other common choices include lipases from Porcine Pancreas (PPL) and Thermomyces lanuginosus (TLL).[7][9] An initial screening experiment (see Protocol 1) is essential to identify the optimal lipase.

  • Enzyme Immobilization: Using an immobilized lipase is highly recommended. Immobilization on a solid support (e.g., acrylic resins, polymer beads) significantly enhances enzyme stability and allows for simple recovery and reuse of the biocatalyst, which is crucial for process economics.[5][10][11]

  • Reaction Medium (pH and Buffer): The pH of the aqueous medium is a critical parameter influencing both the ionization state of the enzyme's active site residues and the stability of the substrate and product. For most lipases, optimal hydrolytic activity is observed in the pH range of 7.0 to 8.0.[9][12] A phosphate or Tris-HCl buffer is commonly used to maintain a stable pH throughout the reaction.

  • Temperature: The reaction rate increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. A typical operating range for many lipases is 30–50°C.[12] It is crucial to balance reaction kinetics with long-term enzyme stability.

  • Substrate Solubility: this compound has limited water solubility. To improve substrate availability, a water-miscible co-solvent like DMSO or acetonitrile may be used in small quantities (e.g., 5-10% v/v).[13] However, high concentrations of organic solvents can denature the enzyme.

Experimental Workflow and Protocols

The overall experimental process involves selecting a suitable lipase, optimizing the reaction conditions on a small scale, proceeding with a preparative-scale reaction, and monitoring the conversion using an appropriate analytical technique.

G cluster_prep Phase 1: Preparation & Screening cluster_synthesis Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Workup s1 Prepare Substrate & Buffer Solutions s2 Protocol 1: Screen Lipases (e.g., CALB, PPL, TLL) s1->s2 s3 Identify Most Active Lipase s2->s3 p1 Protocol 2: Preparative-Scale Hydrolysis Reaction s3->p1 p2 Incubate at Optimal Temp & pH with Stirring p1->p2 a1 Protocol 3: Monitor Reaction (UV-Vis or HPLC) p2->a1 a2 Stop Reaction at Desired Conversion a1->a2 a3 Product Isolation (Extraction, Purification) a2->a3 end end a3->end Characterize Final Product

Figure 1: Overall Experimental Workflow.
Protocol 1: Screening of Lipases for Hydrolytic Activity

This protocol uses a pH indicator-based assay to rapidly screen multiple lipases. The hydrolysis of the ester releases a carboxylic acid, causing a local pH drop, which is visualized by an indicator like bromothymol blue.[13]

Materials:

  • Lipases to be tested (e.g., CALB, PPL, TLL, immobilized or free)

  • This compound

  • Phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Bromothymol blue indicator solution

  • 96-well microplate

Procedure:

  • Prepare Substrate Stock: Dissolve this compound in DMSO to make a 100 mM stock solution.

  • Prepare Assay Buffer: Add bromothymol blue to the 50 mM phosphate buffer (pH 7.5) until a clear blue color is obtained.

  • Set up Reactions:

    • To each well of the 96-well plate, add 180 µL of the assay buffer.

    • Add 5-10 mg of each lipase/immobilized lipase to individual wells.

    • Include a negative control well with no enzyme.

  • Initiate Reaction: Start the reaction by adding 20 µL of the substrate stock solution to each well.

  • Incubate and Observe: Incubate the plate at 37°C. Observe the wells periodically for a color change from blue to yellow. The rate of color change provides a qualitative measure of lipase activity. The most active lipase will produce the fastest color change.[13]

Protocol 2: Preparative-Scale Enzymatic Hydrolysis

This protocol describes a standard batch reaction for producing salicylic acid or related compounds on a larger scale using the best lipase identified in Protocol 1.

Materials:

  • Selected immobilized lipase (e.g., Novozym® 435 - immobilized CALB)

  • This compound (Substrate)

  • Tris-HCl buffer (0.1 M, pH 8.0)[9]

  • Reaction vessel (e.g., 100 mL flask with magnetic stirrer)

  • Water bath or incubator shaker set to 40°C

Procedure:

  • Reaction Setup: To the reaction vessel, add 50 mL of 0.1 M Tris-HCl buffer (pH 8.0). Place it in the water bath at 40°C and allow the temperature to equilibrate.

  • Add Substrate: Add this compound to the buffer to a final concentration of 20 mM. Stir until dissolved. A small amount of co-solvent may be required.

  • Add Enzyme: Add the immobilized lipase. A typical enzyme loading is 10-20 mg of enzyme per mL of reaction volume.

  • Incubation: Seal the vessel and incubate at 40°C with continuous stirring (e.g., 200 rpm) to ensure adequate mixing.

  • Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the supernatant for analysis as described in Protocol 3.

  • Reaction Termination: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Product Isolation: The aqueous solution containing the product (e.g., salicylic acid) can be acidified (e.g., with 1M HCl) to precipitate the product, which can then be collected by filtration or extracted with an organic solvent like ethyl acetate.

Protocol 3: Monitoring Reaction Progress by UV-Vis Spectrophotometry

This method relies on the formation of salicylic acid, which has a characteristic UV absorbance maximum around 300 nm, distinct from the starting material.[14]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Salicylic acid (for standard curve)

  • Reaction buffer (for dilutions)

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of salicylic acid solutions of known concentrations (e.g., 0, 0.02, 0.05, 0.1, 0.2, 0.5 mM) in the reaction buffer.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance for salicylic acid (~300 nm).

    • Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.

  • Analyze Reaction Aliquots:

    • Take a 100 µL aliquot from the reaction vessel at each time point.

    • Immediately quench the reaction by diluting it in a known volume of buffer (e.g., 900 µL of buffer in a microfuge tube) to stop significant further conversion and bring the concentration into the linear range of the standard curve. If the enzyme is not immobilized, the aliquot should be filtered or centrifuged first.

    • Measure the absorbance of the diluted sample at ~300 nm.

  • Calculate Conversion:

    • Use the standard curve to determine the concentration of salicylic acid in the diluted aliquot.

    • Calculate the concentration in the original reaction mixture by accounting for the dilution factor.

    • Percent Conversion (%) = ([Salicylic Acid]t / [Initial Substrate]₀) × 100.

Data Presentation and Interpretation

Effective data management is key to process optimization. The results from lipase screening and optimization experiments can be summarized for clear comparison.

Table 1: Comparison of Lipase Activity and Optimal Conditions

Lipase SourceFormOptimal pHOptimal Temp. (°C)Relative Initial Rate (%)
Candida antarctica BImmobilized7.5 - 8.040 - 50100
Thermomyces lanuginosusImmobilized7.0 - 7.54075
Porcine PancreasFree8.03745
Pseudomonas fluorescensFree7.03060

Note: Data are representative and should be determined experimentally.

G cluster_mech Lipase-Catalyzed Hydrolysis sub This compound + H₂O enzyme Lipase (e.g., CALB) sub->enzyme prod Salicylic Acid + Acetic Acid + Ethanol enzyme->prod

Figure 2: Reaction Scheme for Complete Hydrolysis.

Conclusion

The enzymatic hydrolysis of this compound using lipases, particularly immobilized Candida antarctica Lipase B, represents a powerful and sustainable method for the selective synthesis of valuable chemical intermediates. By understanding the principles of lipase catalysis and systematically optimizing key reaction parameters, researchers can develop highly efficient and robust biocatalytic processes. The protocols provided herein serve as a validated starting point for laboratory-scale synthesis and analysis, offering a greener path for pharmaceutical and fine chemical manufacturing.

References

Application Note: A Validated Protocol for the Scaled-Up Production of Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Ethyl 2-acetoxybenzoate, also known as ethyl acetylsalicylate, is a derivative of salicylic acid and an analogue of the widely used pharmaceutical, acetylsalicylic acid (aspirin). It serves as a valuable intermediate in organic synthesis and as a component in pharmaceutical and cosmetic formulations[1][2]. Scaling up its production from laboratory benchtop to pilot scale requires careful consideration of reaction kinetics, thermodynamics, purification challenges, and safety. This protocol outlines a robust and reproducible methodology designed to address these challenges, ensuring high yield and purity.

Chemical Principles and Strategy

The synthesis is strategically divided into two distinct, well-established reactions to optimize yield and simplify purification at each stage.

Stage 1: Fischer-Speier Esterification of Salicylic Acid The first stage involves the conversion of salicylic acid to ethyl salicylate via an acid-catalyzed esterification with ethanol. This is a classic equilibrium-controlled reaction known as the Fischer-Speier esterification[3].

  • Mechanism: The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)[4]. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst[3][5]. To drive the equilibrium towards the product side, an excess of the alcohol reactant (ethanol) is used, and the reaction is typically conducted under reflux to increase the reaction rate[3].

Stage 2: Acetylation of Ethyl Salicylate The second stage is the acetylation of the phenolic hydroxyl group of the intermediate, ethyl salicylate, using acetic anhydride.

  • Mechanism: This reaction is an example of nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen of ethyl salicylate attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating the stable acetate ion as a leaving group and forming the final product, this compound. While this reaction can proceed without a catalyst, it is often expedited by the addition of a base (like pyridine or sodium acetate) or a strong acid. For this scale-up protocol, a catalytic amount of sulfuric acid is used to maintain process consistency.

Reaction Pathway Overview

Reaction_Pathway cluster_stage1 Stage 1: Fischer Esterification cluster_stage2 Stage 2: Acetylation Salicylic_Acid Salicylic Acid Ethyl_Salicylate Ethyl Salicylate (Intermediate) Salicylic_Acid->Ethyl_Salicylate  Ethanol (Excess)  H₂SO₄ (cat.)  Reflux   Final_Product This compound (Final Product) Ethyl_Salicylate->Final_Product  Acetic Anhydride  H₂SO₄ (cat.)  50-60°C  

Caption: Two-stage synthesis of this compound.

Comprehensive Safety Protocol

Scaling up chemical reactions introduces heightened risks. Strict adherence to safety protocols is mandatory. All operations must be conducted in a certified chemical fume hood with appropriate engineering controls.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are required when handling corrosive reagents.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn. Check breakthrough times.

  • Body Protection: A flame-retardant laboratory coat and chemical-resistant apron are mandatory.

  • Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate acid gas/organic vapor cartridge should be used[6][7].

Reagent-Specific Hazards and Handling
ReagentKey HazardsHandling Precautions
Salicylic Acid Harmful if swallowed[8][9], causes serious eye damage[10][11]. Combustible dust potential[10][12].Avoid dust inhalation. Ground equipment to prevent static discharge. Store in a dry place[11].
Ethanol Highly flammable liquid and vapor[13][14][15]. Causes serious eye irritation[16].Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Ground/bond containers during transfer[15][17].
Sulfuric Acid (Conc.) Causes severe skin burns and eye damage[6][18][19]. Reacts violently with water, generating significant heat[18][20].Always add acid to other liquids slowly ("Acid to Water" rule). Wear full PPE. Work near an eyewash station and safety shower[6][18].
Acetic Anhydride Flammable liquid[7][21]. Harmful if swallowed[22]. Causes severe skin burns and eye damage[21][23]. Fatal if inhaled at high concentrations[21].Handle in a well-ventilated fume hood. Keep away from moisture and heat sources. Ground containers[22][23].

Detailed Scale-Up Protocol

This protocol is designed for a target yield of approximately 150-170 g of this compound.

Equipment Setup
  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Heating mantle with a temperature controller and thermocouple

  • Reflux condenser with coolant circulation

  • 500 mL pressure-equalizing dropping funnel

  • 2 L separatory funnel

  • Vacuum distillation apparatus

  • Standard laboratory glassware, ice bath

Stage 1: Synthesis of Ethyl Salicylate
  • Reactor Charging: To the 2 L three-neck flask, add salicylic acid (138.1 g, 1.0 mol).

  • Reagent Addition: In the fume hood, add absolute ethanol (600 mL, ~10.3 mol). Begin stirring to form a slurry.

  • Catalyst Addition: While stirring and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid (15 mL) via the dropping funnel over 15-20 minutes. The temperature should be kept below 30°C during the addition.

  • Reaction: Assemble the reflux condenser. Heat the mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the salicylic acid spot has disappeared.

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to the 2 L separatory funnel. Slowly pour the reaction mixture into 1 L of ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

    • Brine (saturated NaCl solution) (1 x 200 mL) to aid in drying.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude ethyl salicylate should be a pale yellow oil. Purify by vacuum distillation to obtain a colorless liquid. The expected yield is 140-155 g (84-93%).

Stage 2: Acetylation of Ethyl Salicylate
  • Reactor Charging: Charge the clean, dry 2 L three-neck flask with the purified ethyl salicylate (132.9 g, 0.8 mol) from Stage 1.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2 mL) while stirring.

  • Reagent Addition: Attach the dropping funnel and add acetic anhydride (89.8 g, 83.1 mL, 0.88 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 50-60°C for 2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad -OH peak).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Transfer the mixture to the separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with:

    • Cold water (2 x 200 mL).

    • Saturated sodium bicarbonate solution (3 x 150 mL) until the aqueous layer is basic (to remove acetic acid and H₂SO₄).

    • Brine (1 x 150 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Final Product: The resulting crude product is a colorless to pale yellow oil that may solidify upon standing[24]. Recrystallization from an ethanol/water mixture or further purification by vacuum distillation may be performed if necessary to achieve high purity. The expected yield is 150-170 g (90-96% for this stage).

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Acetylation Raw_Materials Weigh Raw Materials (Salicylic Acid, Ethanol) Setup_1 Assemble Stage 1 Glassware (Flask, Stirrer, Condenser) Raw_Materials->Setup_1 Charge_1 Charge Reactor with Salicylic Acid & Ethanol Setup_1->Charge_1 Catalyst_1 Add H₂SO₄ Catalyst (Cold) Charge_1->Catalyst_1 Reflux Heat to Reflux (4-6h) Monitor by TLC Catalyst_1->Reflux Workup_1 Quench, Extract with DCM, Neutralize & Wash Reflux->Workup_1 Purify_1 Dry & Concentrate Vacuum Distill Intermediate Workup_1->Purify_1 Charge_2 Charge Reactor with Ethyl Salicylate & H₂SO₄ Purify_1->Charge_2 Reagent_2 Add Acetic Anhydride (Cold) Charge_2->Reagent_2 React_2 Heat to 50-60°C (2h) Monitor by TLC/IR Reagent_2->React_2 Workup_2 Quench, Extract with EtOAc, Neutralize & Wash React_2->Workup_2 Purify_2 Dry & Concentrate Workup_2->Purify_2 Final_Product Final Product: This compound (QC Analysis) Purify_2->Final_Product

References

Application Note: A Multi-Technique Approach for the Comprehensive Purity Assessment of Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Ethyl 2-Acetoxybenzoate

This compound, also known as ethyl acetylsalicylate, is an ester of acetylsalicylic acid.[1][2][3] It serves as a key intermediate in the synthesis of various pharmaceuticals and is used in flavor and fragrance applications.[1][4] The presence of impurities, such as unreacted starting materials (salicylic acid, ethyl salicylate) or byproducts from synthesis, can significantly impact the efficacy, safety, and stability of the final product. Therefore, a robust and comprehensive analytical strategy to accurately determine its purity is not merely a quality control measure but a critical component of the development process.

This guide eschews a one-size-fits-all template, instead presenting an integrated, multi-technique workflow designed for the specific chemical nature of this compound. We will explore the causality behind choosing certain analytical techniques, provide detailed, field-tested protocols, and demonstrate how a combination of chromatographic, spectroscopic, and thermal methods provides a self-validating system for purity assessment.[5]

Strategic Workflow for Purity Analysis

A comprehensive purity assessment is a phased process. It begins with high-resolution separation techniques for quantification, followed by spectroscopic methods for definitive structural confirmation, and is often supplemented by thermal analysis for physicochemical characterization.

PurityWorkflow cluster_0 Phase 1: Quantitative Analysis cluster_1 Phase 2: Identity & Structural Confirmation cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Final Assessment HPLC HPLC-UV (Primary Assay & Impurity Profile) NMR NMR ('H, 'C) (Definitive Structure & qNMR) HPLC->NMR Confirm identity of peaks Report Certificate of Analysis (Integrated Purity Report) HPLC->Report Consolidate data GC GC-MS / GC-FID (Volatile Impurities & Orthogonal Check) GC->NMR GC->Report Consolidate data NMR->Report Consolidate data FTIR FTIR (Functional Group Identity) FTIR->Report Consolidate data DSC DSC (Melting Point & Thermal Purity) DSC->Report Consolidate data Batch Synthesized Batch of This compound Batch->HPLC Primary quantitative test Batch->GC Complementary separation Batch->FTIR Quick identity screen Batch->DSC Assess thermal properties

Caption: Integrated workflow for comprehensive purity validation of this compound.

Primary Purity Assessment: Chromatographic Techniques

Chromatography is the cornerstone of purity determination, offering the high-resolution separation needed to distinguish the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the preferred method for routine quality control of non-volatile or thermally sensitive compounds like this compound.[6] A reversed-phase C18 column is chosen due to the molecule's moderate polarity, allowing for excellent separation from both more polar impurities (e.g., salicylic acid) and less polar byproducts. UV detection is ideal as the aromatic ring provides strong chromophores.

Protocol: HPLC-UV Purity Assay

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[6][7]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Ultrapure Water

    • Phosphoric Acid (ACS grade)

    • This compound Reference Standard (of known purity, e.g., >99.5%)

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation (1.0 mg/mL):

    • Prepare the sample in the same manner as the standard.[8]

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 5 µm, 4.6 x 250 mmIndustry standard for reversed-phase separation of aromatic compounds.[6]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidProvides optimal retention and peak shape. Acid suppresses ionization of potential acidic impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Detection UV at 230 nm or 275 nmWavelengths of high absorbance for the benzoate chromophore.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
  • Data Analysis:

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for purity screening. For higher accuracy, relative response factors should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC is an excellent orthogonal (different mechanism) technique to HPLC.[5] It separates compounds based on their volatility and boiling point. Coupling it with a Mass Spectrometer (MS) provides not only quantification but also structural information on impurities, aiding in their identification.[9][10] This is particularly useful for detecting residual solvents or volatile byproducts from the synthesis.

Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Reagents and Materials:

    • Dichloromethane or Ethyl Acetate (GC grade)

  • Sample Preparation (2 mg/mL):

    • Dissolve approximately 2 mg of the sample in 1 mL of the chosen solvent.[9]

  • Chromatographic Conditions:

ParameterValueRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column providing good general-purpose separation for a wide range of compounds.[6]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas compatible with MS detection.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without degradation.
Oven Program Initial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A temperature ramp effectively separates compounds with different boiling points.[10]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Mass Range m/z 40-500 amuCovers the molecular ion and expected fragments of the analyte and related impurities.[9]
  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum (Molecular Ion: m/z 208).

    • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

    • Calculate purity based on the area percent of the Total Ion Chromatogram (TIC).

Structural Confirmation and Identity

While chromatography quantifies "what's there," spectroscopy confirms "what it is." These methods are indispensable for verifying the identity of the primary compound and elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation.[11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, specific chemical shifts and coupling patterns act as a definitive fingerprint. Furthermore, Quantitative NMR (qNMR) can determine purity without needing a specific reference standard of the analyte, providing an absolute measure.[5]

Protocol: ¹H and ¹³C NMR for Structural Verification

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.[12]

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra according to instrument manufacturer protocols.

  • Data Interpretation: Compare the acquired spectra to known data for this compound. Expected ¹H NMR signals in CDCl₃ include:

    • Aromatic protons (4H, multiplet).

    • Ethyl ester quartet (-OCH₂CH₃).

    • Acetyl methyl singlet (-OCOCH₃).

    • Ethyl ester triplet (-OCH₂CH₃). The absence of signals for phenolic -OH or carboxylic acid -OH protons is a key indicator of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups.[13] For this compound, we expect to see two distinct carbonyl (C=O) stretches for the two ester groups. Its primary value is as a quick identity check and for spotting gross impurities, such as residual salicylic acid, which would show a broad O-H stretch.

Protocol: FTIR Identity Test

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: As this compound is a liquid, place a single drop between two KBr or NaCl plates (neat film).[14]

  • Data Interpretation: Identify characteristic absorption bands:

    • ~1765 cm⁻¹: Acetyl C=O stretch.

    • ~1725 cm⁻¹: Ethyl ester C=O stretch.

    • ~1600 cm⁻¹: Aromatic C=C stretches.

    • ~1200 cm⁻¹: C-O stretches.

    • Absence of broad ~3000 cm⁻¹ peak: Confirms lack of significant carboxylic acid or phenolic -OH impurities.

Physicochemical Characterization: Thermal Analysis

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled.[15][16] For a pure crystalline solid, melting occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, causing the melting point to be depressed and broadened. While this compound is a liquid at room temperature, this technique is invaluable if analyzing a solid precursor or if there's a possibility of polymorphic forms. For liquids, it can be used to determine boiling points and assess thermal stability.[15]

Protocol: DSC for Thermal Characterization

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation:

    • Analyze the resulting thermogram for thermal events like boiling or decomposition.

    • The onset temperature of decomposition provides critical information about the thermal stability of the compound.[15]

Conclusion: An Integrated and Self-Validating Approach

No single technique can provide a complete picture of a compound's purity. The true power of this analytical approach lies in the integration of orthogonal methods.

DecisionTree cluster_output q1 What is the analytical goal? q2 Routine QC / Purity %? q1->q2 Quantification q3 Identify unknown impurity? q1->q3 Identification q5 Confirm chemical identity? q1->q5 Confirmation ans1 Use HPLC-UV ans2 Use GC-MS ans3 Use NMR ans4 Use FTIR q2->ans1 q3->ans3 q4 Check for volatile residues? q3->q4 q4->ans2 Yes q4->ans3 No q5->ans3 Definitive q5->ans4 Quick Screen

Caption: Decision tree for selecting the appropriate analytical technique.

By using HPLC as the primary quantitative tool and confirming its findings with an orthogonal method like GC-MS, the results are validated.[5] NMR provides the definitive structural proof, ensuring that the primary peak in the chromatogram is indeed this compound. FTIR and DSC offer rapid, complementary data on identity and physical properties. This multi-faceted strategy ensures the highest level of confidence in the purity assessment, meeting the rigorous demands of pharmaceutical and high-tech industries.

References

The Strategic Application of Ethyl 2-Acetoxybenzoate in the Synthesis of Key Pharmaceutical Ingredients: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of ethyl 2-acetoxybenzoate (ethyl acetylsalicylate). Beyond its historical association with the development of aspirin, this versatile intermediate serves as a valuable building block for a range of pharmaceutical ingredients. Herein, we delve into the causality behind experimental choices, providing detailed, self-validating protocols for the synthesis of salicylamide and 4-hydroxycoumarin, two pharmacologically significant scaffolds.

Introduction: The Versatility of a Salicylate Ester

This compound (CAS 529-68-0) is a colorless to pale yellow liquid characterized by an ethyl ester and an acetoxy group attached to a benzoate core.[1][2] This structure imparts a unique reactivity profile, making it a strategic choice in multi-step syntheses. The ester can undergo hydrolysis to reveal a carboxylic acid, ammonolysis or aminolysis to form amides, and transesterification to generate other esters. The acetoxy group can be hydrolyzed to a phenolic hydroxyl, which can participate in a variety of coupling and condensation reactions. This dual functionality allows for sequential and regioselective modifications, a key consideration in the efficient construction of complex molecules.[3]

This guide will focus on two primary transformations of this compound: its conversion to salicylamide, a compound with analgesic and antipyretic properties, and its role in the synthesis of 4-hydroxycoumarin, the core structure of many anticoagulant drugs.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 278-279 °C[6]
Density 1.158 g/mL at 25 °C[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[2][7]

Synthesis of Salicylamide via Ammonolysis of this compound

Salicylamide, or 2-hydroxybenzamide, is a non-prescription analgesic and antipyretic. Its synthesis from an ester of salicylic acid via ammonolysis is a classic and efficient method. While protocols often cite the use of methyl salicylate, this compound serves as an equally effective, and in some cases advantageous, starting material due to its higher boiling point, which can allow for reactions at elevated temperatures.[8][9] The following protocol details this transformation.

Mechanistic Rationale

The core of this synthesis is the nucleophilic acyl substitution reaction between the ethyl ester of this compound and ammonia. The reaction proceeds in two key stages. First, the acetyl protecting group on the phenolic hydroxyl is hydrolyzed under the basic conditions of the aqueous ammonia, yielding ethyl salicylate. Subsequently, the ethyl salicylate undergoes ammonolysis, where ammonia acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of ethanol, yielding the stable amide product, salicylamide. The use of a sealed reaction vessel and elevated temperature and pressure is crucial to drive the reaction to completion, as ammonia is a gas at ambient conditions.

Salicylamide_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Ethyl Salicylate Ethyl Salicylate This compound->Ethyl Salicylate H₂O, NH₃ (hydrolysis) Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Salicylate->Tetrahedral Intermediate + NH₃ (nucleophilic attack) Salicylamide Salicylamide Tetrahedral Intermediate->Salicylamide - EtOH H₂O, NH₃ H₂O, NH₃ EtOH EtOH

Caption: Workflow for the synthesis of Salicylamide.

Detailed Experimental Protocol

Materials:

  • This compound (98% purity)

  • Aqueous ammonia (28-30% solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Pressure-rated reaction vessel with stirring capabilities

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, combine 20.8 g (0.1 mol) of this compound with 100 mL of concentrated aqueous ammonia.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring. Maintain this temperature and pressure for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker and neutralize with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude salicylamide.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from a hot ethanol-water mixture to obtain pure, crystalline salicylamide.

  • Characterization: Dry the purified product and determine its melting point (literature: 140-144°C). The structure can be further confirmed by IR and NMR spectroscopy.

Table 2: Expected Yield and Purity of Salicylamide

ParameterExpected Value
Theoretical Yield 13.71 g
Typical Experimental Yield 11.0 - 12.3 g (80-90%)
Melting Point (after recrystallization) 140-143 °C
Purity (by HPLC) >99%

Synthesis of 4-Hydroxycoumarin from this compound

4-Hydroxycoumarin is the foundational structure for a class of anticoagulant drugs, including warfarin and dicoumarol. The synthesis of this scaffold often involves the cyclization of a phenol with a β-ketoester.[4][10] A lesser-known but effective route involves the intramolecular Claisen condensation of an O-acylated salicylate ester, a transformation related to the Baker-Venkataraman rearrangement.[1][3][7][11] This protocol outlines a plausible synthetic pathway starting from this compound.

Mechanistic Rationale

This synthesis leverages a base-catalyzed intramolecular cyclization. The process begins with the hydrolysis of the acetoxy group of this compound to yield ethyl salicylate. In the key step, a strong base, such as sodium hydride, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This is followed by an intramolecular Claisen-type condensation where the phenoxide attacks the carbonyl of the ethyl ester, leading to the formation of a cyclic intermediate which upon acidification and tautomerization yields the stable 4-hydroxycoumarin.

4-Hydroxycoumarin Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Ethyl Salicylate Ethyl Salicylate This compound->Ethyl Salicylate Base Hydrolysis Phenoxide Intermediate Phenoxide Intermediate Ethyl Salicylate->Phenoxide Intermediate + NaH Cyclic Intermediate Cyclic Intermediate Phenoxide Intermediate->Cyclic Intermediate Intramolecular Claisen Condensation 4-Hydroxycoumarin 4-Hydroxycoumarin Cyclic Intermediate->4-Hydroxycoumarin Acidification & Tautomerization NaH NaH Acid Acid

Caption: Synthetic pathway for 4-Hydroxycoumarin.

Detailed Experimental Protocol

Materials:

  • This compound (98% purity)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Three-neck round-bottom flask with a reflux condenser and nitrogen inlet

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

Procedure:

  • Preparation of Ethyl Salicylate (In Situ): In a round-bottom flask, dissolve 20.8 g (0.1 mol) of this compound in 100 mL of ethanol. Add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water. Stir the mixture at room temperature for 2 hours to effect hydrolysis of the acetoxy group. Remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of ethyl salicylate. Acidify with dilute HCl to precipitate ethyl salicylate, which can be extracted with diethyl ether, dried, and the solvent evaporated. For the next step, it is crucial to start with dry ethyl salicylate.

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, add 16.6 g (0.1 mol) of the prepared ethyl salicylate and 150 mL of anhydrous toluene.

  • Base Addition: To this solution, carefully add 4.4 g (0.11 mol) of sodium hydride (60% dispersion) in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.

  • Reaction Conditions: Heat the mixture to reflux with stirring for 3-4 hours. The reaction will likely become thick as the sodium salt of 4-hydroxycoumarin precipitates.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of ethanol. Pour the mixture into 200 mL of ice-water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Purification: The precipitated crude 4-hydroxycoumarin is collected by vacuum filtration and washed with cold water. Recrystallize the solid from hot ethanol to yield the pure product.

  • Characterization: Dry the purified 4-hydroxycoumarin and determine its melting point (literature: 217-218°C). Confirm the structure using spectroscopic methods.

Table 3: Expected Yield and Purity of 4-Hydroxycoumarin

ParameterExpected Value
Theoretical Yield 16.21 g
Typical Experimental Yield 12.2 - 13.8 g (75-85%)
Melting Point (after recrystallization) 216-218 °C
Purity (by HPLC) >99%

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of important pharmaceutical ingredients. The protocols detailed herein for the preparation of salicylamide and 4-hydroxycoumarin demonstrate its utility in forming both amide and heterocyclic structures. The key to its successful application lies in understanding the differential reactivity of its ester and acetoxy functionalities, allowing for selective transformations under controlled reaction conditions. By providing these detailed methodologies and the underlying chemical principles, we aim to empower researchers to confidently and efficiently utilize this compound in their drug discovery and development endeavors.

References

Application Note: Accelerating Ester Synthesis through Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Rapid Synthesis of Ethyl 2-Acetoxybenzoate

Executive Summary: Beyond Conventional Heating

The synthesis of this compound, an ester derivative of acetylsalicylic acid (aspirin), serves as a crucial model for esterification reactions prevalent in pharmaceutical and fine chemical industries. Traditional methods, often relying on conventional heating under reflux, are typically plagued by long reaction times and equilibrium limitations. This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, a technique that dramatically reduces reaction times from hours to mere minutes while often improving yields.[1][2][3] We will delve into the mechanistic underpinnings of microwave heating, provide a detailed and validated experimental protocol, and offer expert insights into the rationale behind the procedural choices, empowering researchers to leverage this green chemistry approach for efficient organic synthesis.[4][5]

The Rationale for Microwave-Assisted Synthesis

The core of this process is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] In the conventional approach, this equilibrium-driven reaction requires prolonged heating to favor product formation.[6] Microwave-assisted organic synthesis (MAOS) fundamentally alters the energy transfer dynamics.

Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[5][7] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[7] Polar solvents and reagents, such as ethanol and the acidic catalyst, attempt to align with the rapidly oscillating electric field of the microwaves. This molecular motion generates heat rapidly and uniformly throughout the entire volume of the reaction mixture.[1] This "volumetric heating" leads to a significant acceleration of the reaction rate, often allowing the system to reach the target temperature in seconds and complete the synthesis in minutes.[8]

The key advantages of this approach include:

  • Dramatic Reduction in Reaction Time: Syntheses are often completed in 5-15 minutes, compared to several hours for conventional methods.[3][8]

  • Improved Reaction Yields: Rapid heating can minimize the formation of unwanted side products, leading to cleaner reactions and higher yields.[2][4][9]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-conscious and environmentally friendly approach.[3][5]

  • Enhanced Reproducibility: Precise control over temperature and time in modern microwave reactors ensures high reproducibility.[1]

Experimental Design and Protocol

This protocol is designed to be a self-validating system. The purification steps are structured to systematically remove unreacted starting materials and the catalyst, while the final characterization confirms product identity and purity.

Materials and Equipment
Reagents & Solvents Equipment
Acetylsalicylic Acid (Aspirin)Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover)
Ethanol (Absolute, 200 proof)10-20 mL Microwave Reaction Vial with Cap
Sulfuric Acid (Concentrated, 98%)Magnetic Stir Bar
Ethyl AcetateRotary Evaporator
Saturated Sodium Bicarbonate Solution (aq.)Separatory Funnel
Brine (Saturated NaCl Solution, aq.)Standard Laboratory Glassware (beakers, flasks)
Anhydrous Sodium Sulfate or Magnesium SulfatepH Paper or Meter

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Aspirin, Ethanol, H₂SO₄) in Microwave Vial Microwave 2. Microwave Irradiation (Set Temp, Time, Power) Reactants->Microwave Seal Vial Cooling 3. Cooling to RT Microwave->Cooling Reaction Complete Extraction 4. Liquid-Liquid Extraction (EtOAc, NaHCO₃ wash, Brine wash) Cooling->Extraction Drying 5. Drying & Filtration Extraction->Drying Evaporation 6. Solvent Removal Drying->Evaporation Product 7. Characterize Product (NMR, Purity) Evaporation->Product Yields Final Product

Caption: Workflow for microwave-assisted synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10-20 mL microwave reaction vial, combine acetylsalicylic acid (e.g., 1.80 g, 10.0 mmol), a magnetic stir bar, and absolute ethanol (e.g., 8.0 mL).

    • Expert Insight: Ethanol serves as both a reactant and the primary microwave-absorbing solvent. Using it in excess helps drive the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.[6]

  • Catalyst Addition: Carefully add 3-5 drops of concentrated sulfuric acid to the mixture.

    • Expert Insight: The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 140°C for 10 minutes .

    • Trustworthiness: These parameters are based on typical conditions for similar microwave-assisted esterifications.[10][11] Modern synthesizers use fiber-optic probes for precise temperature control, ensuring the reaction does not overheat, which could lead to decomposition or unwanted side reactions.

Work-up and Purification Protocol
  • Cooling: After irradiation, allow the vial to cool to room temperature (or assist cooling with compressed air) until the internal pressure has subsided.

  • Extraction: Decant the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate.

  • Neutralization: Add 20 mL of a saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first, and then shake, venting frequently to release the CO₂ gas produced. Separate the layers and discard the aqueous layer.

    • Self-Validation: This step neutralizes the sulfuric acid catalyst and removes any unreacted acetylsalicylic acid by converting it to its water-soluble sodium salt. Check the aqueous layer with pH paper to ensure it is basic.

  • Washing: Wash the organic layer with 20 mL of brine. This removes residual water and water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should appear as a clear or pale-yellow oil.

Expected Results and Data

The microwave-assisted protocol consistently provides high yields in a fraction of the time required by conventional methods.

Parameter Conventional Heating Microwave Synthesis Reference
Reaction Time 2 - 4 hours5 - 15 minutes[1][3]
Typical Temperature ~78°C (Reflux)120 - 170°C[6]
Catalyst H₂SO₄H₂SO₄[6][10]
Typical Yield 60 - 75%> 85%[2][9]

Conclusion and Future Directions

This application note demonstrates a robust, rapid, and efficient method for the synthesis of this compound using microwave irradiation. The protocol's significant reduction in reaction time, coupled with high yields, showcases the power of MAOS as a key enabling technology in modern organic and medicinal chemistry.[7] The principles and techniques outlined here are broadly applicable to a wide range of other esterification reactions, providing a valuable tool for researchers in drug development and chemical synthesis to accelerate their discovery workflows.

References

Troubleshooting & Optimization

Common side products in the synthesis of ethyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-Acetoxybenzoate

Introduction: Welcome to the technical support guide for the synthesis of this compound (also known as ethyl acetylsalicylate). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The formation of this compound typically proceeds via two key transformations: the Fischer-Speier esterification of salicylic acid with ethanol, followed by the acetylation of the resulting ethyl salicylate. Each step presents unique opportunities for side-product formation, which can impact yield, purity, and the overall success of the synthesis. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My final product is a yellow or brown oil, not a colorless liquid. What is the cause and how can I prevent it?

A1: The appearance of color in your product is a frequent issue, typically arising from oxidation side reactions.

  • Causality: The primary culprit is often the use of a strong, oxidizing acid catalyst, such as concentrated sulfuric acid (H₂SO₄), especially when combined with high reaction temperatures.[1][2] Salicylic acid and its derivatives are susceptible to oxidation, which generates colored, often polymeric, impurities. Overheating the reaction mixture can accelerate these degradation pathways.

  • Troubleshooting & Prevention Protocol:

    • Catalyst Selection: Switch from concentrated sulfuric acid to a milder, non-oxidizing acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin.[2] These catalysts effectively promote esterification without inducing significant degradation.

    • Temperature Control: Maintain a gentle reflux. For the esterification step, the reaction temperature should not significantly exceed the boiling point of ethanol (~78 °C).[2] Use a temperature-controlled heating mantle and monitor the reaction closely to avoid localized overheating.

    • Inert Atmosphere: For highly sensitive substrates or when aiming for the highest purity, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

    • Purification: If you have already produced a colored product, you can often remove the impurities through column chromatography (using a silica gel stationary phase) or by washing the crude product with a solution of sodium bisulfite, which can reduce some colored quinone-type impurities.

Q2: The ferric chloride test on my final product is positive (a purple color appears). What does this signify?

A2: A positive ferric chloride test indicates the presence of a phenolic hydroxyl (-OH) group.[3][4] Since your target molecule, this compound, has this group protected by an acetyl group, a positive test points to the presence of specific impurities.

  • Likely Impurities:

    • Unreacted Salicylic Acid: If the initial esterification was incomplete.

    • Unreacted Ethyl Salicylate: If the subsequent acetylation step was incomplete.

    • Hydrolysis Product: If the acetyl group on your final product was hydrolyzed back to a hydroxyl group during workup or purification.

  • Diagnostic Workflow:

    • Confirm the Stage of Impurity: Take a small sample after both the esterification and acetylation steps. A positive test after esterification is expected (due to ethyl salicylate), but a positive test on the final, purified product indicates a failure in the acetylation or purification stages.

    • Optimize Acetylation: Ensure you are using a sufficient excess of your acetylating agent (e.g., acetic anhydride) and that the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ethyl salicylate spot has disappeared.

    • Refine Purification: The phenolic impurities are acidic and can be removed by washing the organic layer with a weak base, such as a cold, dilute solution of sodium bicarbonate. Be cautious, as a strong base or prolonged exposure can hydrolyze your desired ester product. Recrystallization or column chromatography are also effective methods for removing these impurities.[4][5]

Q3: My yield is significantly lower than expected. Where could my product have been lost?

A3: Low yields can stem from several factors, ranging from reaction equilibrium to mechanical losses during workup.

  • Causality & Solutions:

    • Reversible Reaction: The Fischer-Speier esterification is a reversible reaction.[6][7][8] To drive the equilibrium towards the product, you must either use a large excess of one reactant (typically the alcohol, ethanol, which can also serve as the solvent) or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[7][8][9]

    • Incomplete Reactions: As discussed in Q2, incomplete esterification or acetylation will naturally lead to lower yields of the final product. Use TLC or GC to monitor reaction progress and ensure completion.

    • Side Reactions: The formation of side products like salsalate (see FAQ 1) consumes starting material, reducing the theoretical maximum yield.

    • Workup Losses: Product can be lost during aqueous extractions if an emulsion forms or if the product has some solubility in the aqueous phase. Ensure you perform multiple extractions with your organic solvent and combine the organic layers. Back-washing the aqueous layer with a fresh portion of solvent can recover dissolved product.

    • Purification Losses: During recrystallization, some product will always remain dissolved in the mother liquor.[10] Similarly, in column chromatography, it can be challenging to recover 100% of the product from the column. Optimize your purification technique to minimize these inherent losses.

Q4: My NMR spectrum shows an unexpected multiplet in the aromatic region and a higher-than-expected integration for aromatic protons. What could this be?

A4: This pattern often suggests the presence of a dimer, specifically Salsalate (Salicylsalicylic acid) or its ethyl ester derivative.

  • Causality: Salsalate is formed when one molecule of salicylic acid acts as a carboxylic acid and another acts as an alcohol (via its phenolic hydroxyl group) to form a dimer.[2][11] While the phenolic hydroxyl is a relatively poor nucleophile, this side reaction can occur, especially under forcing conditions. If this dimer is then esterified, it will result in an even larger impurity.

  • Identification and Removal:

    • Mass Spectrometry: Use LC-MS to confirm the presence of a compound with a molecular weight corresponding to the salsalate derivative.

    • Purification: This larger, more polar molecule can typically be separated from the desired product using column chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Q1: What are the most common side products in the synthesis of this compound, and how are they formed?

A1: The side products depend on the synthetic route but generally fall into a few key categories. The primary route involves the esterification of salicylic acid followed by acetylation.

Side ProductStructureFormation PathwayAnalytical Signature
Ethyl Salicylate Aromatic ring with -OH and -COOEt groupsUnreacted intermediate from the acetylation step.Positive FeCl₃ test. Distinctive ¹H NMR signals for the phenolic -OH proton.
Salicylic Acid Aromatic ring with -OH and -COOH groupsUnreacted starting material from the esterification step.Positive FeCl₃ test.[3] Broad -COOH proton signal in ¹H NMR.
Acetic Acid CH₃COOHByproduct of acetylation with acetic anhydride.Sharp singlet around 2 ppm in ¹H NMR; sour, vinegar-like odor.
Salsalate Dimer of salicylic acidSelf-esterification of salicylic acid under acidic conditions.[2][11]Complex aromatic region in ¹H NMR; confirmed by MS.
Oxidation Products Various, often polymeric and coloredOxidation of the phenol ring by strong acid catalysts (H₂SO₄) and/or heat.[1][2]Results in yellow/brown discoloration of the product.
Diethyl Ether CH₃CH₂OCH₂CH₃Dehydration of two ethanol molecules at high temperatures (>140°C) with H₂SO₄.Highly volatile; low boiling point. Unlikely under standard reflux conditions but possible with severe overheating.

Q2: How can I best monitor the progress of my reactions to minimize side products?

A2: Effective reaction monitoring is crucial. Thin Layer Chromatography (TLC) is the most common and cost-effective method.

  • TLC Monitoring Protocol:

    • Prepare your TLC plate: Use a silica gel plate.

    • Spot your samples: On the baseline, spot your starting material (e.g., salicylic acid for the first step), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

    • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal system will give your starting material an Rf value of ~0.3 and your product an Rf of ~0.6-0.7.

    • Visualize: Use a UV lamp to see the spots. You can also use an iodine chamber or a potassium permanganate stain.

    • Interpret: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.

Q3: What analytical techniques are essential for characterizing the final product and its impurities?

A3: A combination of techniques is necessary for full characterization and impurity profiling.[12][13][14]

  • For Structure Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the ethyl and acetyl groups and the correct substitution pattern on the aromatic ring. It is also excellent for identifying and quantifying impurities if their signals are resolved.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyls (~1760 cm⁻¹ for the acetate and ~1720 cm⁻¹ for the benzoate) and the absence of the broad -OH stretch from salicylic acid.[10]

  • For Purity Assessment and Impurity Identification:

    • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. It separates the main component from impurities, and the area under each peak can be used for quantification.[15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The mass spectrometer provides the molecular weight and fragmentation pattern of each component, aiding in its identification.[13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that separates components via HPLC and identifies them via MS. It is particularly useful for identifying non-volatile impurities like salsalate.[13]

Visualizations and Workflows

Main Synthetic Pathway

This diagram illustrates the two-step synthesis of this compound from salicylic acid.

G SA Salicylic Acid ES Ethyl Salicylate SA->ES EAB This compound ES->EAB

Caption: Two-step synthesis of this compound.

Formation of Salsalate Side Product

This diagram shows the dimerization of salicylic acid to form the salsalate impurity.

G cluster_0 Side Reaction SA1 Salicylic Acid (as acid) Salsalate Salsalate (Dimer Impurity) SA1->Salsalate H+ catalyst Heat SA2 Salicylic Acid (as alcohol) SA2->Salsalate H+ catalyst Heat H2O H₂O

Caption: Formation of the Salsalate side product.

Troubleshooting Workflow for Positive Ferric Chloride Test

This workflow guides the user through diagnosing the cause of a positive ferric chloride test.

G start Positive FeCl₃ Test (Purple Color) check_acetylation Was acetylation step performed? start->check_acetylation incomplete_ester Impurity is likely Salicylic Acid check_acetylation->incomplete_ester No check_completion Monitor acetylation by TLC. Is starting material (Ethyl Salicylate) consumed? check_acetylation->check_completion Yes repurify Repurify: Wash with cold, dilute NaHCO₃ and/or perform column chromatography. incomplete_ester->repurify incomplete_acetyl Incomplete Acetylation. Impurity is Ethyl Salicylate. check_completion->incomplete_acetyl No check_workup Was the workup/purification performed under harsh (e.g., strongly basic) conditions? check_completion->check_workup Yes incomplete_acetyl->repurify hydrolysis Product Hydrolysis occurred. Impurity is Ethyl Salicylate. check_workup->hydrolysis Yes check_workup->repurify No hydrolysis->repurify

Caption: Workflow for a positive ferric chloride test.

References

Optimizing reaction conditions for the esterification of salicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Esterification of Salicylic Acid

Welcome to the technical support center for the esterification of salicylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your reactions are efficient, high-yielding, and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing a systematic approach to diagnosing and resolving experimental hurdles.

Question 1: My methyl salicylate yield is consistently low (<70%). What are the primary causes and how can I improve it?

Answer: Low yield in the Fischer esterification of salicylic acid is a common issue stemming from the reaction's equilibrium nature.[1][2] To diagnose the cause, consider the following factors systematically:

  • Cause A: Equilibrium Limitations & Presence of Water

    • Explanation: The Fischer esterification is a reversible reaction where salicylic acid and methanol form methyl salicylate and water.[3][4] If water, a byproduct, is not removed, it can hydrolyze the ester product back to the starting materials, shifting the equilibrium to the left and reducing the yield.[5][6] This is governed by Le Châtelier's Principle, which states that an equilibrium will shift to counteract any changes.[7][8]

    • Solutions:

      • Use Excess Alcohol: Employing a large excess of the alcohol (methanol) is the most common method to shift the equilibrium towards the product side.[5][7][9][10] Using methanol as the solvent is a practical way to achieve this. A 10-fold excess of alcohol can increase yields to over 90%.[10]

      • Remove Water: For larger-scale reactions, a Dean-Stark apparatus can be used to physically remove water as it forms, driving the reaction to completion.[5] Alternatively, incorporating a dehydrating agent like anhydrous sodium sulfate or molecular sieves can absorb the water byproduct.[5][11] Concentrated sulfuric acid itself also acts as a powerful dehydrating agent.[12][13]

  • Cause B: Insufficient Catalyst Activity or Amount

    • Explanation: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential.[14] Its role is to protonate the carbonyl oxygen of the salicylic acid.[9][15][16] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[3][4][9] An insufficient amount of catalyst will result in a very slow reaction that may not reach equilibrium in the allotted time.[5]

    • Solutions:

      • Verify Catalyst Amount: Ensure a sufficient catalytic amount is used. While the exact quantity depends on the scale, it is a critical component for achieving a reasonable reaction rate.[5]

      • Ensure Catalyst Quality: Use fresh, concentrated sulfuric acid. Old or improperly stored acid may have absorbed atmospheric moisture, reducing its effectiveness as both a catalyst and a dehydrating agent.

  • Cause C: Inadequate Reaction Time or Temperature

    • Explanation: Esterification is not an instantaneous reaction.[4] It requires sufficient time at an appropriate temperature (typically reflux) to reach equilibrium.[5] Prematurely stopping the reaction is a common cause of low yields.

    • Solution:

      • Optimize Reflux Time: Ensure the reaction is refluxed for an adequate period. A typical duration is 60-75 minutes, but monitoring the reaction by Thin Layer Chromatography (TLC) is the best practice to determine when it has reached completion.[5][9]

Question 2: My final product is impure. I suspect unreacted salicylic acid is present. How do I effectively remove it?

Answer: Contamination with unreacted salicylic acid is a frequent purification challenge due to its similar aromatic structure.

  • Explanation: Salicylic acid is acidic due to its carboxylic acid group and, to a lesser extent, its phenolic hydroxyl group. The desired product, methyl salicylate, is a neutral ester. This difference in acidity is the key to separation.

  • Solution: Mild Base Wash

    • After the reaction, quench the mixture and extract the ester into an organic solvent (e.g., diethyl ether or dichloromethane).[5][17]

    • Wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).[5][9]

    • The unreacted salicylic acid will be deprotonated by the bicarbonate to form sodium salicylate, which is water-soluble and will move into the aqueous layer. The methyl salicylate remains in the organic layer.

    • Crucial Tip: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as the acid-base reaction releases carbon dioxide gas, which can build up pressure.[1]

    • Separate the layers and wash the organic layer again with water or brine to remove any residual salts before drying and evaporating the solvent.[5]

Question 3: I observe the formation of a solid byproduct during the reaction. What is it and how can I prevent it?

Answer: The formation of a white solid is likely due to the polymerization of salicylic acid.[1]

  • Explanation: Salicylic acid possesses both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group.[9] Under harsh acidic conditions, intermolecular esterification can occur, where one molecule of salicylic acid reacts with another, leading to the formation of polyester chains.[1][18]

  • Prevention:

    • Controlled Catalyst Addition: Add the concentrated sulfuric acid catalyst slowly and with continuous stirring to the solution of salicylic acid in methanol.[5] This helps to dissipate the heat generated from mixing the acid and alcohol and prevents localized high concentrations of the catalyst, which can promote polymerization.[5]

    • Maintain Proper Temperature: Avoid excessive temperatures beyond a gentle reflux, as this can also favor side reactions.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism of the acid-catalyzed esterification of salicylic acid?

The reaction follows the Fischer-Speier esterification mechanism, which involves several reversible steps:[10][19]

  • Protonation of Carbonyl: The acid catalyst (H⁺) protonates the oxygen of the carbonyl group on salicylic acid. This increases the electrophilicity of the carbonyl carbon.[4][15]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon.[15]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[10][15]

  • Deprotonation: The protonated ester is deprotonated (the H⁺ is transferred back to the catalyst) to yield the final neutral ester product, methyl salicylate.[15]

Fischer_Esterification SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA 1. Protonation MeOH Methanol H_plus_in H+ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_SA->Tetrahedral_Int 2. Nucleophilic Attack + Methanol Water_Leaving Intermediate (Water as Leaving Group) Tetrahedral_Int->Water_Leaving 3. Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester 4. Elimination - Water Ester Methyl Salicylate Protonated_Ester->Ester 5. Deprotonation H_plus_out H+ (Catalyst) Water Water

Caption: Fischer-Speier esterification mechanism for salicylic acid.

FAQ 2: Why is concentrated sulfuric acid preferred over other acids like HCl?

Concentrated sulfuric acid serves a dual role which makes it highly effective.[12][13]

  • Catalyst: It provides the necessary protons (H⁺) to initiate the reaction mechanism, speeding it up significantly.[12][13]

  • Dehydrating Agent: As a strong dehydrating agent, it actively removes the water formed during the reaction.[11][13] This sequestration of water shifts the reaction equilibrium towards the product side according to Le Châtelier's principle, leading to a higher yield.[13]

While HCl is a strong acid and can act as a catalyst, it does not have the same dehydrating capability.

FAQ 3: Can I use other alcohols besides methanol for this reaction?

Yes, other primary or secondary alcohols can be used to synthesize different salicylate esters. However, tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination under strong acid and heat, forming alkenes.[4][19] Phenols can also be esterified to produce phenyl salicylate, but reaction conditions may need further optimization.[19]

Data Summary & Recommended Parameters

The following table summarizes optimized conditions for the synthesis of methyl salicylate.

ParameterRecommended Value/ConditionRationale & Scientific Justification
Reactant Ratio 1:5 to 1:25 (Salicylic Acid : Methanol)A large excess of methanol shifts the reaction equilibrium to favor ester formation (Le Châtelier's Principle).[8][10][20]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Acts as both a catalyst to increase the reaction rate and a dehydrating agent to improve yield.[12][13]
Temperature Gentle Reflux (~65-80 °C)Provides sufficient activation energy without promoting side reactions like polymerization.[5][9]
Reaction Time 60 - 75 minutesAllows the reaction to approach or reach equilibrium. Monitor with TLC for best results.[5][9]
Workup 1. Extraction with organic solvent2. Wash with 5% NaHCO₃ (aq)3. Wash with Brine1. Isolates the ester.[5]2. Removes acidic impurities (catalyst, unreacted salicylic acid).[5][9]3. Breaks emulsions and removes bulk water.[5]

Experimental Protocol: Synthesis of Methyl Salicylate

This protocol outlines a standard lab-scale procedure.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.9 g (0.05 mol) of salicylic acid.[20]

  • Reagent Addition: Add 40 mL (approx. 1.0 mol, a 20-fold excess) of methanol to the flask. Stir until the salicylic acid is fully dissolved.[3][9]

  • Catalyst Addition: Place the flask in an ice-water bath to control the initial exotherm. While stirring, slowly and carefully add 1.5 mL of concentrated sulfuric acid dropwise.[3][5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 75 minutes.[9]

  • Cooling & Quenching: After the reflux period, allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the mixture with 40 mL of diethyl ether. Collect the organic layer. Extract the aqueous layer again with an additional 20 mL of diethyl ether. Combine the organic extracts.

  • Neutralization: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution. Caution: Vent the funnel frequently to release CO₂ pressure. Check the aqueous layer with pH paper to ensure it is basic.

  • Final Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.[5]

  • Drying & Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude methyl salicylate. Assess purity via TLC or spectroscopy and calculate the final yield.

Troubleshooting_Workflow start Problem: Low Yield or Impurity check_equilibrium Is the reaction driven to completion? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? start->check_catalyst check_purity Is unreacted starting material present? start->check_purity check_side_reactions Are there unexpected byproducts? start->check_side_reactions solution_excess_alcohol Solution: Use large excess of alcohol (e.g., as solvent). check_equilibrium->solution_excess_alcohol No solution_remove_water Solution: Use Dean-Stark or dehydrating agent. check_equilibrium->solution_remove_water No solution_catalyst_amount Solution: Ensure sufficient H2SO4 is added. check_catalyst->solution_catalyst_amount No solution_base_wash Solution: Perform a sodium bicarbonate wash during workup. check_purity->solution_base_wash Yes solution_control_conditions Solution: Add catalyst slowly at low temp. Avoid overheating during reflux. check_side_reactions->solution_control_conditions Yes

Caption: A logical workflow for troubleshooting common esterification issues.

References

Technical Support Center: Strategies for the Crystallization of High-Purity Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-Acetoxybenzoate (EAB). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity crystalline EAB. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for successfully handling and purifying this compound.

Q1: What are the critical physical properties of this compound that influence its crystallization?

Understanding the physicochemical properties of EAB is the cornerstone of designing an effective crystallization strategy. EAB, also known as Ethyl Acetylsalicylate, is the ethyl ester of aspirin.[1] Unlike some related compounds that are liquids at room temperature, EAB has a distinct melting point, making it suitable for purification by crystallization.[2][3]

Table 1: Key Physical Properties of this compound

Property Value Significance for Crystallization
CAS Number 529-68-0[1][2][4] Unique identifier for ensuring the correct substance.
Molecular Formula C₁₁H₁₂O₄[2][3][5] ---
Molecular Weight 208.21 g/mol [2][5] Used for calculating molar quantities and theoretical yield.
Appearance Colorless to yellow/green clear liquid or solid[2][3][6] The solid form is what we aim to achieve. Coloration often indicates impurities.
Melting Point 70-71 °C[2][3][4] Crucial for purity assessment. A sharp melting point in this range indicates high purity. Oiling out can occur if the solution becomes saturated above this temperature.
Boiling Point 278-279 °C (lit.)[2][3] Its high boiling point makes distillation less practical for removing non-volatile impurities compared to crystallization.
Water Solubility 3.32 g/L (at 37 °C)[2][3][6] Low water solubility is key for anti-solvent strategies, where water is added to a solution of EAB in an organic solvent to induce crystallization.[7]

| Organic Solvents | Soluble in ethanol, ether, chloroform, ethyl acetate[1][3][8] | Provides a range of potential solvents for dissolution prior to crystallization. |

Q2: Why is crystallization the preferred method for purifying EAB?

Crystallization is a powerful purification technique because it is a highly selective process. As a saturated solution cools, the molecules of the target compound (EAB) self-assemble into a highly ordered crystal lattice, naturally excluding impurity molecules that do not fit into this structure.[9] This process is more energy-efficient and effective at removing structurally similar impurities and colored by-products than distillation, especially given EAB's high boiling point.

Q3: What are the most common impurities I might encounter during EAB synthesis and purification?

Awareness of potential impurities is critical for selecting the right purification strategy. The primary impurities depend on the synthetic route but typically include:

  • Starting Materials: Unreacted salicylic acid, ethyl salicylate, or acetic anhydride.[10][11]

  • Reagents & By-products: Acetic acid, sulfuric acid (if used as a catalyst), and pyridine.[12][13]

  • Hydrolysis Products: EAB can hydrolyze back to salicylic acid and acetic acid, especially in the presence of moisture.[12] This is a major source of impurity if the compound is not handled under anhydrous conditions or stored properly.

Q4: How do I select the optimal solvent system for crystallization?

The ideal solvent is the linchpin of a successful crystallization. The principle relies on the differential solubility of the solute at different temperatures.[14] A good solvent should dissolve EAB completely at an elevated temperature but only sparingly at low temperatures, thus maximizing the recovery of pure crystals upon cooling.

Table 2: Recommended Solvent Systems for EAB Crystallization

Solvent System Type Rationale & Expert Insight
Ethanol Single Solvent EAB is readily soluble in hot ethanol but much less soluble when cold.[14] This makes it an excellent choice for a simple cooling crystallization. It is also effective at leaving more polar impurities, like residual salicylic acid, in the solution.
Ethanol / Water Solvent / Anti-solvent This is a highly effective system. EAB is dissolved in a minimal amount of hot ethanol, and then water (in which EAB is poorly soluble) is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[7][9] Reheating to clarify and then slow cooling allows for the formation of high-purity crystals.
Isopropanol Single Solvent Similar to ethanol, it offers a good solubility gradient with temperature and is a common alternative.

| Ethyl Acetate / Heptane | Solvent / Anti-solvent | Ethyl acetate is a good solvent for EAB, while heptane is a non-polar anti-solvent. This combination is useful for precipitating the moderately polar EAB while leaving non-polar impurities behind.[15] |

Section 2: Step-by-Step Crystallization Protocols

The following protocols are designed to be self-validating systems. Success at each step confirms the suitability of the chosen conditions.

General Crystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolution Dissolve crude EAB in minimum hot solvent hot_filt 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filt induce 3. Induce Crystallization Slow cooling or anti-solvent addition hot_filt->induce growth 4. Crystal Growth Allow solution to stand undisturbed induce->growth vac_filt 5. Vacuum Filtration Isolate crystals from mother liquor growth->vac_filt wash 6. Washing Rinse with cold solvent vac_filt->wash dry 7. Drying Dry crystals under vacuum wash->dry

Caption: General workflow for the purification of EAB by crystallization.

Protocol 1: Cooling Crystallization from Ethanol

This method is ideal for crude EAB that is relatively free of insoluble impurities.

  • Dissolution: Place the crude EAB (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 50 mL of ethanol on a hot plate to a gentle boil.

  • Saturation: Carefully add the hot ethanol to the flask containing the EAB in small portions while stirring, keeping the flask warm on the hot plate. Continue adding just enough hot ethanol to completely dissolve the solid. The goal is to use the minimum amount of hot solvent to create a saturated solution.[14]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling and the growth of larger crystals, you can wrap the flask in glass wool. Do not disturb the flask during this period.[16]

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the solubility of EAB.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization using Ethanol/Water

This method is highly effective and particularly good at removing impurities with different polarities.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude EAB (e.g., 5.0 g) in the minimum amount of hot ethanol (~70-75 °C), as described in Protocol 1.[7]

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add deionized water dropwise using a pasture pipette. Continue adding water until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again. This ensures the crystallization will start from a point of true saturation upon cooling.

  • Cooling & Isolation: Follow steps 3 through 7 from Protocol 1, using an ice-cold ethanol/water mixture (e.g., 50:50) to wash the crystals in the final step.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common problems.

Q: My compound has "oiled out" as a liquid instead of forming solid crystals. What should I do?

Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the solute's melting point (70-71 °C for EAB). This is common if the boiling point of the solvent is high or if the solution is too concentrated.[12]

Solution:

  • Add more hot solvent to the mixture until the oil completely redissolves.

  • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.

  • If the problem persists, consider switching to a lower-boiling point solvent.

Q: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?

Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.[17]

Solution:

  • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[16][18]

  • Seeding: If you have a few crystals of pure EAB, add one tiny "seed crystal" to the solution. This provides a perfect template for further crystal growth.[16]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate a small amount of the solvent, then attempt to cool it again.

  • Prolonged Cooling: Sometimes, crystallization simply requires more time. Leave the solution in a cold, undisturbed place (like a refrigerator at 2-8 °C) overnight.[2][16]

Troubleshooting Diagram: Failure of Crystal Nucleationdot

G

References

Overcoming phase separation issues in ethyl 2-acetoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Overcoming Phase Separation Issues

Welcome to the technical support center for ethyl 2-acetoxybenzoate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly phase separation, encountered during the synthesis and application of this critical intermediate. My insights are drawn from extensive hands-on experience and a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: We are observing the formation of an oily, separate layer during the hydrolysis of this compound to salicylic acid. What is causing this and how can we prevent it?

A1: This is a classic case of phase separation, primarily driven by the poor solubility of the starting material, this compound (an ester), in the aqueous alkaline solution used for hydrolysis. As the reaction proceeds, the product, sodium salicylate, is soluble in the aqueous layer, but unreacted starting material and any potential side-products may not be.

Causality:

  • Solubility Mismatch: this compound is a relatively nonpolar organic molecule, while the hydrolysis medium (e.g., aqueous sodium hydroxide) is highly polar. This significant difference in polarity leads to immiscibility.

  • Intermediate Stages: In the initial stages of the reaction, the concentration of the organic ester is at its highest, exacerbating the phase separation.

  • Temperature Effects: Lower reaction temperatures can decrease the solubility of the ester in the aqueous phase, promoting the formation of a separate layer.

Troubleshooting Protocol:

  • Solvent System Modification: The most effective approach is to introduce a co-solvent that is miscible with both the aqueous phase and the organic ester. This creates a single, homogeneous reaction medium.

    • Recommended Co-solvents: Ethanol, isopropanol, or tetrahydrofuran (THF) are excellent choices. Ethanol is often preferred due to its low cost and ease of removal. .

  • Phase-Transfer Catalysis: For reactions where a biphasic system is unavoidable or even intended, a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where the reaction occurs.

    • Recommended PTCs: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are commonly used.

Experimental Workflow: Co-Solvent Addition

G cluster_0 Initial Biphasic System cluster_1 Intervention cluster_2 Resulting Homogeneous System A Aqueous NaOH Solution B This compound (Separate Organic Layer) C Add Co-solvent (e.g., Ethanol) D Single-Phase Reaction Mixture C->D

Caption: Workflow for resolving phase separation using a co-solvent.

Q2: During an esterification reaction to synthesize this compound from salicylic acid and ethanol, we're seeing product separation upon cooling. How can we improve product solubility and yield?

A2: This issue often arises from the reaction equilibrium and the changing solubility of the product as the temperature decreases. While the reaction may proceed well at elevated temperatures, the product can crash out of the solution upon cooling, especially if the solvent is not optimized for the final product's solubility at lower temperatures.

Causality:

  • Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward (hydrolysis).

  • Solvent Choice: The solvent used for the reaction may not be ideal for keeping the final product, this compound, in solution at lower temperatures, leading to precipitation or oiling out.

  • "Salting Out" Effect: The presence of the acid catalyst (e.g., sulfuric acid) and the water byproduct can decrease the solubility of the organic ester in the reaction mixture.

Troubleshooting Protocol:

  • Azeotropic Removal of Water: To drive the equilibrium towards the product side, it is crucial to remove the water as it is formed. Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a standard and effective technique.

  • Solvent Optimization for Crystallization: If the goal is to isolate the product by crystallization, the cooling process needs to be carefully controlled. A mixed solvent system can be beneficial. For example, the reaction can be performed in a solvent where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Use of a Co-solvent: Similar to the hydrolysis issue, adding a co-solvent that improves the solubility of the final product can prevent it from separating out prematurely.

Data Presentation: Solvent Effects on Product Solubility

Solvent SystemProduct Solubility at 70°CProduct Solubility at 10°CObservations on Cooling
Pure EthanolHighModerateSlow crystallization
Ethanol/Toluene (1:1)Very HighLowRapid, clean crystallization
Ethanol/Water (9:1)ModerateLowOiling out, then solidification

Logical Relationship: Driving Esterification Equilibrium

G A Salicylic Acid + Ethanol B This compound + Water A->B Esterification B->A Hydrolysis C Remove Water (Dean-Stark) B->C D Shift Equilibrium to Products C->D

Caption: Equilibrium shift in esterification by water removal.

Q3: We are performing a reaction with this compound in a non-polar solvent and are observing poor reaction rates and phase separation with our polar reagent. What are our options?

A3: This is a common challenge in biphasic reactions where the reactants are partitioned into immiscible liquid phases. The reaction can only occur at the interface between the two phases, which is often a very small area, leading to slow reaction rates.

Causality:

  • Immiscibility: The non-polar solvent containing this compound and the polar reagent (often in an aqueous solution) are immiscible.

  • Limited Interfacial Area: Without agitation, the surface area where the two phases meet is small, limiting the number of effective collisions between reactant molecules.

  • Mass Transfer Limitations: The rate at which the polar reagent can move to the interface and react is a significant bottleneck.

Troubleshooting Protocol:

  • Vigorous Agitation: The simplest approach is to increase the stirring rate. This breaks up the two phases into smaller droplets, significantly increasing the interfacial area and improving mass transfer.

  • Phase-Transfer Catalysis (PTC): As mentioned in Q1, a PTC is highly effective in these situations. The catalyst transports the polar reactant into the organic phase, allowing the reaction to proceed in a pseudo-homogeneous manner.

  • Sonication (Ultrasonic Agitation): For lab-scale reactions, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate intense local mixing and emulsification, dramatically increasing the reaction rate.

Experimental Workflow: Enhancing Biphasic Reaction Rates

G cluster_0 Problem: Biphasic System cluster_1 Solutions cluster_2 Outcome A Organic Phase: This compound in Non-polar Solvent B Aqueous Phase: Polar Reagent C ↑ Vigorous Agitation F Increased Interfacial Area Enhanced Mass Transfer Accelerated Reaction Rate C->F D Add Phase-Transfer Catalyst (PTC) D->F E Apply Sonication E->F

Caption: Strategies to overcome limitations in biphasic reactions.

Technical Support Center: Efficient Synthesis of Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-acetoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to catalyst selection and synthesis optimization.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound, also known as ethyl acetylsalicylate, can be synthesized through several primary routes. The most common methods involve the esterification of salicylic acid followed by acetylation, or the acetylation of ethyl salicylate. One method involves reacting ethyl salicylate and acetic anhydride in the presence of a catalyst like zeolite Hβ.[1] Another approach is the reaction between acetylsalicyloyl chloride and ethanol in a solvent such as pyridine.[1]

Q2: Why is catalyst selection critical in the synthesis of this compound?

A2: Catalyst selection is paramount as it directly influences the reaction rate, yield, and purity of the final product. An appropriate catalyst lowers the activation energy of the reaction, allowing it to proceed at a reasonable rate under milder conditions.[2] For instance, in Fischer esterification, an acid catalyst is necessary for the reaction to proceed at an appreciable rate.[2] The choice of catalyst can also minimize the formation of byproducts, simplifying the purification process.

Q3: What are the key safety precautions when synthesizing this compound?

A3: When handling the reagents involved in this synthesis, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] The reactions should be conducted in a well-ventilated fume hood. Avoid contact of the chemicals with skin, eyes, or the respiratory system. In case of contact, wash immediately with copious amounts of water.[3] It is also important to store the chemicals away from heat sources and incompatible materials like strong oxidants and acids.[3]

II. Catalyst Selection Guide

The choice of catalyst significantly impacts the efficiency of this compound synthesis. Below is a comparative table of common catalysts and their performance characteristics.

CatalystReaction PathwayTypical YieldReaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Fischer EsterificationGood to ExcellentRefluxReadily available, low cost.[2][4]Corrosive, difficult to remove, can lead to side reactions.
p-Toluenesulfonic acid (p-TsOH) Fischer EsterificationHigh (up to 89%)Reflux, Microwave irradiationSolid, less corrosive than H₂SO₄, good catalytic activity.[5]May require specific reaction setups (e.g., microwave).[5]
Zeolite Hβ Acetylation of ethyl salicylateGoodHeatingHeterogeneous, easily separable, reusable.[1][6]May require higher temperatures and longer reaction times.
Triethyloxonium tetrafluoroborate Esterification of 4-acetoxybenzoic acid85-95%Room TemperatureMild conditions, high yields.[7]Reagent is sensitive and requires careful handling.[7]
Boric Acid Esterification of salicylic acidModerateRefluxA milder and safer alternative to strong mineral acids.[8][9]Generally lower catalytic activity compared to strong acids.
Scandium(III) triflate (Sc(OTf)₃) TransesterificationHighBoiling in alcoholEffective for transesterification, can be used with microwave irradiation for faster reactions.[10]Higher cost compared to traditional acid catalysts.
Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst based on experimental priorities.

Caption: Catalyst selection decision matrix.

III. Experimental Protocols

Synthesis of this compound via Fischer Esterification of Salicylic Acid followed by Acetylation

This two-step protocol first synthesizes ethyl salicylate, which is then acetylated.

Step 1: Synthesis of Ethyl Salicylate

  • Reaction Setup: In a round-bottom flask, combine salicylic acid (1.0 eq), excess ethanol (e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[2][4]

  • Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the crude ethyl salicylate with a suitable organic solvent like dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl salicylate.

Step 2: Acetylation of Ethyl Salicylate

  • Reaction Setup: Dissolve the crude ethyl salicylate in a suitable solvent (e.g., pyridine or dichloromethane).

  • Acetylation: Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by adding water or a dilute acid solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by distillation or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acetylation a Mix Salicylic Acid, Ethanol, and H₂SO₄ b Reflux for 1-2 hours a->b c Neutralize with NaHCO₃ b->c d Extract with CH₂Cl₂ c->d e Dry and Concentrate d->e f Dissolve Ethyl Salicylate in Pyridine e->f Crude Ethyl Salicylate g Add Acetic Anhydride at 0°C f->g h Stir at Room Temperature g->h i Quench with Water h->i j Extract, Dry, and Purify i->j end end j->end Pure this compound

Caption: Two-step synthesis of this compound.

IV. Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Ethyl Salicylate - Incomplete reaction. - Insufficient catalyst. - Loss of product during work-up.- Increase reflux time. - Ensure an adequate amount of catalyst is used. - Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. - Perform extractions carefully to minimize product loss.
Presence of Unreacted Salicylic Acid - Incomplete esterification.- Increase the amount of ethanol (driving the equilibrium). - Increase the reaction time or temperature. - During work-up, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove unreacted acidic starting material.
Formation of Side Products (e.g., polymers) - High reaction temperature. - Use of a harsh catalyst.- Optimize the reaction temperature; avoid excessive heating. - Consider using a milder catalyst, such as p-toluenesulfonic acid or an enzyme.
Product is an oil instead of a solid - Impurities present in the final product.- Purify the product further using column chromatography or recrystallization from a suitable solvent system.
Transesterification during subsequent reactions - Presence of residual acid or base catalyst.- Ensure the catalyst is completely neutralized and removed before proceeding to the next step. For instance, if using an amine as a catalyst, ensure it is thoroughly washed out.[11]

V. References

  • This compound - ChemBK. (2024-04-09). Retrieved from --INVALID-LINK--

  • Esterification of Salicylic Acid: The synthesis of cool smelling molecules - Westfield State University. Retrieved from --INVALID-LINK--

  • Cas 529-68-0,this compound - LookChem. Retrieved from --INVALID-LINK--

  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • #15 Synthesis of Ethyl Salicylate from Salicylic Acid - Bartleby. Retrieved from --INVALID-LINK--

  • #15 Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion. Retrieved from --INVALID-LINK--

  • Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. (2025-08-05). Retrieved from --INVALID-LINK--

  • Ester synthesis by transesterification - Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Retrieved from --INVALID-LINK--

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (2016-01-08). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Transesterification Reactions Involving Ethyl Benzoate - Benchchem. Retrieved from --INVALID-LINK--

  • This compound | C11H12O4 | CID 10728 - PubChem - NIH. Retrieved from --INVALID-LINK--

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING - CIBTech. Retrieved from --INVALID-LINK--

  • CAS 529-68-0: this compound | CymitQuimica. Retrieved from --INVALID-LINK--

  • Alcohols, Phenols and Ethers - NCERT. Retrieved from --INVALID-LINK--

  • ETHYL 5-ACETYL-2-ETHOXYBENZOATE synthesis - ChemicalBook. Retrieved from --INVALID-LINK--

  • Synthesis of Ethyl Salicylate Using Household Chemicals - Dialnet. Retrieved from --INVALID-LINK--

  • BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents. Retrieved from --INVALID-LINK--

  • This compound - CAS Common Chemistry. Retrieved from --INVALID-LINK--

  • CN110283072B - Synthesis method of ethyl salicylate - Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of ethyl benzoate video - Powered by XMB 1.9.11 - Sciencemadness.org. Retrieved from --INVALID-LINK--

References

Methods for removing residual acetic acid from ethyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 2-Acetoxybenzoate

Welcome to the technical support guide for the purification of this compound (ethyl acetylsalicylate). This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing residual acetic acid from this ester. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is there residual acetic acid in my this compound product?

A1: Residual acetic acid is a common impurity originating from several sources. In Fischer esterification, it can be an unreacted starting material or a byproduct of side reactions.[1][2] More commonly, it results from the hydrolysis of the ester product, this compound, which is susceptible to degradation in the presence of moisture.[3][4][5]

Q2: What is the fastest way to remove a small amount of acetic acid?

A2: For small-scale purifications where a slight loss of product is acceptable, a simple aqueous wash with a mild base like sodium bicarbonate solution is the quickest method.[2][6] This neutralizes the acetic acid, converting it into a water-soluble salt that can be easily separated in an aqueous layer.[1]

Q3: Can I use a strong base like sodium hydroxide to remove acetic acid?

A3: It is generally not recommended to use strong bases like sodium hydroxide. This compound is an ester and is prone to hydrolysis under strong basic conditions, which would cleave the ester and reduce your product yield.[3][7] A mild base such as sodium bicarbonate or potassium hydrogen carbonate is a safer choice.[6][8]

Q4: My product is an oil. Can I still use recrystallization?

A4: this compound can be a liquid or a low-melting solid.[9][10][11] If your product is an oil at room temperature, direct recrystallization may not be feasible. However, it is reported to crystallize upon cooling to -20°C.[8] Alternatively, other purification techniques like column chromatography would be more suitable.[12][13][14]

Q5: How do I know when all the acetic acid has been removed?

A5: The most definitive way is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). A simpler, albeit less precise, method is to check the pH of the aqueous washings. Continue washing until the aqueous layer is no longer acidic. The disappearance of the characteristic vinegar-like smell of acetic acid is also a good indicator.

Troubleshooting Guides & Protocols

This section provides detailed protocols for the most effective methods to remove residual acetic acid from this compound.

Method 1: Aqueous Basic Wash (Liquid-Liquid Extraction)

This is the most common and straightforward method for removing acidic impurities. It relies on the principle that the salt of a carboxylic acid is highly soluble in water, while the ester remains in the organic phase.[15][16]

Causality Behind Experimental Choices:

  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) or potassium hydrogen carbonate (KHCO₃) is used to neutralize the acetic acid without significantly promoting the hydrolysis of the desired ester product.[6][8]

  • Solvent: A water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is required to dissolve the crude product and form a distinct layer from the aqueous phase.[17]

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and reduces the solubility of the organic product in the aqueous phase, a phenomenon known as the "salting-out" effect.[15]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • First Wash: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide gas.[6]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Neutral Wash: Wash the organic layer with water to remove any remaining bicarbonate solution.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.[15]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram of the Aqueous Wash Workflow:

G cluster_0 Aqueous Wash Protocol A Dissolve Crude Product in Organic Solvent B Add 5% NaHCO3 Solution A->B C Shake and Vent B->C D Separate Aqueous Layer C->D E Repeat Wash (2-3x) D->E Gas evolution? F Wash with Water E->F No more gas G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Evaporate Solvent H->I J Purified Ethyl 2-Acetoxybenzoate I->J

Caption: Workflow for removing acetic acid via aqueous basic wash.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solids.[18] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[19]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, a mixed solvent system like ethanol/water or ethyl acetate/hexane might be effective.[19]

  • Slow Cooling: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[19]

Experimental Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization through small-scale trials.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Diagram of the Recrystallization Logic:

G A Crude Product (Ester + Acetic Acid) B Dissolve in Minimum Hot Solvent A->B C Slow Cooling B->C D Ester Crystallizes (Lower Solubility at Low Temp) C->D E Acetic Acid Remains in Solution (Higher Solubility) C->E F Filtration D->F E->F G Pure Ester Crystals F->G H Filtrate with Acetic Acid F->H G cluster_elution Elution Over Time cluster_fractions Collected Fractions column Eluent (e.g., Hexane/Ethyl Acetate) Crude Sample Silica Gel frac1 Fraction 1: This compound column:f2->frac1 Less Polar Elutes First frac3 Fraction 3: Acetic Acid column:f2->frac3 More Polar Elutes Last start Start middle Middle end End frac2 Fraction 2: Mixture

References

Impact of reaction temperature on ethyl 2-acetoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-acetoxybenzoate, a key intermediate in pharmaceutical development and a compound of interest for various research applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its synthesis, with a particular focus on the critical role of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide: Impact of Reaction Temperature

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions rooted in the principles of chemical kinetics and thermodynamics.

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A: Absolutely. The reaction temperature is a pivotal factor influencing the yield of this compound. The synthesis, typically an esterification of ethyl salicylate with acetic anhydride, is an equilibrium-controlled process.[1][2][3]

  • Insufficient Temperature: If the temperature is too low, the reaction rate will be slow, and the equilibrium may not be reached within your allotted reaction time, resulting in a low yield. The activation energy for the esterification needs to be overcome, and higher temperatures provide the necessary kinetic energy for molecules to react.[4]

  • Excessive Temperature: Conversely, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting materials or the product. For instance, at very high temperatures, there is a risk of decarboxylation or other degradation pathways, which will consume your reactants and product, thereby lowering the overall yield.

Recommended Action:

  • Optimize the Temperature Range: For the acetylation of ethyl salicylate, a temperature range of 80-120 °C is often employed.[5] A study on a similar esterification, the synthesis of aspirin, showed a linear increase in yield and purity as the temperature was raised from 50 °C to 80 °C.[4]

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (ethyl salicylate) and the formation of the product. This will help you determine if the reaction has reached completion or if it has stalled due to suboptimal temperature.

Q2: I'm observing significant by-product formation in my final product. How does temperature contribute to this, and how can I minimize it?

A: Temperature plays a direct role in the kinetic and thermodynamic control of a reaction. Elevated temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions.

  • Transesterification: If your reaction mixture contains other alcohols, or if the starting ethyl salicylate undergoes hydrolysis back to salicylic acid and ethanol, elevated temperatures can promote transesterification, leading to a mixture of ester products.[6][7]

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of both reactants and products, generating a complex mixture of impurities that can be difficult to separate.

  • Color Formation: An observable sign of excessive temperature can be the darkening of the reaction mixture, which often indicates the formation of polymeric or degradation by-products.[8]

Recommended Action:

  • Precise Temperature Control: Employ a reliable heating mantle with a thermocouple or an oil bath to maintain a stable and uniform reaction temperature. Avoid localized overheating, which can occur with direct heating on a hot plate.

  • Stepwise Temperature Increase: Consider a protocol where the temperature is gradually increased to the desired setpoint. This allows for a more controlled initiation of the reaction.

  • Purification Strategy: If by-products are unavoidable, a robust purification strategy is essential. Flash chromatography is often effective for separating this compound from closely related impurities.[9]

Q3: The reaction seems to be proceeding very slowly, even at what I believe is the optimal temperature. What could be the issue?

A: While temperature is a primary driver of reaction rate, other factors can contribute to sluggish kinetics.

  • Catalyst Activity: The synthesis of this compound is typically acid-catalyzed.[10][11] The concentration and activity of the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are crucial. The effectiveness of the catalyst can also be temperature-dependent.

  • Mixing: Inefficient stirring can lead to poor heat and mass transfer within the reaction vessel. This can create temperature gradients and localized areas of low reactant concentration, slowing down the overall reaction rate.

  • Purity of Reagents: The presence of water in the reactants (especially the ethanol used in the synthesis of the starting material, ethyl salicylate) can inhibit the forward esterification reaction and promote the reverse hydrolysis reaction.[12][13]

Recommended Action:

  • Verify Catalyst Concentration and Type: Ensure the correct amount of a suitable acid catalyst is used.

  • Ensure Efficient Stirring: Use an appropriately sized stir bar and a stir plate capable of maintaining vigorous and consistent agitation.

  • Use Anhydrous Reagents: Ensure your ethyl salicylate and acetic anhydride are of high purity and are handled under anhydrous conditions to the extent possible.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound and the role of temperature.

Q: What is the ideal temperature range for the synthesis of this compound from ethyl salicylate and acetic anhydride?

A: The optimal temperature range generally falls between 80 °C and 120 °C.[5] However, the ideal temperature can vary depending on the specific catalyst used, the scale of the reaction, and the desired reaction time. It is always recommended to perform small-scale optimization experiments to determine the best temperature for your specific conditions.

Q: How does reaction temperature affect the equilibrium of the esterification reaction?

A: According to Le Châtelier's principle, for an endothermic reaction, increasing the temperature will shift the equilibrium towards the products. While the esterification of an alcohol with an anhydride is typically exothermic, the overall process in a laboratory setting can be influenced by the energy input required to maintain the reaction temperature. In practice, for many esterifications, a moderate increase in temperature helps to drive the reaction forward by increasing the rate at which equilibrium is achieved.[3][14]

Q: Can I run the reaction at room temperature?

A: While the reaction can proceed at room temperature, the rate will be extremely slow, and it may take a very long time to reach a reasonable yield.[15] For practical laboratory and industrial synthesis, heating is necessary to achieve a sufficient reaction rate.

Q: What are the safety considerations related to reaction temperature in this synthesis?

A:

  • Boiling Points: Be aware of the boiling points of your reactants and solvents (Ethyl salicylate: ~234 °C, Acetic anhydride: ~140 °C).[16] Ensure your reaction setup includes a reflux condenser to prevent the loss of volatile components.[17][18]

  • Exothermic Reactions: The reaction between an alcohol and an anhydride can be exothermic. When scaling up, be prepared for potential heat generation and have a cooling system available if necessary.

  • Pressure Buildup: Heating a closed system can lead to a dangerous buildup of pressure. Always conduct reactions in a system that is open to the atmosphere (e.g., through a condenser) or is properly vented.

Data Summary

The following table summarizes the general impact of temperature on key parameters in the synthesis of this compound.

Temperature RangeReaction RateYieldPurity/By-products
Low (< 60 °C) Very SlowLowGenerally high purity if reaction proceeds
Optimal (80-120 °C) Moderate to FastHighGood purity with minimal by-products
High (> 140 °C) Very FastPotentially DecreasedIncreased by-product formation and decomposition

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol provides a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Ethyl salicylate

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl salicylate.

  • Slowly add acetic anhydride to the flask while stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a heating mantle or oil bath.[5]

  • Maintain the reaction at this temperature and monitor its progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water to quench the excess acetic anhydride.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Visualizing the Impact of Temperature

The following diagrams illustrate the conceptual relationship between reaction temperature and the synthesis outcome.

G cluster_0 Low Temperature (<60°C) cluster_1 Optimal Temperature (80-120°C) cluster_2 High Temperature (>140°C) Low Temp Low Kinetic Energy Slow Rate Slow Reaction Rate Low Temp->Slow Rate Low Yield Low Yield Slow Rate->Low Yield Opt Temp Sufficient Kinetic Energy Fast Rate Optimal Reaction Rate Opt Temp->Fast Rate Min Side Rxns Minimal Side Reactions Opt Temp->Min Side Rxns High Yield High Yield Fast Rate->High Yield High Temp Excess Kinetic Energy Very Fast Rate Very Fast Reaction Rate High Temp->Very Fast Rate Side Rxns Increased Side Reactions High Temp->Side Rxns Decomposition Decomposition High Temp->Decomposition Reduced Yield Reduced Yield & Purity Side Rxns->Reduced Yield Decomposition->Reduced Yield

Caption: Temperature's influence on reaction kinetics and product purity.

G reagents Ethyl Salicylate + Acetic Anhydride Acid Catalyst intermediate Tetrahedral Intermediate reagents->intermediate Low Temp: Slow reagents->intermediate Optimal Temp: Fast side_products Decomposition/Side Products reagents->side_products High Temp product This compound + Acetic Acid intermediate->product Low Temp: Slow intermediate->product Optimal Temp: Fast product->side_products High Temp

Caption: Reaction pathway as a function of temperature.

References

Validation & Comparative

A Comparative Study of Ethyl 2-Acetoxybenzoate and Acetylsalicylic Acid: Physicochemical Properties, Spectroscopic Analysis, and Hydrolytic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern medicine, widely recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes.[1] However, the free carboxylic acid moiety of acetylsalicylic acid is associated with gastrointestinal irritation. This has led to the exploration of various prodrug strategies, wherein the carboxylic acid group is temporarily masked, often through esterification, to potentially mitigate these side effects. Ethyl 2-acetoxybenzoate, an ethyl ester of acetylsalicylic acid, represents one such modification. This guide provides a comprehensive comparative analysis of this compound and its parent compound, acetylsalicylic acid, focusing on their physicochemical properties, spectroscopic signatures, and a critical evaluation of their hydrolytic stability. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and robust experimental protocols.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the key properties of this compound and acetylsalicylic acid reveals significant differences stemming from the esterification of the carboxylic acid group.

PropertyThis compoundAcetylsalicylic AcidReference(s)
Molecular Formula C₁₁H₁₂O₄C₉H₈O₄[2]
Molecular Weight 208.21 g/mol 180.16 g/mol [2]
Appearance Colorless to pale yellow liquidWhite crystalline powder[2]
Melting Point Not applicable (liquid at room temperature)135-136 °C
Boiling Point 278-279 °CDecomposes[3]
Density 1.158 g/mL at 25 °C1.40 g/cm³[3]
Water Solubility LimitedSlightly soluble[2]
Solubility in Organic Solvents Soluble in ethanol and etherFreely soluble in ethanol and ether[3]

The most notable difference is the physical state at room temperature, with this compound being a liquid and acetylsalicylic acid a solid. This is a direct consequence of the ethyl ester group in the former, which disrupts the crystal lattice packing observed in the latter. The increased molecular weight of this compound is also a direct result of the addition of the ethyl group. The esterification is expected to increase the lipophilicity of the molecule, which may influence its absorption and distribution characteristics.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable information about the molecular structure of compounds. A comparative analysis of the spectra of this compound and acetylsalicylic acid highlights the key structural differences between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are definitive tools for structural elucidation. The primary distinction in the NMR spectra of these two compounds is the presence of signals corresponding to the ethyl group in this compound.

Table 2: Comparative ¹H NMR Spectral Data (indicative chemical shifts, δ, in ppm)

ProtonsThis compound (Predicted)Acetylsalicylic AcidReference(s)
-O-CH₂-CH₃ ~4.4 (quartet)-
-O-CH₂-CH₃ ~1.4 (triplet)-
-O-CO-CH₃ ~2.3 (singlet)~2.36 (singlet)[4]
Aromatic-H 7.1 - 8.1 (multiplet)7.0 - 8.2 (multiplet)[4]
-COOH -~11.77 (singlet, broad)[4]

Table 3: Comparative ¹³C NMR Spectral Data (indicative chemical shifts, δ, in ppm)

CarbonThis compound (Predicted)Acetylsalicylic AcidReference(s)
-O-CH₂-CH₃ ~61-
-O-CH₂-CH₃ ~14-
-O-CO-CH₃ ~21~21.0
Aromatic C 122 - 151122 - 151
-COO- (ester) ~165-
-O-CO- (ester) ~170~169.6
-COOH -~170.2
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups. The key differentiator in the IR spectra of these two molecules is the presence of a carboxylic acid O-H stretch in acetylsalicylic acid and the distinct C=O stretching frequencies of the ester and carboxylic acid groups.

Table 4: Comparative FTIR Spectral Data (indicative absorption bands in cm⁻¹)

Functional GroupThis compound (Predicted)Acetylsalicylic AcidReference(s)
O-H (Carboxylic Acid) Absent2500-3300 (broad)[5]
C=O (Ester) ~1750-1735~1753[5]
C=O (Carboxylic Acid) Absent~1689[5]
C-O (Ester) ~1300-1000~1190[5]
Aromatic C=C ~1600, ~1480~1608, ~1575[5]

Synthesis of this compound from Acetylsalicylic Acid

The synthesis of this compound from acetylsalicylic acid is a classic example of Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Reaction Scheme

G ASA Acetylsalicylic Acid EAB This compound ASA->EAB + Ethanol, H⁺ EtOH Ethanol EtOH->EAB H2SO4 H₂SO₄ (catalyst) H2SO4->EAB H2O Water EAB->H2O + H₂O G cluster_0 This compound Hydrolysis EAB This compound ASA Acetylsalicylic Acid EAB->ASA Desired Pathway (Hydrolysis of Ethyl Ester) ES Ethyl Salicylate EAB->ES Undesired Pathway (Deacetylation) SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis ES->SA Hydrolysis EtOH Ethanol ES->EtOH Hydrolysis

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Ethyl 2-Acetoxybenzoate in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug candidates and their metabolites in biological matrices is the bedrock of successful preclinical and clinical studies. This guide provides an in-depth comparison and validation framework for analytical methods specifically tailored for ethyl 2-acetoxybenzoate (ethyl salicylate) in plasma. We will move beyond rote protocol recitation to explore the causal relationships behind experimental choices, ensuring a self-validating system that stands up to scientific and regulatory scrutiny.

The accurate measurement of this compound, a compound with analgesic and anti-inflammatory properties, in plasma is critical for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A validated bioanalytical method ensures that the data generated is reliable and reproducible, forming a solid foundation for pivotal decisions in the drug development pipeline.

Comparing Analytical Methodologies for this compound Quantification

The choice of analytical technique is a critical first step and is dictated by the required sensitivity, selectivity, and the nature of the drug candidate. For this compound, several platforms are viable, each with distinct advantages and limitations.

Analytical Technique Principle Pros Cons Typical Lower Limit of Quantification (LLOQ)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available.[1][2]Lower sensitivity, potential for interference from co-eluting compounds.[1]~0.5 - 1 µg/mL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective mass-based detection.High sensitivity and selectivity, reduced sample volume, high throughput.[3][4][5]Higher equipment and operational costs, potential for matrix effects.[6]~1 - 5 ng/mL[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by mass detection.Excellent for volatile and semi-volatile compounds, high resolution.Requires derivatization for non-volatile compounds, potential for thermal degradation.~1 - 10 ng/mL

For this compound, which is prone to in-source fragmentation and hydrolysis to salicylic acid, LC-MS/MS is often the preferred method due to its superior sensitivity and selectivity, allowing for the simultaneous quantification of the parent compound and its key metabolite.[3][5]

The Pillars of Bioanalytical Method Validation

A bioanalytical method is considered validated when it is demonstrated to be suitable for its intended purpose.[7][8] The validation process is guided by regulatory documents from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10] The core parameters to be assessed are outlined below.

Overall Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with regulatory guidelines.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Prep & LC-MS/MS Parameters MD_Start->MD_Optimize MD_End Establish Preliminary Method MD_Optimize->MD_End MV_Selectivity Selectivity & Specificity MD_End->MV_Selectivity Proceed to Validation MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy & Precision MV_Linearity->MV_Accuracy MV_LOQ LLOQ & LOD MV_Accuracy->MV_LOQ MV_Stability Stability MV_LOQ->MV_Stability MV_Matrix Matrix Effect MV_Stability->MV_Matrix App_Sample Study Sample Analysis MV_Matrix->App_Sample Validated Method App_ISR Incurred Sample Reanalysis App_Sample->App_ISR App_Report Generate Report App_ISR->App_Report

Caption: A flowchart of the bioanalytical method validation process.

Experimental Protocols for Method Validation

The following protocols are based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9]

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the plasma matrix, remove interfering substances, and concentrate the analyte for analysis. A common and effective technique for this compound is liquid-liquid extraction (LLE).

Sample Preparation Workflow Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (IS) Plasma->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Vortex->Extract Evaporate Evaporate Supernatant Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical liquid-liquid extraction workflow for plasma samples.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous plasma components, metabolites, and other potential interferences.

Protocol:

  • Analyze at least six blank plasma samples from individual sources.

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze blank plasma spiked with potential interfering substances (e.g., known metabolites, structurally similar drugs).

  • Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of the analyte should be less than 20% of the response of the analyte at the LLOQ.

Linearity and Calibration Curve

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 1-1000 ng/mL.

  • The calibration curve should consist of a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration levels.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%.

Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Protocol:

  • Prepare samples with decreasing concentrations of this compound.

  • The LOQ is the lowest concentration that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (CV ≤ 20%).

  • The analyte signal at the LOQ should be at least five times the signal of a blank sample.

Stability

Objective: To evaluate the stability of this compound in plasma under various storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the sample handling time and then analyze.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period in a study.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Conclusion

The validation of a bioanalytical method for this compound in plasma is a rigorous process that is essential for generating reliable data in drug development. By systematically evaluating specificity, linearity, accuracy, precision, the limit of quantification, and stability, researchers can have confidence in the pharmacokinetic and toxicokinetic data generated. While LC-MS/MS often provides the optimal balance of sensitivity and selectivity for this analyte, the principles of validation outlined in this guide are applicable to other analytical techniques as well. Adherence to these principles and the guidelines set forth by regulatory agencies is paramount for ensuring data integrity and the ultimate success of a drug development program.

References

An In Vitro Comparative Guide to the Anti-inflammatory Activity of Salicylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the anti-inflammatory activity of various salicylate esters. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of salicylate action, presents comparative data from key assays, and offers detailed experimental protocols to support further research.

Introduction: The Rationale for Comparing Salicylate Esters

Salicylates are a well-established class of compounds renowned for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] The most famous member, acetylsalicylic acid (aspirin), has been a cornerstone of medicine for over a century. The core structure, salicylic acid, consists of a hydroxyl group and a carboxylic acid group on a benzene ring.[1] Esterification of the carboxylic acid or modification of the phenolic hydroxyl group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including potency and toxicity.[1][2]

The primary anti-inflammatory mechanism of many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3] However, evidence increasingly points to a more complex mechanism of action, including the modulation of key transcription factors like Nuclear Factor-kappa B (NF-κB).[4][5] Given the therapeutic potential of new anti-inflammatory agents, a direct in vitro comparison of different salicylate esters is crucial for understanding their structure-activity relationships (SAR) and identifying promising candidates for further development.[1][6] This guide will focus on comparing the in vitro efficacy of common salicylate esters by examining their impact on key inflammatory pathways and mediators.

Mechanistic Pathways of Salicylate Anti-inflammatory Action

To objectively compare salicylate esters, it is essential to understand the biological pathways they target. The anti-inflammatory effects of salicylates are primarily attributed to their ability to modulate signaling cascades involved in the inflammatory response.[3]

Inhibition of Cyclooxygenase (COX) Enzymes

The classical mechanism for salicylates is the inhibition of COX-1 and COX-2 enzymes.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While aspirin irreversibly inhibits COX through acetylation, other salicylates, like sodium salicylate, act as weak, reversible inhibitors.[7][8] Their anti-inflammatory effects cannot be solely explained by direct COX inhibition, suggesting other mechanisms are at play.[8][9]

Downregulation of the NF-κB Signaling Pathway

A critical mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the NF-κB signaling pathway.[4] NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

In a resting cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate gene expression. Salicylates, including aspirin and sodium salicylate, have been shown to prevent the degradation of IκB, thereby blocking NF-κB activation.[4][10] This inhibition is thought to be mediated by targeting IκB kinase (IKK), the enzyme responsible for phosphorylating IκB.[5]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Stimulus IKK IKK TLR4->IKK 2. Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocation IkB_NFkB->NFkB 4. IκB Degradation Salicylates Salicylate Esters Salicylates->IKK Inhibition DNA DNA NFkB_nuc->DNA 6. Binds to DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes 7. Gene Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of salicylate esters.

In Vitro Assays for Comparative Evaluation

To compare the anti-inflammatory activity of salicylate esters, a panel of robust and reproducible in vitro assays is required. These assays typically involve cell-free enzymatic tests and cell-based models using immune cells like macrophages.

Cell-Free COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[11][12] It is a primary screening tool to determine if a salicylate ester acts as a direct COX inhibitor. The output is typically the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays Using Macrophages

Murine macrophage cell lines, such as RAW 264.7, are widely used models for studying inflammation in vitro.[13][14][15] These cells can be stimulated with LPS to mimic a bacterial infection, leading to the production of key inflammatory mediators.

  • Nitric Oxide (NO) Production Assay: LPS stimulation induces the expression of iNOS in macrophages, leading to a surge in NO production.[16] NO is a key signaling molecule in inflammation. Its production can be indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture medium using the Griess reagent.[15][17][18]

  • Pro-inflammatory Cytokine Release Assay: Activated macrophages release a battery of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] The levels of these cytokines in the cell supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19] This assay provides a measure of the test compound's ability to suppress the inflammatory signaling cascade.[20][21]

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with Salicylate Ester (1 hr) start->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay (Nitrite/NO) collect->griess Quantify NO elisa ELISA (TNF-α, IL-6) collect->elisa Quantify Cytokines

Figure 2: General experimental workflow for cell-based anti-inflammatory assays.

Comparative Data of Salicylate Esters

The following tables summarize representative in vitro data for selected salicylate esters. Acetylsalicylic acid (Aspirin) is included as a benchmark. The data is compiled for illustrative purposes to demonstrate relative potencies.

Table 1: Inhibition of COX-1 and COX-2 Enzyme Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Acetylsalicylic Acid1663700.45
Sodium Salicylate>1000>1000-
Methyl Salicylate~200~450~0.44
4-TBPS*---

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 10 µg/mL)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
Acetylsalicylic AcidModerateModerateModerate
Sodium SalicylateSignificantSignificantSignificant
4-tert-butylphenyl salicylate (4-TBPS)SignificantSignificantSignificant

*Note: The term "Significant" indicates a statistically meaningful reduction in the respective inflammatory mediator as reported in studies.[13] For instance, 4-TBPS was found to decrease nitric oxide production and significantly inhibit the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.[13]

Discussion of Structure-Activity Relationships (SAR)

The comparative data reveals important insights into the SAR of salicylate esters.[1][2]

  • Carboxylic Acid Group: The presence of a free carboxylic acid group is crucial for the anti-inflammatory activity of salicylates.[2][22] Esterification, as seen in methyl salicylate, can modulate this activity. Amidation of the carboxylic group, creating salicylamide, retains analgesic properties but eliminates anti-inflammatory action, highlighting the importance of this functional group.[2][22]

  • Phenolic Hydroxyl Group: The position of the hydroxyl group is critical. Placing it at the meta or para position relative to the carboxyl group abolishes activity.[2]

  • Ring Substitutions: Adding substituents to the aromatic ring can enhance potency. For example, halogen substitutions or the addition of a phenyl group at the 5th position can increase anti-inflammatory activity.[2][6][22] The compound 4-tert-butylphenyl salicylate (4-TBPS) is an example of a derivative with potent activity, demonstrated by its ability to inhibit iNOS, COX-2, and pro-inflammatory cytokines through the downregulation of the NF-κB pathway.[13]

Detailed Experimental Protocols

Protocol: Nitric Oxide Production Assay (Griess Assay)

Objective: To quantify the effect of salicylate esters on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Salicylate esters (dissolved in DMSO, final DMSO conc. <0.1%)

  • Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[17]

  • Sodium Nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the salicylate ester or vehicle (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 100 µL of supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[17]

    • Add 100 µL of Griess Reagent Component B and incubate for another 10 minutes.[17]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated control.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of salicylate esters on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Supernatants collected from the experiment described in Protocol 6.1.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and cell culture supernatants to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the detection antibody.

    • Incubate to form a sandwich complex.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage inhibition of cytokine release relative to the LPS-only treated control.

Conclusion and Future Perspectives

This guide demonstrates that while direct COX inhibition is a factor for some salicylate esters, the modulation of the NF-κB signaling pathway is a more universal and potent mechanism of their anti-inflammatory action in vitro.[4][13] The structure of the salicylate ester significantly influences its activity, with modifications to the aromatic ring and the carboxylic acid group offering avenues for developing more potent derivatives.[23]

Future in vitro studies should aim to directly compare a wider range of esters in standardized assays to build a more comprehensive SAR database. Investigating effects on other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, could reveal additional NF-κB-independent anti-inflammatory mechanisms.[24] Ultimately, robust in vitro comparisons are an indispensable first step in identifying novel salicylate-based drug candidates with improved efficacy and safety profiles for the treatment of inflammatory disorders.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl 2-Acetoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a critical step. Positional and structural isomers can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth technical comparison of ethyl 2-acetoxybenzoate (ortho-isomer) with its positional isomers, ethyl 3-acetoxybenzoate (meta-isomer) and ethyl 4-acetoxybenzoate (para-isomer), as well as a structural isomer, diethyl 2,5-furandicarboxylate. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be effectively utilized to differentiate these closely related molecules.

The Challenge of Isomer Differentiation

Isomers, by definition, share the same molecular formula—in this case, C₁₁H₁₂O₄—but differ in the arrangement of their atoms. This subtle structural variation is the key to their differentiation through spectroscopic methods. Each technique probes different aspects of the molecule's structure, providing a unique fingerprint for identification.

Isomers Under Investigation:

  • This compound (Ortho): The target compound, where the acetoxy and ethyl carboxylate groups are adjacent on the benzene ring.

  • Ethyl 3-acetoxybenzoate (Meta): The acetoxy and ethyl carboxylate groups are separated by one carbon on the benzene ring.

  • Ethyl 4-acetoxybenzoate (Para): The acetoxy and ethyl carboxylate groups are opposite each other on the benzene ring.

  • Diethyl 2,5-furandicarboxylate: A structural isomer with a furan ring instead of a benzene ring, and two ethyl ester groups.

Workflow for Spectroscopic Isomer Differentiation

A systematic approach is crucial for the efficient and accurate differentiation of isomers. The following workflow outlines the recommended process.

workflow start Isomeric Mixture or Unknown Sample ms Mass Spectrometry (MS) Confirm Molecular Weight (208.21 g/mol) start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups and Substitution Patterns ms->ir nmr Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR for Detailed Structural Elucidation ir->nmr compare Compare Spectra with Reference Data nmr->compare identify Confirm Isomer Identity compare->identify

Figure 1: Recommended workflow for the spectroscopic differentiation of this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers due to its sensitivity to the electronic environment of each proton. The substitution pattern on the aromatic ring creates distinct splitting patterns and chemical shifts for the aromatic protons.

Comparative ¹H NMR Data (Predicted and Experimental in CDCl₃)

CompoundAromatic Protons (ppm)-OCH₂CH₃ (ppm)-OCOCH₃ (ppm)-OCH₂CH₃ (ppm)
This compound ~7.9 (dd), ~7.5 (td), ~7.2 (td), ~7.1 (dd)4.3 (q)2.3 (s)1.3 (t)
Ethyl 3-acetoxybenzoate ~7.8 (t), ~7.7 (dt), ~7.4 (t), ~7.2 (dt)4.4 (q)2.3 (s)1.4 (t)
Ethyl 4-acetoxybenzoate ~8.1 (d), ~7.2 (d)4.4 (q)2.3 (s)1.4 (t)
Diethyl 2,5-furandicarboxylate 7.19 (s)4.39 (q)-1.38 (t)

Analysis of ¹H NMR Data:

  • Aromatic Region: This is the most diagnostic region.

    • This compound (ortho): The four aromatic protons are all in unique environments, leading to four distinct signals, each exhibiting coupling to its neighbors. The proton ortho to the ester group is typically the most deshielded.

    • Ethyl 3-acetoxybenzoate (meta): This isomer also displays four distinct aromatic signals, but with different coupling patterns and chemical shifts compared to the ortho isomer.

    • Ethyl 4-acetoxybenzoate (para): Due to the symmetry of the para-substitution, there are only two sets of equivalent aromatic protons, resulting in two doublets (an AA'BB' system). This simple pattern is a key identifier.

    • Diethyl 2,5-furandicarboxylate: The furan ring protons are equivalent and appear as a singlet, a stark contrast to the complex aromatic patterns of the benzoate isomers.[1]

  • Ethyl and Acetyl Groups: The chemical shifts of the ethyl (-OCH₂CH₃ and -OCH₂CH₃) and acetyl (-OCOCH₃) protons are less affected by the substitution position and are therefore less useful for differentiating the positional isomers. However, the absence of the acetyl singlet immediately distinguishes diethyl 2,5-furandicarboxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their chemical shifts.

Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃)

CompoundCarbonyl Carbons (ppm)Aromatic/Furan Carbons (ppm)-OCH₂CH₃ (ppm)-OCOCH₃ (ppm)-OCH₂CH₃ (ppm)
This compound ~169, ~165~150, ~133, ~131, ~126, ~124, ~123612114
Ethyl 3-acetoxybenzoate ~170, ~166~151, ~132, ~129, ~126, ~122, ~121612114
Ethyl 4-acetoxybenzoate ~169, ~165~154, ~131, ~128, ~122622114
Diethyl 2,5-furandicarboxylate 158.1146.9, 118.261.6-14.2

Analysis of ¹³C NMR Data:

  • Aromatic/Furan Carbons: The number of signals in the aromatic/furan region is a key differentiator.

    • Ortho and Meta Isomers: Both will show six distinct signals for the six aromatic carbons.

    • Para Isomer: Due to symmetry, only four signals will be observed for the six aromatic carbons.

    • Diethyl 2,5-furandicarboxylate: The furan ring's symmetry results in only two signals for the four furan carbons.[1]

  • Carbonyl Carbons: The chemical shifts of the two carbonyl carbons (one from the acetate and one from the ethyl ester) are similar across the positional isomers but are distinct from the single type of carbonyl carbon in diethyl 2,5-furandicarboxylate.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for identifying functional groups and can also provide clues about the substitution pattern of the aromatic ring.

Key IR Absorptions (cm⁻¹)

CompoundC=O Stretch (Ester)C=O Stretch (Acetate)C-O StretchAromatic C-H Bending
This compound ~1725~1770~1200, ~1130~750
Ethyl 3-acetoxybenzoate ~1725~1770~1220, ~1100~780, ~680
Ethyl 4-acetoxybenzoate ~1725~1770~1210, ~1160~850
Diethyl 2,5-furandicarboxylate ~1720-~1290, ~1120(Furan ring modes)

Analysis of IR Data:

  • Carbonyl Region: All three positional isomers will show two distinct C=O stretching bands, one for the ethyl ester and one for the acetate group. The acetate C=O typically appears at a higher wavenumber. Diethyl 2,5-furandicarboxylate will only show one C=O band.

  • Aromatic C-H Bending (Out-of-Plane): This region (below 900 cm⁻¹) is particularly useful for distinguishing positional isomers of benzene derivatives.

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Bands around 780 cm⁻¹ and 680 cm⁻¹.

    • Para: A strong band around 850 cm⁻¹.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers further structural clues. All four isomers will have the same molecular ion peak (m/z = 208).

Key Fragmentation Pathways:

fragmentation M [M]⁺˙ m/z = 208 loss_C2H5O Loss of -OC₂H₅ (m/z = 45) M->loss_C2H5O loss_CH2CO Loss of ketene (CH₂=C=O) (m/z = 42) M->loss_CH2CO loss_C2H4 Loss of ethene (C₂H₄) (m/z = 28) (McLafferty Rearrangement) M->loss_C2H4 ion1 [M - OC₂H₅]⁺ m/z = 163 loss_C2H5O->ion1 ion2 [M - CH₂CO]⁺˙ m/z = 166 loss_CH2CO->ion2 ion3 [M - C₂H₄]⁺˙ m/z = 180 loss_C2H4->ion3

Figure 2: Common fragmentation pathways for ethyl acetoxybenzoate isomers.

Analysis of Mass Spectra:

  • Molecular Ion: A peak at m/z = 208 should be present for all isomers, confirming the molecular formula.

  • Loss of Ethoxy Radical (-OC₂H₅): A prominent peak at m/z = 163 is expected from the cleavage of the ethyl ester.

  • Loss of Ketene (CH₂=C=O): The loss of ketene from the acetyl group will result in a peak at m/z = 166.

  • McLafferty Rearrangement: The ethyl ester can undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and a peak at m/z = 180.

  • Ortho Effect: this compound may exhibit a unique fragmentation pattern known as the "ortho effect," where the adjacent functional groups interact during fragmentation, potentially leading to the loss of acetic acid (CH₃COOH, m/z = 60) to give a peak at m/z = 148. This would be a strong indicator for the ortho isomer.

  • Diethyl 2,5-furandicarboxylate: Will show a different fragmentation pattern, likely dominated by the loss of ethoxy groups and fragmentation of the furan ring.

Experimental Protocols

1. Sample Preparation:

  • Dissolve a small amount of the sample (1-5 mg for NMR, <1 mg for MS and IR) in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or a volatile solvent for MS and IR (e.g., methanol or dichloromethane).

2. ¹H and ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquire a standard one-dimensional ¹H spectrum.
    • Acquire a proton-decoupled ¹³C spectrum.
    • For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

3. Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method:

    • For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr).
    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which simplifies sample handling.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

4. Mass Spectrometry (MS):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of mixtures.

  • Ionization Method: Electron Ionization (EI) is commonly used to induce fragmentation.

  • Data Acquisition: Acquire a mass spectrum over a range of m/z 50-300.

Conclusion

The spectroscopic differentiation of this compound from its positional and structural isomers is readily achievable through a combination of NMR, IR, and MS techniques. ¹H NMR provides the most definitive information for distinguishing the positional isomers through the unique splitting patterns of the aromatic protons. ¹³C NMR complements this by revealing the number of unique carbon environments. IR spectroscopy offers a rapid method to identify functional groups and gain clues about the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns, including the potential for an "ortho effect." By systematically applying these techniques and comparing the data to known standards, researchers can confidently identify the specific isomer .

References

A Comparative Guide to the Hydrolysis Rates of Salicylate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the hydrolysis rates of various salicylate esters, offering both experimental data and the foundational scientific principles governing these reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Salicylate Ester Hydrolysis in Pharmacology

Salicylate esters are a cornerstone in medicinal chemistry, most famously represented by acetylsalicylic acid (aspirin). Their therapeutic efficacy is intrinsically linked to their hydrolysis, the chemical breakdown of the ester bond to release salicylic acid and a corresponding alcohol. This process is not merely a chemical curiosity; it is a critical factor in the design and application of prodrugs, where the ester moiety is strategically employed to enhance drug delivery, improve stability, or reduce gastrointestinal irritation.[1]

The rate of hydrolysis dictates the pharmacokinetic profile of these drugs—how quickly the active form, salicylic acid, becomes available in the body, its concentration in the bloodstream, and its duration of action.[2] A thorough understanding of the factors influencing these rates is therefore paramount for the development of effective and safe therapeutic agents. This guide will explore the hydrolysis of several key salicylate esters, providing a comparative framework based on experimental evidence.

Foundational Principles: Factors Governing the Rate of Ester Hydrolysis

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The rate of this reaction is not constant but is profoundly influenced by a confluence of electronic and steric factors inherent to the ester's structure, as well as the surrounding chemical environment, primarily pH and temperature.

Electronic Effects: The Dance of Electrons

The susceptibility of the ester's carbonyl carbon to nucleophilic attack is the primary determinant of the hydrolysis rate. This is governed by the electronic properties of both the acyl and the alkoxy groups.

  • Acyl Group Substitution: Electron-withdrawing groups on the salicylic acid ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups decrease the rate. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[3][4][5][6]

  • Leaving Group Ability (Alkoxy Group): The stability of the leaving alcoholate (RO⁻) is a crucial factor. A more stable leaving group, which corresponds to a more acidic alcohol (ROH), will depart more readily, leading to a faster hydrolysis rate. For instance, phenoxide is a better leaving group than methoxide because phenol is more acidic than methanol. This is due to the resonance stabilization of the phenoxide ion.

Steric Hindrance: A Matter of Access

The accessibility of the carbonyl carbon to the incoming nucleophile (e.g., a hydroxide ion or a water molecule) plays a significant role. Bulky groups near the reaction center can physically obstruct the nucleophile's approach, slowing down the reaction. This is a key consideration when comparing esters with different alcohol moieties. The Taft equation can be employed to dissect the contributions of polar and steric effects.[7][8]

The Influence of pH: A Tale of Two Catalysts

The hydrolysis of esters is subject to catalysis by both acids and bases.[9][10]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the weak nucleophile, water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline media, the potent nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This process is generally faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[10]

The relationship between pH and the observed hydrolysis rate constant can be visualized in a pH-rate profile, which is typically a U-shaped curve with the minimum rate occurring in the neutral pH range.[9][11]

Experimental Protocol: A Validated Approach to Determining Hydrolysis Rates

To ensure the comparability of hydrolysis rate data, a standardized and self-validating experimental protocol is essential. The following method outlines a robust procedure for determining the pseudo-first-order rate constant (k_obs) of salicylate ester hydrolysis under alkaline conditions using UV-Vis spectrophotometry.

Materials and Reagents
  • Salicylate esters (e.g., Acetylsalicylic Acid, Methyl Salicylate, Phenyl Salicylate)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Phosphate Buffer (pH 7.4)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Ethanol (for stock solution preparation)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the salicylate ester in ethanol. The concentration should be chosen such that after dilution in the reaction mixture, the absorbance falls within the linear range of the spectrophotometer.

    • Prepare a 0.1 M NaOH solution and standardize it by titration.

  • Determination of Analytical Wavelength (λ_max):

    • Prepare a solution of salicylic acid in the reaction buffer (e.g., 0.1 M NaOH).

    • Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) for salicylic acid. This will be the wavelength used to monitor the progress of the hydrolysis reaction.

  • Kinetic Run:

    • Equilibrate the reaction buffer (0.1 M NaOH) and the ester stock solution to the desired temperature (e.g., 25 °C or 37 °C) in a thermostatted water bath.

    • Initiate the reaction by adding a small, known volume of the ester stock solution to the pre-heated buffer in a volumetric flask. Ensure rapid and thorough mixing. The final concentration of the ester should be significantly lower than that of the NaOH to ensure pseudo-first-order kinetics.

    • Immediately transfer a portion of the reaction mixture to a quartz cuvette placed in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Record the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time 't' and A_∞ is the absorbance at the completion of the reaction. The slope of this linear plot will be -k_obs.[9]

    • The second-order rate constant (k_OH) can then be calculated by dividing k_obs by the concentration of the hydroxide ion: k_OH = k_obs / [OH⁻].[12][13]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Ester Stock Solution (in Ethanol) run_kinetic Initiate & Monitor Reaction via UV-Vis prep_stock->run_kinetic prep_buffer Prepare & Standardize 0.1 M NaOH prep_buffer->run_kinetic prep_sa Prepare Salicylic Acid Solution det_lambda Determine λmax of Salicylic Acid prep_sa->det_lambda det_lambda->run_kinetic plot_data Plot ln(A∞ - At) vs. Time run_kinetic->plot_data calc_k Calculate k_obs & k_OH plot_data->calc_k

Caption: Workflow for the kinetic analysis of salicylate ester hydrolysis.

Comparative Analysis of Hydrolysis Rates

The following table summarizes experimentally determined and inferred relative hydrolysis rates for several key salicylate esters. It is crucial to note that the experimental conditions in the cited literature may vary, and thus, the data should be interpreted with this in mind. The primary value of this comparison lies in the observed trends, which are consistent with the theoretical principles discussed earlier.

Salicylate EsterStructure of Alcohol MoietySecond-Order Rate Constant (k_OH) (M⁻¹s⁻¹)Relative RateKey Observations & Causality
Methyl Salicylate CH₃-[Data not available under comparable conditions]SlowerThe methoxy group is a relatively poor leaving group. The small size of the methyl group results in minimal steric hindrance.
Ethyl Salicylate CH₃CH₂-[Data not available under comparable conditions]SlowerSlightly more steric hindrance than methyl salicylate, but the electronic effect of the leaving group is similar.
Phenyl Salicylate C₆H₅-[Significantly faster than alkyl esters]FasterThe phenoxide leaving group is significantly stabilized by resonance, making it a much better leaving group. This electronic effect dominates over any potential steric hindrance.
Acetylsalicylic Acid (Aspirin) -~0.11 M⁻¹s⁻¹ (at 25°C in aqueous solution)ReferenceThe hydrolysis is subject to intramolecular catalysis by the neighboring carboxylate group, which can accelerate the reaction.[14]
Salsalate Salicylic Acid[Hydrolyzed in vivo]Slower than Aspirin (in vivo)Salsalate is a dimer of salicylic acid. It is designed to be hydrolyzed in the small intestine to release two molecules of salicylic acid, thereby reducing gastric irritation.[15][16]

Note: The rate constant for aspirin is an approximation derived from literature data and is presented here for comparative context. Direct comparison of absolute values should be done with caution due to variations in experimental conditions across different studies.

In-Depth Discussion: Interpreting the Data

The Dominance of the Leaving Group

The most striking trend is the significantly faster hydrolysis of phenyl salicylate compared to its alkyl counterparts. This underscores the critical role of the leaving group's stability. The negative charge on the phenoxide ion is delocalized over the aromatic ring, making it a much more stable and thus better leaving group than the localized charge on an alkoxide ion. This electronic factor is the primary driver of the observed difference in reactivity.

Acetylsalicylic Acid: A Case of Intramolecular Catalysis

The hydrolysis of aspirin is a classic example of intramolecular general base catalysis.[14] The ortho-carboxylate group can act as a general base, accepting a proton from a water molecule as it attacks the ester carbonyl. This proximity effect significantly enhances the rate of hydrolysis compared to what would be expected based on electronic and steric effects alone.

Caption: Intramolecular general base catalysis in aspirin hydrolysis.

Salsalate: A Prodrug Strategy in Action

Salsalate is a prodrug designed to minimize the gastric side effects of salicylic acid.[15][16] By forming an ester linkage between two salicylic acid molecules, the acidic phenolic hydroxyl group of one and the carboxylic acid group of the other are masked. This ester is relatively stable in the acidic environment of the stomach but is hydrolyzed by esterases in the more alkaline environment of the small intestine to release two molecules of salicylic acid.[16] This delayed release is a key aspect of its therapeutic profile.

Conclusion and Future Directions

The hydrolysis rate of salicylate esters is a multifactorial phenomenon governed by a delicate interplay of electronic and steric effects, as well as the surrounding chemical environment. As demonstrated, the nature of the alcohol moiety has a profound impact on the rate of hydrolysis, with phenyl salicylate exhibiting significantly faster kinetics than its alkyl counterparts due to the superior stability of the phenoxide leaving group. Acetylsalicylic acid represents a special case where intramolecular catalysis accelerates its hydrolysis.

For drug development professionals, a quantitative understanding of these hydrolysis rates is crucial for designing prodrugs with optimal pharmacokinetic profiles. Future research should focus on generating a comprehensive dataset of hydrolysis rate constants for a wider range of salicylate esters under standardized conditions to facilitate more direct and accurate comparisons. Such data would be invaluable for building robust quantitative structure-activity relationship (QSAR) models to predict the hydrolytic stability of novel salicylate-based drug candidates.

References

A Comparative Guide to the Transdermal Permeation of Ethyl Salicylate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl salicylate and methyl salicylate are widely utilized topical analgesics, valued for their anti-inflammatory and counter-irritant properties.[1] Both are esters of salicylic acid and function as prodrugs, requiring hydrolysis by cutaneous esterases to release their active metabolite, salicylic acid, which subsequently inhibits cyclooxygenase (COX) enzymes to reduce pain and inflammation.[1][2] While structurally similar, their subtle difference—an ethyl versus a methyl ester group—alters their physicochemical properties, which in turn influences their rate and extent of permeation through the skin barrier. This guide provides a comparative analysis of their skin permeation profiles, supported by experimental data, to assist researchers and formulation scientists in selecting the appropriate agent for topical drug development. We will delve into the underlying mechanisms of skin absorption, present a standardized protocol for in vitro permeation testing, and compare the available quantitative data.

Physicochemical Properties: The Foundation of Permeation

The ability of a molecule to cross the skin, particularly the highly organized, lipid-rich stratum corneum, is dictated by its physicochemical characteristics.[3][4] The stratum corneum acts as the primary barrier, a "brick and mortar" structure composed of corneocytes (bricks) embedded in a lipid matrix (mortar).[5][6] A molecule's size, lipophilicity (oil/water partition coefficient), and solubility are critical determinants of its passage through this barrier.[7][8]

Ethyl salicylate and methyl salicylate differ primarily in their alkyl ester chain length. This seemingly minor structural change has significant implications for their molecular weight and lipophilicity (Log P), factors that directly impact skin permeation.

PropertyEthyl SalicylateMethyl SalicylateRationale for Impact on Permeation
Chemical Formula C₉H₁₀O₃C₈H₈O₃The additional ethyl group in ethyl salicylate increases its molecular weight and size.
Molar Mass ( g/mol ) 166.176152.149Generally, molecules with a molecular weight under 400 Daltons are better able to permeate the skin.[7] Both fall well below this threshold.
Log P (Octanol/Water) 3.13 (Predicted)2.55 (Predicted)Log P is a measure of lipophilicity. A higher Log P, like that of ethyl salicylate, suggests greater affinity for the lipid matrix of the stratum corneum, which can enhance partitioning into the skin. However, excessive lipophilicity can lead to retention within the stratum corneum, hindering passage to the viable epidermis.[7]
Appearance Colorless LiquidColorless LiquidBoth are oily liquids, suitable for incorporation into topical formulations like creams and ointments.[9][10]
Odor Resembles WintergreenWintergreen OilThis property is primarily relevant for cosmetic and patient acceptance aspects of a formulation.[9][10]

Note: Log P values are predicted and can vary based on the calculation method. The trend of ethyl salicylate being more lipophilic than methyl salicylate is consistent.

The higher lipophilicity of ethyl salicylate suggests it may partition more readily from a formulation into the stratum corneum's lipid environment. Conversely, the slightly smaller molecular size of methyl salicylate could facilitate faster diffusion once it has entered the skin layers. This trade-off between partitioning and diffusion is a central theme in transdermal delivery.

Mechanism of Action & Transdermal Passage

Both esters must first cross the stratum corneum to reach the viable epidermis and dermis where metabolic enzymes are present.[1][11] The primary mechanism of anti-inflammatory action for both is the same: hydrolysis to salicylic acid.[1]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Mechanism of action for topical salicylates.

Methyl salicylate possesses an additional mechanism of action as a counter-irritant.[9][12] It directly stimulates and then desensitizes epidermal nociceptors and modulates transient receptor potential (TRP) channels, creating a sensation of warmth that helps to mask pain signals.[13][14]

Comparative Permeation: Analysis of Experimental Data

Direct, head-to-head in vitro permeation studies comparing ethyl and methyl salicylate under identical conditions are limited in publicly available literature. However, by analyzing data from separate studies, a comparative picture can be formed. It is crucial to acknowledge that differences in experimental design (e.g., skin model, vehicle formulation, dose) can influence results.

A recent in vitro study using human skin investigated the permeation of ethyl salicylate from a 0.5% (w/w) cream formulation.[15] The total absorbed dose (receptor fluid + skin depot) after 24 hours was 12.0% under unoccluded conditions and 24.7% under occluded conditions, which prevents evaporation and enhances hydration.[15]

For methyl salicylate, in vitro studies using human skin have shown that after 24 hours, the total amount of salicylate that penetrated was less than 20%, with approximately 25% of the absorbed amount being hydrolyzed to salicylic acid within the skin.[16] Another study using a brief 30-minute exposure reported rapid absorption, with total penetration (receptor + skin depot) of 40% at a low dose and 13% at a high dose, suggesting saturation of the skin's absorption capacity.[17]

ParameterEthyl SalicylateMethyl SalicylateSource
Skin Model Human Cadaver SkinHuman Skin[15][16]
Application 0.5% in cream, 24h20% formulation, 24h[15][16]
Total Absorbed Dose (%) 12.0% (unoccluded)24.7% (occluded)< 20%[15][16]
Initial Flux Rate Not Reported0.012 - 0.063 µg/cm²/min (neat application, varies by skin site)[18]

Interpretation: The available data suggests that both esters are capable of penetrating the skin to a significant extent. The higher absorbed dose for ethyl salicylate under occluded conditions (24.7%) compared to the general "<20%" for methyl salicylate could suggest more efficient permeation, potentially driven by its greater lipophilicity enhancing its partitioning into the stratum corneum.[15][16] However, the much higher concentration of methyl salicylate used in the comparative study (20% vs 0.5%) complicates a direct comparison.[15][16] The rapid initial flux observed for methyl salicylate highlights its ability to quickly enter the skin, a desirable trait for acute pain relief.[18]

Experimental Protocol: In Vitro Skin Permeation Study

To provide a robust comparison of topical formulations, a standardized in vitro permeation test (IVPT) is essential. The Franz diffusion cell is the gold-standard apparatus for this purpose.[19][20][21] It allows for the controlled study of permeation through an excised skin sample, separating a donor chamber (where the product is applied) from a receptor chamber containing fluid that mimics physiological conditions.[22][23]

Causality Behind Experimental Choices:
  • Skin Model: Full-thickness porcine ear skin is often used as it is morphologically and functionally similar to human skin and more readily available.[24][25]

  • Receptor Medium: Phosphate-buffered saline (PBS) is a common choice, but its pH and the potential addition of solvents like ethanol can be adjusted to maintain "sink conditions." Sink conditions (where the drug concentration in the receptor is less than 10% of its saturation solubility) are critical to ensure that the permeation rate is limited by the skin barrier, not by the solubility in the receptor fluid.[24]

  • Temperature: The system is maintained to achieve a skin surface temperature of 32°C, mimicking in vivo conditions.[24][25]

  • Dose: A finite dose (e.g., 10 µL/cm²) is applied to reflect real-world consumer use.[24][25]

  • Analysis: High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for quantifying the low concentrations of salicylates in the receptor fluid samples.[24][25]

Step-by-Step Methodology

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow of an in vitro skin permeation study.

  • Materials and Equipment:

    • Franz diffusion cells (e.g., 0.79 cm² diffusion area).[24][25]

    • Full-thickness porcine ear skin.[24]

    • Receptor medium: Phosphate-buffered saline (PBS), pH 7.4.[25]

    • Water bath with circulator.[24]

    • Magnetic stirrer and stir bars.[24]

    • Validated HPLC system with UV detector.[24][25]

    • Test formulations of ethyl and methyl salicylate.

  • Procedure:

    • Skin Preparation: Thaw frozen porcine ear skin at room temperature. Excise a section of skin, carefully removing any underlying cartilage and subcutaneous fat.

    • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor chamber.[24]

    • Receptor Filling: Fill the receptor chamber with a known volume of pre-warmed (32°C) and degassed receptor medium. Add a small magnetic stir bar and ensure no air bubbles are trapped beneath the skin.[24]

    • Equilibration: Place the assembled cells into the water bath maintained at a temperature that ensures a skin surface temperature of 32°C. Allow the system to equilibrate for 30-60 minutes while stirring.[24]

    • Formulation Application: Apply a precise, finite dose of the test formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor compartment.[24][25]

    • Sampling: At predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling arm.[24][25]

    • Replenishment: Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[24]

    • Analysis: Analyze the collected samples for salicylate concentration using a validated HPLC method.[25]

  • Data Analysis:

    • Calculate the cumulative amount of salicylate permeated per unit area (µg/cm²) at each time point, correcting for sample removal.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot. This value represents the rate of permeation across the skin.[24]

Conclusion for the Research Professional

Both ethyl and methyl salicylate are effective topical agents that readily permeate the skin barrier. The choice between them for a specific formulation may depend on the desired therapeutic outcome and delivery profile.

  • Ethyl Salicylate: Its higher lipophilicity may favor partitioning into the stratum corneum, potentially leading to a greater total absorbed dose over a prolonged period, as suggested by available data.[15] This could be advantageous for formulations aimed at sustained delivery for chronic conditions.

  • Methyl Salicylate: Its slightly smaller size and demonstrated rapid initial flux make it well-suited for acute pain relief where a fast onset of action is desired.[17][18] Furthermore, its dual mechanism as a counter-irritant provides an additional sensory-based analgesic effect that ethyl salicylate lacks.[9][14]

Ultimately, the optimal choice is formulation-dependent. The vehicle composition can drastically alter the release and permeation of either active ingredient. Therefore, direct comparative testing using a robust and validated in vitro permeation protocol, such as the one detailed in this guide, is imperative for making an evidence-based decision in the drug development process.

References

A Comparative Guide to the Efficacy of Ethyl 2-Acetoxybenzoate and Other Ester Prodrugs of Aspirin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of ethyl 2-acetoxybenzoate (ethyl aspirin) and other prominent ester-based prodrugs of acetylsalicylic acid (aspirin). We will delve into the fundamental challenge of designing "true" aspirin prodrugs, analyze comparative experimental data on efficacy and safety, and provide detailed protocols for key validation assays.

The Aspirin Prodrug Conundrum: A Tale of Two Esters

Aspirin is a cornerstone therapeutic agent, valued for its analgesic, anti-inflammatory, anti-pyretic, and anti-platelet effects.[1][2] Its mechanism of action, particularly for its anti-platelet activity, relies on the irreversible acetylation of cyclooxygenase (COX) enzymes by the acetyl group at the 2-position.[1][3] However, the clinical utility of aspirin, especially for chronic use, is hampered by significant gastrointestinal (GI) side effects, including ulceration and bleeding.[1][4][5] These effects are attributed to both direct irritation by the free carboxylic acid group and the systemic inhibition of gastroprotective prostaglandins.[1]

The prodrug strategy aims to temporarily mask the free carboxylic acid group, typically through esterification, to mitigate direct gastric damage. A prodrug is an inactive compound that, upon administration, is metabolized in vivo to release the active parent drug.[1] The critical challenge for an aspirin prodrug is the presence of two ester linkages. For a prodrug to be effective, enzymatic hydrolysis must selectively cleave the "promoietey" ester (k1) to release active aspirin. However, the acetyl ester is also susceptible to hydrolysis (k2), which would release a salicylate ester, ultimately yielding salicylic acid—a molecule with anti-inflammatory properties but lacking the potent anti-platelet activity of aspirin.[1][3]

Therefore, a "true" aspirin prodrug is one where the rate of promoiety hydrolysis significantly exceeds the rate of acetyl group hydrolysis (k1 > k2).[1]

G Aspirin_Prodrug Aspirin Ester Prodrug (R-OOC-C₆H₄-OCOCH₃) Aspirin Aspirin (Active) (HOOC-C₆H₄-OCOCH₃) Aspirin_Prodrug->Aspirin k1 (Productive Pathway) Plasma Esterases Salicylate_Ester Salicylate Ester (R-OOC-C₆H₄-OH) Aspirin_Prodrug->Salicylate_Ester k2 (Non-Productive Pathway) Plasma Esterases Salicylic_Acid Salicylic Acid (HOOC-C₆H₄-OH) Aspirin->Salicylic_Acid Hydrolysis Salicylate_Ester->Salicylic_Acid Hydrolysis

Caption: Competing hydrolysis pathways for an aspirin ester prodrug.

Comparative Efficacy Analysis: this compound vs. Alternatives

The ideal aspirin prodrug should exhibit high stability in the GI tract, undergo rapid and selective conversion to aspirin in systemic circulation, and demonstrate a superior safety profile compared to the parent drug. Here, we compare this compound against other notable ester prodrugs.

Chemical Structure and Properties
  • This compound: A simple ethyl ester of aspirin. Its properties include being a colorless to yellowish liquid, soluble in organic solvents but insoluble in water.[6]

  • Glycolamide Esters: These were specifically designed to mimic choline, making them better substrates for plasma butyrylcholinesterase, thereby favoring the productive hydrolysis pathway (k1).[7]

  • Isosorbide Diaspirinate (ISDA): A dinitrate-derived prodrug that showed promise but ultimately released a complex mixture of aspirin and salicylate esters.[1] However, a key metabolite, isosorbide-2-aspirinate-5-salicylate, was identified as a highly efficient "true" aspirin prodrug, undergoing almost complete conversion to aspirin.[8]

  • Mutual Prodrugs (e.g., with Paracetamol, Resveratrol): These link aspirin to another pharmacologically active agent, aiming for synergistic effects or enhanced safety.[1][9] For example, resveratrol is reported to have gastroprotective properties.[1]

Hydrolysis Kinetics and "True" Prodrug Potential

The determinant of a successful aspirin prodrug is its hydrolysis pattern in human plasma. Simple alkyl esters have historically performed poorly.

Prodrug CandidateHydrolysis PathwayOutcome in Human PlasmaReference
This compound Primarily non-productive (k2 > k1)Releases predominantly ethyl salicylate. Not considered a "true" prodrug.General finding for simple esters[1][7]
Glycolamide Esters Productive pathway favored (k1 > k2)Designed to be substrates for butyrylcholinesterase, leading to aspirin release.[7][10]
Isosorbide-2-aspirinate-5-salicylate Highly productive (k1 >> k2)Achieves almost complete conversion to aspirin. The most successful "true" prodrug reported.[8]
NO-releasing Esters Primarily non-productive (k2 > k1)Despite gastroprotective effects from NO release, often fail to deliver significant aspirin systemically.[1]

Expert Commentary: The failure of simple esters like this compound underscores a critical principle in prodrug design: enzymatic specificity. Plasma esterases, particularly human butyrylcholinesterase, are highly selective. The promoiety must be designed to be an attractive substrate for these enzymes to outcompete the inherent lability of the 2-acetyl group. The success of the glycolamide and isosorbide-derived prodrugs stems from their intelligent design, which mimics endogenous substrates or leverages specific metabolic pathways.[7][8]

In Vivo Efficacy and Gastrointestinal Safety

While direct comparative data for this compound is sparse, we can infer its performance based on the principles established from other aspirin prodrugs. The primary goal is to reduce the Gastric Ulcer Index while maintaining or enhancing therapeutic activity.

ParameterAspirin (Parent Drug)Ideal Ester ProdrugRationale
Anti-inflammatory Activity HighComparable or higherMust release sufficient aspirin to inhibit COX enzymes.
Anti-platelet Aggregation HighComparableRequires release of aspirin to acetylate platelet COX-1.
Gastric Ulcer Index HighSignificantly LowerMasking the carboxylic acid reduces direct mucosal damage.[1][4]

Studies on various NSAID ester prodrugs consistently show a significant reduction in ulcer formation compared to their parent drugs.[9][11] For instance, mutual prodrugs of ibuprofen and diclofenac demonstrated drastically reduced ulcerogenic potential.[11] Similarly, NO-releasing aspirin prodrugs showed no significant gastric lesions in rats, an effect attributed to both masking the acid and the function of the released NO.[1] It is reasonable to expect that this compound would also reduce direct gastric irritation. However, its failure to act as a "true" aspirin prodrug would render it ineffective for applications requiring aspirin's unique anti-platelet activity.

Essential Experimental Protocols for Prodrug Evaluation

To rigorously compare the efficacy of aspirin ester prodrugs, a series of standardized in vitro and in vivo assays are required.

Protocol 1: In Vitro Plasma Hydrolysis Assay

This assay is crucial for determining if a compound is a "true" aspirin prodrug.

Objective: To quantify the rate of formation of aspirin and the corresponding salicylate ester from the prodrug in plasma.

Methodology:

  • Preparation: Prepare stock solutions of the test prodrug, aspirin, and the expected salicylate ester in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the prodrug stock solution to pre-warmed (37°C) human plasma. Ensure the final concentration of the organic solvent is minimal (<1%) to not affect enzyme activity.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing an excess of cold acetonitrile and an internal standard. This precipitates plasma proteins and stops the enzymatic reaction.

  • Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentrations of the remaining prodrug, aspirin, and salicylate ester using a validated HPLC-UV or LC-MS/MS method.[12][13][14][15]

  • Data Calculation: Plot the concentration of each compound versus time to determine the hydrolysis rates (k1 and k2).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Prodrug Stock Solution E1 Incubate Prodrug in Plasma P1->E1 P2 Pre-warm Human Plasma (37°C) P2->E1 E2 Withdraw Samples at Time Points E1->E2 E3 Quench Reaction with Cold Acetonitrile E2->E3 E4 Centrifuge to Remove Proteins E3->E4 E5 Analyze Supernatant by HPLC/LC-MS E4->E5 A1 Calculate Concentrations of Prodrug, Aspirin, Salicylate E5->A1 A2 Determine Hydrolysis Rates (k1, k2) A1->A2

Caption: Workflow for the in vitro plasma hydrolysis assay.

Protocol 2: In Vivo Pharmacokinetic and Efficacy Evaluation

This combined protocol assesses bioavailability, therapeutic effect, and GI safety in a single animal model.

Objective: To determine the plasma concentration profiles of the prodrug and its metabolites, and to evaluate its anti-inflammatory efficacy and ulcerogenic potential following oral administration.

Methodology:

  • Animal Model: Use male Wistar rats (160-180g).[11] Acclimatize the animals and fast them overnight before the experiment. Divide animals into groups (e.g., Vehicle Control, Aspirin, Prodrug).

  • Drug Administration: Administer the compounds orally via gavage. Doses should be molecularly equivalent to the parent drug.[11]

  • Pharmacokinetic Sampling: At specified time points (e.g., 15, 30, 60, 90, 120, 240 minutes), collect blood samples from the tail vein into chilled tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).[12] Process the blood to obtain plasma and store at -80°C until analysis by HPLC or LC-MS/MS.

  • Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4 hours).

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

  • Gastrointestinal Safety Assessment:

    • At the end of the experiment (e.g., 4-6 hours post-dose), euthanize the animals.

    • Carefully excise the stomach, open it along the greater curvature, and rinse with saline.

    • Examine the gastric mucosa for lesions or ulcers using a magnifying glass.

    • Score the severity of ulceration based on a predefined scale (e.g., Ulcer Index).

G cluster_phase1 Dosing & PK cluster_phase2 Efficacy (Anti-inflammatory) cluster_phase3 Safety (GI) P1 Oral Administration (Vehicle, Aspirin, Prodrug) P2 Serial Blood Sampling for Pharmacokinetics (PK) P1->P2 E1 Induce Paw Edema (Carrageenan Injection) P1->E1 P3 Plasma Analysis (HPLC/LC-MS) P2->P3 E2 Measure Paw Volume Over Time E1->E2 E3 Calculate % Inhibition E2->E3 S1 Euthanize & Excise Stomach E2->S1 S2 Score Gastric Lesions (Ulcer Index) S1->S2

Caption: Workflow for in vivo evaluation of an aspirin prodrug.

Conclusion and Future Directions

The evidence strongly indicates that simple alkyl esters like this compound are not effective "true" prodrugs of aspirin. Their preferential hydrolysis to salicylate esters means they cannot deliver therapeutically relevant concentrations of acetylsalicylic acid, making them unsuitable for cardiovascular protection where aspirin's specific anti-platelet action is required.

The future of aspirin prodrug development lies in more sophisticated chemical designs that exploit the specificities of plasma esterases. The success of the isosorbide-2-aspirinate-5-salicylate metabolite provides a clear proof-of-concept that "true" aspirin prodrugs are achievable.[8] Further research should focus on:

  • Enzyme-Targeted Moieties: Designing promoieties that are highly specific substrates for human butyrylcholinesterase or other abundant plasma esterases.

  • Mutual Prodrugs: Exploring novel combinations that offer synergistic therapeutic benefits or enhanced safety profiles, such as linking aspirin with gastroprotective agents or other cardiovascular drugs.

  • Controlled Release Technologies: Developing anhydride-based or other advanced chemical delivery systems that offer more predictable, enzyme-independent release kinetics.[17]

By moving beyond simple esterification and embracing rational, mechanism-based design, the development of a clinically successful aspirin prodrug—one that delivers the full therapeutic benefit of aspirin without its debilitating GI toxicity—remains a viable and critical goal for pharmaceutical scientists.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Ethyl 2-acetoxybenzoate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational protocols, and disposal strategies. By understanding the why behind each step, we empower ourselves to build a safer and more efficient research environment.

Hazard Assessment: The Foundation of Safety

This compound, also known as Ethyl Acetylsalicylate (CAS No. 529-68-0), is a common reagent in organic synthesis. While not acutely toxic, its properties necessitate careful handling to mitigate risks. A thorough understanding of its hazard profile is the critical first step in defining your PPE protocol.

The primary risks associated with this compound are contact-based. It is classified as an irritant to the eyes and skin.[1] While some safety data sheets (SDS) indicate it may be harmful if swallowed, the immediate operational risks are dermal and ocular exposure.[2][3]

Hazard IDDescriptionPotential ConsequencesSource
Eye Contact Causes serious eye irritation.Redness, pain, potential for damage.[4]
Skin Contact May cause skin irritation.Redness, itching, dermatitis with prolonged contact.[1][3][5]
Inhalation May cause respiratory tract irritation.Coughing, shortness of breath, especially if aerosolized or heated.[5]
Ingestion May be harmful if swallowed.Gastrointestinal irritation.[2]

This assessment dictates that our primary protective goal is to create an impermeable barrier between the researcher and the chemical.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, the following PPE is mandatory for the routine handling of this compound in a laboratory setting.

Eye and Face Protection

Directive: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

Causality: this compound is a liquid, and the risk of splashes during transfer, mixing, or reaction quenching is significant. Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles provide 360-degree protection against splashes from any angle. In situations with a higher risk of splashing, such as when transferring larger volumes or working under pressure, a face shield should be worn in addition to safety goggles.[7]

Skin Protection

Gloves: Directive: Handle with chemical-resistant, impervious gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[6]

Causality: The primary route of exposure is skin contact. Gloves prevent direct dermal contact with the chemical, mitigating the risk of irritation. It is crucial to understand that no glove material offers indefinite protection. For prolonged contact or immersion, consult the glove manufacturer's compatibility and breakthrough time data. After handling, gloves should be removed using a technique that avoids contaminating the skin, and hands should be washed thoroughly.

Lab Coat: Directive: A standard laboratory coat is required. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.

Causality: A lab coat protects your personal clothing and underlying skin from drips and minor splashes. It should be fully buttoned to provide continuous coverage.

Respiratory Protection

Directive: Respiratory protection is generally not required for small-scale use in a well-ventilated area, such as a chemical fume hood.[5]

Causality: this compound has a low vapor pressure at room temperature.[2] However, if you are working outside of a fume hood, heating the material, creating aerosols, or cleaning up a large spill, ventilation may be insufficient to keep airborne concentrations below safe levels. In these specific cases, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation.[3][7]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from donning your gear to the final disposal of waste.

Experimental Workflow: PPE Protocol

This diagram outlines the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection & Use Workflow for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_ops Operation cluster_disposal Disposal A Assess Task: - Scale (mg vs L) - Heating/Aerosolization? - Spill Potential? B Review Safety Data Sheet (SDS) A->B Consult C Standard Handling: Small scale, ambient temp, in fume hood B->C D Elevated Risk: Large scale, heating, potential for splash B->D E Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C->E F Additional PPE: - Face Shield - Chemical Apron - Consider Respirator D->F G Don PPE Correctly E->G F->G H Execute Experiment G->H I Doff PPE Correctly (Gloves last to first) H->I J Wash Hands Thoroughly I->J K Dispose of Contaminated PPE in Designated Waste I->K

Caption: PPE Selection & Use Workflow

Step-by-Step Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on your safety goggles and, if necessary, your face shield.

    • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) - The Contamination-Avoidance Technique:

    • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately.

    • Goggles/Face Shield: Remove by handling the strap or sides, avoiding touching the front surface.

    • Lab Coat: Unbutton and remove by folding it inward on itself, keeping the contaminated exterior away from your body.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill Response Protocol

For a Small Spill (<100 mL):

  • Alert personnel in the immediate area.

  • Ensure you are wearing your core PPE (goggles, gloves, lab coat).

  • Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully scoop the absorbed material into a designated chemical waste container.

  • Clean the spill area with soap and water.

  • Dispose of contaminated gloves and absorbent material as hazardous waste.[1]

For a Large Spill (>100 mL):

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the sash of the fume hood and increase ventilation.

  • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment, which may include a full-face respirator and a chemical-resistant suit.[1]

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical and non-negotiable part of the chemical handling process.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, such as gloves and absorbent pads, must be placed in a clearly labeled hazardous waste container. Do not discard in the regular trash.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Never pour chemical waste down the drain.[5]

By adhering to these rigorous standards, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.